molecular formula C9H10FN3O3 B1671191 Elvucitabine CAS No. 181785-84-2

Elvucitabine

Número de catálogo: B1671191
Número CAS: 181785-84-2
Peso molecular: 227.19 g/mol
Clave InChI: HSBKFSPNDWWPSL-VDTYLAMSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Elvucitabine is a nucleoside reverse transcriptase inhibitor analog of cytosine. This compound has activity against HIV and chronic hepatitis B.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Propiedades

IUPAC Name

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKFSPNDWWPSL-VDTYLAMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171185
Record name Elvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181785-84-2
Record name Elvucitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181785-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elvucitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181785842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elvucitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELVUCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09BUF90C0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elvucitabine's Mechanism of Action in HIV-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elvucitabine (β-D-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine), a nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated potent activity against wild-type and drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning its antiretroviral efficacy. This compound's strategic design as an L-cytosine analog and its subsequent intracellular metabolism are central to its function. Upon cellular uptake, it undergoes a requisite three-step phosphorylation to its active metabolite, this compound triphosphate (ELV-TP). This active form then acts as a competitive inhibitor of the viral enzyme, reverse transcriptase (RT), and as a chain terminator upon incorporation into the nascent viral DNA strand, effectively halting viral replication. This guide will detail the enzymatic pathways of its activation, its direct interaction with HIV-1 RT, its activity against key resistant viral strains, and the experimental methodologies used to elucidate these mechanisms.

Introduction

This compound is a synthetic L-cytosine nucleoside analog belonging to the NRTI class of antiretroviral drugs.[1][2] NRTIs are a cornerstone of combination antiretroviral therapy (cART) and function by targeting the critical HIV-1 enzyme, reverse transcriptase.[3] This enzyme is responsible for converting the viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome.[4] this compound's chemical structure is similar to the approved NRTIs lamivudine and emtricitabine.[2][5] However, it has shown a distinct profile of activity, particularly against certain NRTI-resistant HIV-1 strains.[2][6]

Cellular Uptake and Metabolic Activation

The journey of this compound from an extracellular prodrug to an intracellular active agent involves cellular transport and a critical phosphorylation cascade.

Cellular Transport

While specific transporters for this compound have not been definitively identified in the provided literature, nucleoside analogs typically enter host cells through various nucleoside transporters present on the cell membrane.

Intracellular Phosphorylation

Once inside the host cell, this compound, a prodrug, must be converted into its active triphosphate form.[3] This is a three-step process catalyzed by host cellular kinases:

  • Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (ELV-MP).

  • Diphosphorylation: ELV-MP is then converted to this compound diphosphate (ELV-DP).

  • Triphosphorylation: Finally, ELV-DP is phosphorylated to the active metabolite, this compound triphosphate (ELV-TP).[6]

Preclinical in vitro data has shown that this compound is metabolized intracellularly to these monophosphate, diphosphate, and triphosphate forms.[6] The triphosphate metabolite has a notably long intracellular half-life of at least 20 hours, which contributes to its sustained antiviral effect.[6]

Elvucitabine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Elvucitabine_prodrug This compound Elvucitabine_intracellular This compound Elvucitabine_prodrug->Elvucitabine_intracellular Cellular Uptake ELV_MP This compound Monophosphate (ELV-MP) Elvucitabine_intracellular->ELV_MP Host Kinase ELV_DP This compound Diphosphate (ELV-DP) ELV_MP->ELV_DP Host Kinase ELV_TP This compound Triphosphate (ELV-TP) (Active Metabolite) ELV_DP->ELV_TP Host Kinase RT_Inhibition cluster_rt_activity HIV-1 Reverse Transcriptase Activity Viral_RNA Viral RNA Template RT HIV-1 RT Viral_RNA->RT Primer DNA Primer Primer->RT Incorporation Incorporation into Growing DNA Chain RT->Incorporation dCTP dCTP (Natural Substrate) dCTP->Incorporation ELV_TP This compound-TP (Active Drug) ELV_TP->Incorporation Elongation Continued DNA Elongation Incorporation->Elongation if dCTP Chain_Termination Chain Termination Incorporation->Chain_Termination if this compound-TP ... ... Elongation->... Incomplete_DNA Incomplete Viral DNA Chain_Termination->Incomplete_DNA Experimental_Workflow cluster_antiviral_assay In Vitro Antiviral Activity Assay cluster_rt_assay HIV-1 RT Inhibition Assay Cell_Culture 1. Isolate and stimulate PBMCs Infection_Treatment 2. Infect with HIV-1 and treat with this compound dilutions Cell_Culture->Infection_Treatment Incubation_Assay 3. Incubate and measure p24 antigen (ELISA) Infection_Treatment->Incubation_Assay EC50_Calculation 4. Calculate EC50 Incubation_Assay->EC50_Calculation Reaction_Setup 1. Prepare reaction mix with Template/Primer, dNTPs, and ELV-TP Enzyme_Addition 2. Initiate reaction with purified HIV-1 RT Reaction_Setup->Enzyme_Addition Incubation_Quantification 3. Incubate and quantify DNA synthesis Enzyme_Addition->Incubation_Quantification IC50_Calculation 4. Calculate IC50 Incubation_Quantification->IC50_Calculation

References

Elvucitabine: A Deep Dive into its Chemical Architecture and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elvucitabine (also known as β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine or L-Fd4C) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV and Hepatitis B virus (HBV) infections.[1] This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of a key synthetic route, complete with experimental protocols and quantitative data.

Chemical Structure

This compound is a synthetic L-cytosine nucleoside analog. Its structure is characterized by a 5-fluorocytosine base attached to a 2',3'-dideoxy-2',3'-didehydro ribose sugar moiety. The stereochemistry of the molecule is crucial for its biological activity.

Key Structural Features:

  • IUPAC Name: 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

  • Molecular Formula: C₉H₁₀FN₃O₃

  • Molar Mass: 227.195 g·mol⁻¹[1]

  • Stereochemistry: The sugar moiety is an L-ribofuranose derivative with specific stereocenters at the 1' and 4' positions, which are critical for its interaction with the reverse transcriptase enzyme.

The presence of the fluorine atom at the 5-position of the cytosine base enhances the molecule's antiviral activity. The unsaturated bond in the sugar ring (2',3'-didehydro) is another key feature of this class of NRTIs.

Chemical Synthesis of this compound

A notable total synthesis of the α-anomer of this compound has been reported, which provides valuable insights into the construction of this complex nucleoside analog.[2][3] The synthesis commences from the readily available starting material, L-lyxose, and proceeds through a concise nine-step sequence.[2][3] Key transformations in this synthesis include a stereocontrolled N-glycosidation and a Barton-McCombie deoxygenation to introduce the double bond in the sugar ring.[2][3]

Synthetic Workflow from L-Lyxose

The following diagram illustrates the key steps in the synthesis of an this compound anomer starting from L-lyxose.

Elvucitabine_Synthesis cluster_0 Sugar Modification cluster_1 Glycosylation cluster_2 Introduction of Unsaturation cluster_3 Final Deprotection L-lyxose L-lyxose Acetylation Acetylation L-lyxose->Acetylation Ac₂O, H₂SO₄ L-Lyxofuranose\ntetraacetate (3) L-Lyxofuranose tetraacetate (3) Acetylation->L-Lyxofuranose\ntetraacetate (3) Overall 72% from L-lyxose Coupling Coupling L-Lyxofuranose\ntetraacetate (3)->Coupling 5-Fluorocytosine, HMDS, TMSOTf Protected Nucleoside (4) Protected Nucleoside (4) Coupling->Protected Nucleoside (4) 89% yield Deprotection Deprotection Protected Nucleoside (4)->Deprotection NH₃/MeOH Nucleoside Intermediate (5) Nucleoside Intermediate (5) Deprotection->Nucleoside Intermediate (5) Silylation Silylation Nucleoside Intermediate (5)->Silylation TBDMSCl, Imidazole Silyl Protected\nNucleoside (6) Silyl Protected Nucleoside (6) Silylation->Silyl Protected\nNucleoside (6) Xanthate Formation Xanthate Formation Silyl Protected\nNucleoside (6)->Xanthate Formation CS₂, NaH, MeI Bisxanthate (7) Bisxanthate (7) Xanthate Formation->Bisxanthate (7) Barton-McCombie\nDeoxygenation Barton-McCombie Deoxygenation Bisxanthate (7)->Barton-McCombie\nDeoxygenation n-Bu₃SnH, AIBN Unsaturated Nucleoside (8) Unsaturated Nucleoside (8) Barton-McCombie\nDeoxygenation->Unsaturated Nucleoside (8) 76% yield Desilylation Desilylation Unsaturated Nucleoside (8)->Desilylation TBAF α-Elvucitabine α-Elvucitabine Desilylation->α-Elvucitabine

Caption: Synthetic workflow for an this compound anomer from L-lyxose.

Quantitative Data for the Synthesis of α-Elvucitabine

The following table summarizes the yields for the key steps in the synthesis of α-elvucitabine from L-lyxose.

Step NumberTransformationProductYield (%)
1-3Acetylation of L-lyxoseL-Lyxofuranose tetraacetate (3)72
4Glycosylation with 5-fluorocytosineProtected Nucleoside (4)89
5Deprotection of acetyl groupsNucleoside Intermediate (5)-
6Silylation of 5'-hydroxyl groupSilyl Protected Nucleoside (6)-
7Formation of bisxanthateBisxanthate (7)-
8Barton-McCombie DeoxygenationUnsaturated Nucleoside (8)76
9Final Deprotection (Desilylation)α-Elvucitabine-
Overall Total Synthesis from L-lyxose α-Elvucitabine 26

Note: Yields for intermediate steps without explicit values in the source material are marked as "-". The overall yield is reported as 26%.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of α-elvucitabine, based on the reported procedures.[2]

Step 1-3: Preparation of L-Lyxofuranose tetraacetate (3)
  • Acetylation: L-lyxose is treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid to afford the crude peracetylated product.

  • Purification: The crude product is purified by column chromatography on silica gel (Ethyl acetate/petroleum ether = 1/2 v/v) to yield pure L-lyxofuranose tetraacetate as a colorless oil. The overall yield from L-lyxose is 72%.[2]

Step 4: Glycosylation to form Protected Nucleoside (4)
  • Silylation of Base: 5-Fluorocytosine is silylated by refluxing with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. The excess HMDS is removed under vacuum.

  • Coupling Reaction: The silylated 5-fluorocytosine is dissolved in anhydrous dichloroethane. L-Lyxofuranose tetraacetate (3) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are added, and the mixture is refluxed.

  • Workup and Purification: The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried and concentrated. The residue is purified by column chromatography to give the protected nucleoside (4) as a white foam in 89% yield.[2]

Step 8: Barton-McCombie Deoxygenation to form Unsaturated Nucleoside (8)
  • Reaction Setup: The bisxanthate intermediate (7) is dissolved in anhydrous toluene.

  • Radical Reaction: Tri-n-butyltin hydride (n-Bu₃SnH) and azobisisobutyronitrile (AIBN) are added, and the mixture is refluxed under a nitrogen atmosphere.

  • Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated, and the crude product is purified by column chromatography (Ethyl acetate/Methanol = 20/1) to afford the unsaturated nucleoside (8) as a white foam in 76% yield.[2]

Step 9: Final Deprotection to α-Elvucitabine
  • Desilylation: The silyl-protected unsaturated nucleoside (8) is treated with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

  • Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography (Ethyl acetate/Methanol = 5/1) to yield the final product, α-elvucitabine, as a white solid.[2]

This in-depth guide provides a solid foundation for understanding the chemical nature and synthesis of this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Elvucitabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvucitabine (also known as β-L-Fd4C) is an experimental L-cytosine nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV infection and Hepatitis B Virus (HBV).[1][2][3] As an NRTI, its primary mechanism involves the inhibition of the viral reverse transcriptase enzyme, which is crucial for viral replication.[1][2][3][4] In vitro studies have suggested that this compound may be effective against HIV strains that have developed resistance to other NRTIs, such as lamivudine and emtricitabine.[2] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on available preclinical and clinical data.

Pharmacodynamics

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Cellular enzymes convert this compound into its monophosphate, diphosphate, and ultimately its active triphosphate form, this compound triphosphate (ELV-TP).[5][6] ELV-TP acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It mimics the natural substrate (deoxycytidine triphosphate) and, upon incorporation into the growing viral DNA chain, causes chain termination. This prevents the synthesis of viral DNA from the RNA template, thereby halting viral replication.[1][3][4] This process is virustatic, meaning it inhibits viral proliferation but does not eliminate the virus from the body.[3][4]

Elvucitabine_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication Cycle This compound This compound (Prodrug) Elvucitabine_MP This compound Monophosphate This compound->Elvucitabine_MP Phosphorylation (Cellular Kinases) Elvucitabine_DP This compound Diphosphate Elvucitabine_MP->Elvucitabine_DP Phosphorylation Elvucitabine_TP This compound Triphosphate (Active) Elvucitabine_DP->Elvucitabine_TP Phosphorylation RT Reverse Transcriptase Elvucitabine_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination DNA Chain Termination RT->Chain_Termination

Caption: Intracellular activation of this compound and inhibition of HIV reverse transcriptase.
Antiviral Activity

This compound has demonstrated potent in vitro activity against wild-type HIV isolates, showing 5- to 10-fold greater potency than lamivudine, with a 50% inhibitory concentration (IC50) of approximately 1 ng/mL in peripheral blood mononuclear cells.[5] It also shows activity against a variety of nucleoside-resistant viral isolates, particularly those resistant to zidovudine and tenofovir.[5][6] While its potency is reduced against strains with the M184V mutation (associated with lamivudine resistance), the required inhibitory concentrations are still achievable at therapeutic plasma levels.[7] The active metabolite, this compound triphosphate, has a long intracellular half-life of at least 20 hours.[5][6][7]

Parameter Value Cell Type Virus
IC50~1 ng/mLPBMCsWild-Type HIV
Intracellular t1/2 (ELV-TP)> 20 hours--

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a notably long terminal half-life, which supports less frequent dosing regimens.[5]

Absorption

Following oral administration, this compound is absorbed, with pharmacokinetic models suggesting two distinct absorption rates.[5][6][8] Preclinical studies in dogs indicated an oral bioavailability of approximately 50%.[5][8]

Distribution

This compound is not significantly bound to plasma proteins (<10%).[6] The apparent volume of distribution at steady state (Vss/F) on day 21 of a multiple-dose study was approximately 1,494 liters, suggesting extensive distribution into tissues.[5]

Metabolism

This compound is primarily metabolized intracellularly via phosphorylation to its active triphosphate form.[5][6] Preclinical in vitro data indicate that it is not metabolized by cytochrome P450 (CYP) enzymes and does not act as an inducer or inhibitor of these enzymes, suggesting a low potential for CYP-mediated drug-drug interactions.[5][6]

Excretion

This compound is eliminated primarily unchanged in the urine.[5] The apparent clearance (CL/F) was found to be approximately 45.6 L/h on day 1 and 22.6 L/h on day 21 in a study where it was co-administered with lopinavir-ritonavir.[5]

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound from a multiple-dose study in HIV-1 infected subjects.

Parameter Day 1 Value Day 21 Value Notes
Terminal Half-life (t1/2) > 60 h~100 hLong half-life allows for less frequent dosing.[5]
Apparent Clearance (CL/F) 45.6 L/h22.6 L/hCo-administered with lopinavir-ritonavir.[5]
Apparent Volume of Distribution (Vss/F) 2,629 L1,494 LCo-administered with lopinavir-ritonavir.[5]
Plasma Protein Binding < 10%< 10%Preclinical in vitro data.[6]
Bioavailability (Dogs) ~50%-Preclinical animal data.[5][8]
Drug-Drug Interactions

A significant pharmacokinetic interaction has been observed with ritonavir. When a single 20 mg dose of this compound was co-administered with a single 300 mg dose of ritonavir in healthy volunteers, this compound's AUC and Cmax decreased by 28.3% and 40.3%, respectively.[6] The proposed mechanism is that ritonavir inhibits influx gut transporters, thereby reducing this compound's absorption and bioavailability.[6][8]

Conversely, in a multiple-dose study where this compound was given with lopinavir-ritonavir for 21 days, the bioavailability of this compound appeared to double between day 1 and day 21.[5] This suggests a different interaction mechanism with prolonged dosing, possibly ritonavir's inhibition of an efflux gut transporter.[5]

Experimental Protocols

Pharmacokinetic Assessment in Clinical Trials

Several clinical trials have assessed the pharmacokinetics of this compound. A common methodology involves collecting plasma samples over an extended period following drug administration and analyzing concentrations using a validated analytical technique.

Example Study Design: Crossover Pharmacokinetic Study [6][8]

This protocol describes a typical design to evaluate drug-drug interactions, such as that between this compound and ritonavir.

  • Participants: Healthy adult volunteers.

  • Design: A three-way crossover study. Each subject receives each of the following treatments in a randomized sequence, separated by a washout period:

    • Treatment A: Single dose of this compound (e.g., 20 mg).

    • Treatment B: Single dose of Ritonavir (e.g., 300 mg).

    • Treatment C: Co-administration of a single dose of this compound and Ritonavir.

  • Sample Collection: Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, and at multiple intervals up to several days post-dose) to capture the full pharmacokinetic profile.

  • Sample Analysis: this compound concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[5][6][8]

  • Pharmacokinetic Analysis:

    • Noncompartmental Analysis (NCA): Key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated.

    • Compartmental Analysis: Data are fitted to pharmacokinetic models (e.g., a two-compartment linear model) using software like ADAPT II to determine parameters such as absorption rates (ka), clearance (CL), and volumes of distribution (V).[5][6][8]

PK_Study_Workflow cluster_design Study Design: 3-Way Crossover cluster_analysis Analysis P1 Period 1 Washout1 Washout P1->Washout1 P2 Period 2 Washout2 Washout P2->Washout2 P3 Period 3 Sampling Serial Plasma Sampling P3->Sampling Washout1->P2 Washout2->P3 LCMS LC-MS/MS Assay Sampling->LCMS PK_Analysis PK Modeling (NCA & Compartmental) LCMS->PK_Analysis Treatment_A This compound Alone Treatment_B Ritonavir Alone Treatment_C This compound + Ritonavir

Caption: Workflow for a three-way crossover pharmacokinetic interaction study.

Conclusion

This compound is a potent NRTI with a distinct pharmacokinetic profile highlighted by a long terminal half-life, suggesting the potential for infrequent dosing. Its mechanism of action is well-characterized, involving intracellular phosphorylation to an active form that terminates viral DNA synthesis. While it shows promise against resistant HIV strains, its development has been marked by observations of toxicity at higher doses, necessitating careful dose selection.[7][9] The complex pharmacokinetic interactions, particularly with ritonavir, require further investigation to optimize its use in combination antiretroviral therapy. Continued research is warranted to fully characterize its efficacy and safety profile.

References

In Vitro Antiviral Spectrum of Elvucitabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elvucitabine (β-L-Fd4C), a cytosine nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated potent in vitro activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its efficacy against wild-type and drug-resistant viral strains. The document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and illustrates the underlying molecular mechanism and experimental workflows through diagrams. This guide is intended to serve as a resource for researchers and professionals involved in the development of novel antiviral therapeutics.

Introduction

This compound is a synthetic L-cytosine nucleoside analog that acts as a potent inhibitor of viral reverse transcriptase.[1][2] Structurally similar to lamivudine and emtricitabine, this compound has shown promise in overcoming certain forms of drug resistance that affect existing NRTI therapies.[2] Its antiviral activity stems from its ability to be intracellularly phosphorylated to its active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the this compound moiety leads to chain termination, thereby halting viral replication.[3][4] This document provides an in-depth analysis of the in vitro data supporting the antiviral spectrum of this compound.

Antiviral Activity of this compound

The in vitro antiviral efficacy of this compound has been evaluated against both HIV-1 and HBV. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) data from various studies. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the drug's therapeutic window.

Activity Against Human Immunodeficiency Virus Type 1 (HIV-1)

This compound has demonstrated potent activity against wild-type HIV-1 and has shown a favorable profile against several NRTI-resistant strains.

Virus StrainCell LineEC50CC50Selectivity Index (SI)Reference(s)
Wild-Type HIV-1 PBMCs~1 ng/mL (~4.4 µM)>10 µM>2.3[1]
NRTI-Resistant HIV-1
M184V Mutant-<2-fold increase vs. WT--[5]
Thymidine Analogue Mutants (up to 5)-<2-fold increase vs. WT--[5]

Note: Specific EC50 and CC50 values for many resistant strains are not publicly available in the reviewed literature. The data indicates a retained susceptibility.

Activity Against Hepatitis B Virus (HBV)

In vitro studies have confirmed this compound's potent inhibitory effect on HBV replication.

Virus StrainCell LineEC50CC50Selectivity Index (SI)Reference(s)
Wild-Type HBV HepG2 2.2.151 nM20 µM20,000[6]

Mechanism of Action: Reverse Transcriptase Inhibition

This compound's antiviral activity is mediated through the inhibition of the viral reverse transcriptase (RT) enzyme, a critical component of the retroviral replication cycle.

This compound Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound Elvucitabine_MP This compound Monophosphate This compound->Elvucitabine_MP Cellular Kinases Elvucitabine_DP This compound Diphosphate Elvucitabine_MP->Elvucitabine_DP Cellular Kinases Elvucitabine_TP This compound Triphosphate (Active) Elvucitabine_DP->Elvucitabine_TP Cellular Kinases RT Reverse Transcriptase Elvucitabine_TP->RT Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Incorporation of This compound-TP Chain_Termination Chain Termination Viral_DNA->Chain_Termination

This compound's mechanism of action.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to evaluate the antiviral spectrum and cytotoxicity of this compound.

Anti-HIV-1 Assays

4.1.1. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the virus-induced cell death.

  • Cell Lines: MT-4 or other HIV-1 susceptible T-cell lines.

  • Virus: HIV-1 laboratory strains (e.g., IIIB) or clinical isolates.

  • Procedure:

    • Seed MT-4 cells in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Add the diluted compound to the cells.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Include virus control (cells + virus, no drug) and cell control (cells only) wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

    • Assess cell viability using a colorimetric reagent such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Calculate the EC50 value, the concentration of the compound that protects 50% of cells from viral CPE, using non-linear regression analysis.

4.1.2. HIV-1 p24 Antigen Production Assay

This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant as a measure of viral replication.

  • Cell Lines: Peripheral Blood Mononuclear Cells (PBMCs) or other susceptible cell lines.

  • Virus: HIV-1 laboratory strains or clinical isolates.

  • Procedure:

    • Seed cells in a 24- or 48-well plate.

    • Pre-incubate cells with serial dilutions of this compound for 1-2 hours.

    • Infect the cells with a known amount of HIV-1.

    • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

    • Collect the culture supernatant.

    • Quantify the p24 antigen concentration using a commercial ELISA kit.

    • Calculate the EC50 value, the concentration of the compound that inhibits p24 production by 50%, using non-linear regression analysis.

Anti_HIV_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Host Cells (e.g., MT-4, PBMCs) Seeding Seed Cells in Multi-well Plate Cell_Culture->Seeding Compound_Dilution Prepare Serial Dilutions of this compound Treatment Add this compound Dilutions to Cells Compound_Dilution->Treatment Virus_Stock Prepare Titered HIV-1 Stock Infection Infect Cells with HIV-1 Virus_Stock->Infection Seeding->Treatment Treatment->Infection Incubation Incubate for 3-5 Days Infection->Incubation Measurement Measure Endpoint: CPE or p24 Antigen Incubation->Measurement Calculation Calculate EC50 Value Measurement->Calculation

Workflow for in vitro anti-HIV assays.
Anti-HBV Assay: HBV DNA Reduction

This assay measures the reduction in extracellular HBV DNA to determine antiviral activity.

  • Cell Line: HepG2 2.2.15, a human hepatoblastoma cell line that constitutively produces HBV.

  • Procedure:

    • Plate HepG2 2.2.15 cells in a multi-well plate.

    • Treat the cells with serial dilutions of this compound.

    • Culture the cells for 6-9 days, replacing the medium and drug every 3 days.

    • Collect the culture supernatant at the end of the treatment period.

    • Isolate HBV DNA from the supernatant.

    • Quantify the HBV DNA levels using quantitative real-time PCR (qPCR).

    • Calculate the EC50 value, the concentration of the compound that reduces the amount of extracellular HBV DNA by 50%, using non-linear regression analysis.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to host cells.

  • Cell Lines: The same cell lines used in the antiviral assays (e.g., PBMCs, MT-4, HepG2).

  • Procedure:

    • Seed cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Include a "cell control" with medium only (no drug).

    • Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the corresponding antiviral assay.

    • Assess cell viability using a colorimetric (e.g., MTT) or luminescence-based assay.

    • Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.

Mitochondrial Toxicity Assay

Given that NRTIs can potentially interfere with mitochondrial DNA polymerase, assessing mitochondrial toxicity is crucial.

  • Cell Line: HepG2 cells are commonly used.

  • Procedure (Glucose vs. Galactose Medium):

    • Culture HepG2 cells in medium containing either glucose (promoting glycolysis) or galactose (forcing reliance on oxidative phosphorylation).

    • Expose the cells to serial dilutions of this compound.

    • Assess cell viability after a defined incubation period.

    • A significantly lower CC50 in the galactose medium compared to the glucose medium indicates potential mitochondrial toxicity.

  • Alternative Endpoints: Measurement of mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption rates can also be employed to assess mitochondrial dysfunction.

Mitochondrial_Toxicity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture_Glucose Culture HepG2 Cells in Glucose Medium Treat_Glucose Treat with this compound Culture_Glucose->Treat_Glucose Culture_Galactose Culture HepG2 Cells in Galactose Medium Treat_Galactose Treat with this compound Culture_Galactose->Treat_Galactose Viability_Glucose Assess Cell Viability Treat_Glucose->Viability_Glucose Viability_Galactose Assess Cell Viability Treat_Galactose->Viability_Galactose Comparison Compare CC50 Values Viability_Glucose->Comparison Viability_Galactose->Comparison

Workflow for mitochondrial toxicity assay.

Resistance Profile

In vitro studies have suggested that this compound maintains activity against certain HIV-1 strains that are resistant to other NRTIs.[2] Specifically, a less than two-fold reduction in susceptibility has been observed in the presence of the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine.[5] Similarly, strains with up to five thymidine analogue mutations (TAMs) also show minimal changes in susceptibility to this compound.[5] This suggests a potentially favorable cross-resistance profile for this compound.

Conclusion

The in vitro data for this compound demonstrate its potent antiviral activity against both HIV-1 and HBV. Its efficacy against key NRTI-resistant HIV-1 mutants, coupled with a high selectivity index against HBV, underscores its potential as a valuable therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel antiviral compounds. Further studies are warranted to expand the quantitative dataset on a wider array of resistant viral strains and to further elucidate its long-term safety profile.

References

The Discovery and Development of Elvucitabine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Elvucitabine (β-L-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine, L-Fd4C) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated significant antiviral activity against both the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV). Developed by Achillion Pharmaceuticals, this L-cytosine nucleoside analog has been the subject of numerous preclinical and clinical investigations. Its unique pharmacological profile, including a long intracellular half-life and activity against certain drug-resistant viral strains, has positioned it as a compound of interest in the landscape of antiviral drug development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

The global health burden of chronic infections with HIV and HBV necessitates the continued development of novel antiviral agents with improved efficacy, safety, and resistance profiles. Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy, acting by inhibiting the viral reverse transcriptase enzyme essential for viral replication.[1][2] this compound emerged as a promising NRTI candidate due to its potent in vitro activity against both HIV and HBV, including strains resistant to other NRTIs.[2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the scientific journey of this compound from its initial discovery to its evaluation in clinical trials.

Chemical and Physical Properties

This compound is a synthetic L-cytosine nucleoside analog with a chemical formula of C₉H₁₀FN₃O₃ and a molar mass of 227.19 g/mol .[4] Its structure is similar to the approved NRTIs lamivudine and emtricitabine.[2]

PropertyValue
IUPAC Name 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one[5]
Molecular Formula C₉H₁₀FN₃O₃[4]
Molar Mass 227.19 g/mol [4]
CAS Number 181785-84-2[5]
Synonyms ACH-126,443, L-Fd4C, β-L-Fd4C[6]

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[7] This process is initiated by the cytoplasmic enzyme deoxycytidine kinase, which converts this compound to its monophosphate derivative.[7] Subsequent phosphorylation to the diphosphate and triphosphate forms is carried out by other cellular kinases, such as UMP-CMP kinase and nucleoside diphosphate kinase, respectively.[8][9][10]

The active metabolite, this compound triphosphate, acts as a competitive inhibitor of the viral reverse transcriptase (RT) of both HIV and the DNA polymerase of HBV.[1][7] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of this compound leads to the termination of DNA chain elongation, thus halting viral replication.[11]

This compound Mechanism of Action cluster_cell Host Cell cluster_virus HIV/HBV Replication This compound This compound Elvucitabine_MP This compound-MP This compound->Elvucitabine_MP  Deoxycytidine  Kinase Elvucitabine_DP This compound-DP Elvucitabine_MP->Elvucitabine_DP  UMP-CMP  Kinase Elvucitabine_TP This compound-TP (Active) Elvucitabine_DP->Elvucitabine_TP  Nucleoside  Diphosphate Kinase Viral_DNA Viral DNA Synthesis Elvucitabine_TP->Viral_DNA Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcriptase Chain_Termination Chain Termination Viral_DNA->Chain_Termination dCTP dCTP dCTP->Viral_DNA

This compound's intracellular activation and mechanism of action.

Synthesis of this compound

The synthesis of this compound (β-L-Fd4C) has been reported through various chemical routes. A common approach involves the stereoselective synthesis starting from an appropriate chiral precursor, such as L-lyxose or D-xylose, followed by key steps including glycosylation and olefination.[1][11][12]

This compound Synthesis Workflow Start Starting Material (e.g., L-Lyxose) Intermediate1 Formation of Protected Sugar Start->Intermediate1 Intermediate2 Glycosylation with 5-Fluorocytosine Intermediate1->Intermediate2 Intermediate3 Olefination (Barton-McCombie Deoxygenation) Intermediate2->Intermediate3 Intermediate4 Deprotection Intermediate3->Intermediate4 Final_Product This compound (β-L-Fd4C) Intermediate4->Final_Product

A generalized workflow for the synthesis of this compound.

Preclinical Development

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against wild-type and drug-resistant strains of HIV-1 and HBV.[2][7] Its efficacy is typically evaluated in cell-based assays measuring the inhibition of viral replication.

VirusStrainCell LineIC₅₀ (µM)Reference
HIV-1 Wild-TypePBMC~0.0044[2]
HIV-1 M184V Mutant-~0.044[13]
HBV Wild-TypeHepG2 2.2.15<1[14]
HBV Lamivudine-ResistantHuH-7-[15]

Note: Specific IC₅₀ values can vary depending on the assay conditions.

In Vitro Cytotoxicity

The cytotoxicity of this compound is assessed to determine its therapeutic index. Standard assays, such as the MTT assay, are used to measure the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀). This compound has generally shown low cytotoxicity in various cell lines.[14]

Cell LineCC₅₀ (µM)
CEM >100[14]
Vero >100
HepG2 >100
Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in animal models have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies have indicated a long plasma half-life and good bioavailability.[2]

SpeciesBioavailability (%)Plasma Half-life (h)
Dog ~50>60[2]
Rat --
Monkey --

Note: Data is limited in publicly available sources.

Preclinical Toxicology

Toxicology studies are essential to evaluate the safety profile of a drug candidate before human trials. These studies include acute, sub-chronic, and chronic toxicity assessments in various animal models.[16][17] Administration of high doses of this compound (50 and 100 mg once a day) has been associated with reversible leucopenia and neutropenia in preclinical studies.[2]

Study TypeSpeciesKey Findings
Acute Toxicity Rodent-
Sub-chronic Toxicity Rodent, Non-rodentReversible leucopenia and neutropenia at high doses.[2]
Chronic Toxicity Rodent, Non-rodent-

Note: Detailed quantitative toxicology data (e.g., LD₅₀, NOAEL) are not widely available in the public domain.

Clinical Development

This compound has progressed to Phase II clinical trials for the treatment of both HIV and chronic HBV infections.[18][19]

Phase I Clinical Trials

Phase I studies in healthy volunteers were conducted to assess the safety, tolerability, and pharmacokinetics of this compound. These studies established the long plasma half-life of the drug, supporting the potential for once-daily or less frequent dosing.[2]

Phase II Clinical Trials

Phase II trials have evaluated the efficacy and safety of this compound in treatment-naive and treatment-experienced patients with HIV, as well as in patients with chronic HBV.

Key Phase II Clinical Trials:

Trial IDConditionPatient PopulationKey FindingsReference
NCT00350272 (ACH443-015) HIV-1Treatment-NaiveAt 96 weeks, this compound (10 mg/day) showed a substantial anti-viral effect similar to lamivudine, with 95% of patients achieving undetectable viral load (≤ 50 copies/mL).[20]
NCT00312039 (ACH443-014A) HIV-1M184V MutationThis compound demonstrated a fall in HIV-1 RNA plasma levels over 14 days in patients with the M184V resistance mutation.[13][11][13]
NCT00405249 HIV-1M184V VariantAssessed the viral kinetics and safety of this compound versus lamivudine in patients with the M184V variant.[21][21]
NCT00034359 Chronic HBVTreatment-NaiveCompleted Phase II trial evaluating the safety and antiviral activity of this compound.[19][18][19]
NCT00675844 (ACH443-904) HIV-1Extension StudyAn open-label extension study for participants who completed previous this compound trials.

Summary of Efficacy Data from ACH443-015 (96 Weeks):

ParameterThis compound (10 mg/day)Lamivudine (300 mg/day)
Mean Change in HIV-RNA (log₁₀ copies/mL) -3.0 (±0.55)-3.2 (±0.6)
Patients with Undetectable Viral Load (<50 copies/mL) 96%97%

Experimental Protocols

In Vitro Anti-HIV Activity Assay (MTT Assay)

This assay measures the ability of a compound to protect MT-4 cells from HIV-1 induced cytopathic effects.

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Setup: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization buffer (e.g., SDS-HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. The IC₅₀ value is calculated as the concentration of the compound that inhibits the viral-induced cell death by 50%.[18]

In Vitro Anti-HBV Activity Assay

This assay measures the inhibition of HBV DNA replication in a stable HBV-producing cell line.

  • Cell Culture: Culture HepG2 2.2.15 cells, which constitutively produce HBV particles.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 6-9 days), with media and drug changes every 3 days.

  • DNA Extraction: After treatment, lyse the cells and extract the total DNA.

  • Southern Blot or qPCR: Analyze the HBV DNA levels using Southern blot hybridization or quantitative PCR (qPCR).

  • Data Analysis: The IC₅₀ value is determined as the concentration of this compound that reduces the amount of HBV DNA by 50% compared to untreated controls.[22][23][24]

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that is toxic to host cells.

  • Cell Seeding: Seed a suitable cell line (e.g., CEM, Vero, HepG2) in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 4-5 days).

  • MTT Staining and Solubilization: Follow the same procedure as in the anti-HIV MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.[18][20]

Pharmacokinetic Analysis in Human Plasma (LC-MS/MS)

This method is used to quantify the concentration of this compound in plasma samples from clinical trials.

  • Sample Preparation:

    • Thaw frozen plasma samples.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be further purified using solid-phase extraction (SPE).[25]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Data Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.[2][26][27]

Conclusion

This compound has demonstrated a promising preclinical and clinical profile as a potent NRTI against both HIV and HBV. Its long intracellular half-life offers the potential for less frequent dosing, which could improve patient adherence. Furthermore, its activity against certain drug-resistant viral strains highlights its potential role in the treatment of patients who have failed previous therapies. While further clinical development appears to have been suspended, the data gathered on this compound provides valuable insights for the design and development of future nucleoside analogs for the treatment of viral infections. This technical guide has summarized the key aspects of this compound's discovery and development, providing a resource for the scientific community.

References

Elvucitabine Triphosphate: An In-depth Technical Guide on Intracellular Half-life and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular half-life of elvucitabine triphosphate, the active metabolite of the investigational nucleoside reverse transcriptase inhibitor (NRTI) this compound. This document summarizes available quantitative data, outlines detailed experimental protocols for analysis, and visualizes the key metabolic and mechanistic pathways.

Introduction

This compound (β-L-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine) is a cytidine analogue that has demonstrated potent in vitro activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1] As with other NRTIs, this compound requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate, to exert its antiviral effect.[2][3] The long intracellular half-life of this active moiety is a critical pharmacokinetic parameter that contributes to its potential for infrequent dosing regimens.

Quantitative Data Summary

Preclinical in vitro studies have established the intracellular half-life of this compound triphosphate. The available data is summarized in the table below.

ParameterValueCell TypeSource
Intracellular Half-life (t½)≥ 20 hoursNot specified in publicly available data[2][4]

It is important to note that while the value of "at least 20 hours" is cited in multiple sources based on preclinical in vitro data, the specific cell line(s) used in these determinative experiments are not detailed in the available public literature.

Intracellular Metabolism and Mechanism of Action

This compound, as a nucleoside analogue, enters the host cell and undergoes a series of phosphorylation steps, catalyzed by host cellular kinases, to form this compound monophosphate, diphosphate, and finally the active this compound triphosphate.[4] this compound triphosphate acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It is incorporated into the growing viral DNA chain, causing chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.[1][2]

Elvucitabine_Metabolism_and_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus HIV Replication Cycle Elvucitabine_ext This compound Elvucitabine_int This compound Elvucitabine_ext->Elvucitabine_int  Cellular  Uptake Elvucitabine_MP This compound Monophosphate Elvucitabine_int->Elvucitabine_MP  Cellular  Kinases Elvucitabine_DP This compound Diphosphate Elvucitabine_MP->Elvucitabine_DP  Cellular  Kinases Elvucitabine_TP This compound Triphosphate (Active) Elvucitabine_DP->Elvucitabine_TP  Cellular  Kinases RT Reverse Transcriptase Elvucitabine_TP->RT  Inhibition DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Chain_termination Chain Termination (Replication Blocked) DNA_synthesis->Chain_termination

Fig. 1: Intracellular metabolism and mechanism of action of this compound.

Experimental Protocols

While the specific protocol used by the developers of this compound for the determination of its triphosphate half-life is not publicly available, the following represents a standard and detailed methodology for such an analysis, based on established techniques for other nucleoside analogues.

Objective: To determine the intracellular half-life of this compound triphosphate in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).

Materials:

  • This compound

  • Human PBMCs

  • Cell culture medium (e.g., RPMI-1640) with supplements (fetal bovine serum, antibiotics)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 60% methanol)

  • Internal standards (e.g., a stable isotope-labeled analogue of this compound triphosphate)

  • High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system

  • Tandem mass spectrometer (MS/MS)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Methodology:

  • Cell Culture and Treatment:

    • Isolate human PBMCs from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation.

    • Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

    • Treat the cells with a known concentration of this compound (e.g., 10 µM) for a specified period to allow for the intracellular accumulation of this compound triphosphate.

  • Time Course Experiment:

    • After the initial incubation period, wash the cells thoroughly with cold PBS to remove any extracellular drug.

    • Resuspend the cells in fresh, drug-free medium.

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect cell samples.

  • Cell Lysis and Extraction:

    • For each time point, count the number of cells to normalize the results.

    • Centrifuge the cell suspension to pellet the cells.

    • Lyse the cells by adding a cold cell lysis buffer (e.g., 60% methanol) and vortexing. This step is critical for quenching enzymatic activity and extracting the intracellular metabolites.

    • Add the internal standard to each sample to correct for variations in extraction efficiency and matrix effects.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the intracellular metabolites.

  • Sample Analysis by LC-MS/MS:

    • If necessary, perform a solid-phase extraction (SPE) step on the supernatant to remove interfering substances.

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analytes using a suitable HPLC/UPLC column (e.g., a C18 reversed-phase column).

    • Detect and quantify this compound triphosphate and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of this compound triphosphate at each time point, normalized to the cell count.

    • Plot the natural logarithm of the intracellular this compound triphosphate concentration against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the intracellular half-life (t½) using the formula: t½ = 0.693 / k.

Experimental_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_time_course Time Course and Sampling cluster_sample_processing Sample Processing cluster_analysis Analysis PBMC_isolation Isolate PBMCs Cell_culture Culture PBMCs PBMC_isolation->Cell_culture Elvucitabine_treatment Treat with this compound Cell_culture->Elvucitabine_treatment Wash_cells Wash to Remove Extracellular Drug Elvucitabine_treatment->Wash_cells Resuspend Resuspend in Drug-Free Medium Wash_cells->Resuspend Collect_samples Collect Samples at Various Time Points Resuspend->Collect_samples Cell_lysis Cell Lysis and Metabolite Extraction Collect_samples->Cell_lysis Add_IS Add Internal Standard Cell_lysis->Add_IS Centrifuge Centrifuge and Collect Supernatant Add_IS->Centrifuge LC_MSMS LC-MS/MS Analysis Centrifuge->LC_MSMS Data_analysis Data Analysis and Half-life Calculation LC_MSMS->Data_analysis

Fig. 2: Experimental workflow for determining intracellular half-life.

Conclusion

The long intracellular half-life of this compound triphosphate, reported to be at least 20 hours, is a key feature that supports its clinical development for less frequent dosing schedules. While detailed experimental protocols from the manufacturer are not publicly available, established methodologies for the quantification of intracellular nucleoside triphosphates provide a robust framework for such determinations. Further research and publication of detailed clinical pharmacology data will provide a more complete understanding of the intracellular pharmacokinetics of this compound and its active metabolite.

References

Preclinical Toxicology of Elvucitabine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Elvucitabine is an investigational drug, and comprehensive preclinical toxicology data is not fully available in the public domain. This document summarizes publicly accessible information and provides a framework for the preclinical toxicological evaluation of a nucleoside reverse transcriptase inhibitor (NRTI) like this compound, based on regulatory guidelines and known class-effects of NRTIs.

Introduction

This compound (β-L-Fd4C) is a cytosine-based L-nucleoside analog that acts as a potent nucleoside reverse transcriptase inhibitor (NRTI).[1][2] It has demonstrated in vitro activity against wild-type and certain resistant strains of the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV).[3] As with any investigational new drug, a thorough preclinical safety and toxicology evaluation is imperative to characterize potential risks prior to human administration. This whitepaper outlines the key preclinical toxicology studies relevant to the development of this compound.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the HIV-1 reverse transcriptase enzyme.[4][5] As a nucleoside analog, it is intracellularly phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.[1]

This compound This compound Intracellular_Phosphorylation Intracellular Phosphorylation This compound->Intracellular_Phosphorylation Elvucitabine_TP This compound Triphosphate (Active Metabolite) Intracellular_Phosphorylation->Elvucitabine_TP HIV_RT HIV Reverse Transcriptase Elvucitabine_TP->HIV_RT Viral_DNA_Chain Growing Viral DNA Chain HIV_RT->Viral_DNA_Chain Chain_Termination Chain Termination Viral_DNA_Chain->Chain_Termination Incorporation of This compound-TP

Caption: Mechanism of Action of this compound.

General Toxicology Studies

General toxicology studies are designed to evaluate the systemic and organ-specific toxicity of a drug candidate following acute, subchronic, and chronic exposure.

Acute Toxicity

Acute toxicity studies aim to determine the potential adverse effects that may occur within a short period after administration of a single dose or multiple doses over a 24-hour period. These studies help in determining the maximum tolerated dose (MTD) and in dose selection for longer-term studies.

Table 1: Acute Toxicity of this compound (Illustrative Data)

Species Route of Administration Vehicle Dose Range (mg/kg) Key Findings
Rat Oral 0.5% Methylcellulose 100 - 2000 Data not publicly available.

| Dog | Oral | Gelatin Capsule | 50 - 1000 | Data not publicly available. |

Experimental Protocol: Acute Oral Toxicity Study (Illustrative)

  • Species: Sprague-Dawley rats.

  • Administration: A single oral gavage dose.

  • Groups: Multiple dose groups and a control group receiving the vehicle.

  • Observation Period: 14 days.

  • Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality.

  • Terminal Procedures: Gross necropsy of all animals.

Subchronic and Chronic Toxicity

These studies involve repeated daily dosing of the test article over a longer duration (e.g., 28 days, 90 days, or longer) to characterize the toxicological profile with prolonged exposure.

Table 2: Subchronic Toxicity of this compound (Illustrative Data)

Species Duration Route Dose Levels (mg/kg/day) NOAEL (mg/kg/day) Target Organs of Toxicity
Rat 28-day Oral 0, 10, 50, 250 Data not publicly available. Data not publicly available.

| Monkey | 28-day | Oral | 0, 5, 25, 125 | Data not publicly available. | Data not publicly available. |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Illustrative)

  • Species: Cynomolgus monkeys.

  • Administration: Daily oral administration.

  • Groups: At least three dose groups and a concurrent control group.

  • Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, clinical chemistry, and urinalysis), and toxicokinetics.

  • Terminal Procedures: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

cluster_study_design Study Design cluster_monitoring In-Life Monitoring cluster_termination Terminal Procedures Dose_Groups Dose Groups (Control, Low, Mid, High) Daily_Dosing Daily Dosing (e.g., 28 days) Dose_Groups->Daily_Dosing Clinical_Observations Clinical Observations Daily_Dosing->Clinical_Observations Body_Weight Body Weight Daily_Dosing->Body_Weight Clinical_Pathology Clinical Pathology Daily_Dosing->Clinical_Pathology Necropsy Gross Necropsy Clinical_Pathology->Necropsy Organ_Weights Organ Weights Clinical_Pathology->Organ_Weights Histopathology Histopathology Clinical_Pathology->Histopathology

Caption: Workflow for a Subchronic Toxicity Study.

Safety Pharmacology

Safety pharmacology studies are conducted to assess the potential effects of a drug on vital physiological functions. Key assessments include cardiovascular, respiratory, and central nervous system evaluations.

Genotoxicity

Genotoxicity assays are performed to detect the potential of a drug to cause genetic damage. A standard battery of tests is typically conducted.

Table 3: Genotoxicity Profile of this compound (Illustrative)

Assay Test System Metabolic Activation Result
Bacterial Reverse Mutation (Ames) S. typhimurium, E. coli With and Without S9 Data not publicly available.
In Vitro Chromosomal Aberration Human Peripheral Blood Lymphocytes With and Without S9 Data not publicly available.

| In Vivo Micronucleus | Rodent Bone Marrow | N/A | Data not publicly available. |

Experimental Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the ability of the drug to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Chromosomal Aberration Test: Human or other mammalian cells are exposed to the drug to assess for structural chromosomal damage.[6][7][8][9]

  • In Vivo Micronucleus Test: Rodents are treated with the drug, and their bone marrow is examined for the presence of micronuclei, which are indicative of chromosomal damage.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically two years in rodents) designed to assess the tumorigenic potential of a drug.[10][11] Given the intended long-term use of antiretroviral therapies, these studies are crucial.

Experimental Protocol: Two-Year Rodent Carcinogenicity Bioassay (Illustrative)

  • Species: Rats and mice.

  • Administration: The drug is typically administered in the diet or by gavage for the lifespan of the animals.

  • Dose Selection: Doses are selected based on data from chronic toxicity studies.

  • Endpoints: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological evaluation of all tissues for neoplastic and non-neoplastic lesions.

Reproductive and Developmental Toxicology

Developmental and Reproductive Toxicology (DART) studies are conducted to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.[12][13][14][15][16]

Table 4: Reproductive Toxicology of this compound (Illustrative Data)

Study Type Species Key Findings
Fertility and Early Embryonic Development Rat Data not publicly available.
Embryo-Fetal Development Rat, Rabbit Data not publicly available.

| Pre- and Postnatal Development | Rat | Data not publicly available. |

Experimental Protocols:

  • Fertility and Early Embryonic Development: Evaluates the effects on male and female reproductive performance and early embryonic development up to implantation.

  • Embryo-Fetal Development: Assesses the potential for the drug to induce teratogenic effects when administered during the period of organogenesis.

  • Pre- and Postnatal Development: Examines the effects of drug exposure from implantation through weaning on the F1 generation.

Potential Toxicities of NRTIs

A known class-effect of some NRTIs is mitochondrial toxicity.[17][18][19] This is often attributed to the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), which is essential for mitochondrial DNA replication.[20] Inhibition of Pol-γ can lead to mitochondrial dysfunction, which may manifest as myopathy, neuropathy, pancreatitis, and lactic acidosis.[17] Preclinical studies for this compound would likely include assessments of its potential to inhibit Pol-γ and induce mitochondrial toxicity.

NRTI NRTI (e.g., this compound) Pol_gamma Mitochondrial DNA Polymerase Gamma (Pol-γ) NRTI->Pol_gamma Inhibition mtDNA_Replication mtDNA Replication Pol_gamma->mtDNA_Replication Mitochondrial_Dysfunction Mitochondrial Dysfunction mtDNA_Replication->Mitochondrial_Dysfunction Impairment Adverse_Effects Potential Adverse Effects (Myopathy, Neuropathy, etc.) Mitochondrial_Dysfunction->Adverse_Effects

Caption: Potential Pathway for NRTI-Induced Mitochondrial Toxicity.

Conclusion

The preclinical toxicological evaluation of this compound would involve a comprehensive battery of in vitro and in vivo studies designed to characterize its safety profile. While specific data for this compound is limited in the public domain, the established protocols and known class-effects of NRTIs provide a robust framework for its assessment. Key areas of focus would include general systemic toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and a specific investigation into the potential for mitochondrial toxicity. The findings from these studies are critical for informing the risk-benefit assessment for its use in clinical trials and potential therapeutic applications.

References

Elvucitabine: A Technical Overview of its Molecular Properties and Antiviral Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvucitabine (also known as ACH-126,443) is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of Human Immunodeficiency Virus (HIV) infection. As a cytidine analog, its mechanism of action involves the inhibition of HIV reverse transcriptase, a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the molecular and antiviral characteristics of this compound, including its chemical properties, mechanism of action, and detailed protocols for its in vitro evaluation.

Core Molecular and Chemical Properties

This compound is chemically designated as 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one.[1] Its fundamental molecular and chemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀FN₃O₃[1]
Molar Mass 227.19 g/mol [1]
CAS Number 181785-84-2[1]
Chemical Structure 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one[1]

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

This compound exerts its antiviral effect by targeting the HIV-1 reverse transcriptase (RT) enzyme. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form.[2] This process is initiated by host cellular kinases. The resulting this compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the this compound moiety leads to the termination of DNA chain elongation, thereby halting the viral replication process.

Elvucitabine_Mechanism_of_Action cluster_cell Host Cell cluster_hiv HIV Replication This compound This compound Elvucitabine_MP This compound Monophosphate This compound->Elvucitabine_MP Cellular Kinases Elvucitabine_DP This compound Diphosphate Elvucitabine_MP->Elvucitabine_DP Elvucitabine_TP This compound Triphosphate (Active) Elvucitabine_DP->Elvucitabine_TP RT Reverse Transcriptase Elvucitabine_TP->RT Competitive Inhibition dCTP dCTP (Natural Substrate) dCTP->RT Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA (Chain Termination) RT->Viral_DNA Incorporation & Termination Provirus Provirus (Blocked) Viral_DNA->Provirus

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

In Vitro Anti-HIV Activity Assessment in MT-4 Cells

The antiviral activity of this compound is commonly assessed in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. The 50% effective concentration (EC₅₀) can be determined using a p24 antigen capture ELISA or a cell viability assay.

Protocol: p24 Antigen Capture ELISA

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

  • Assay Setup:

    • Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound to the wells.

    • Infect the cells with a pre-titered amount of HIV-1 (e.g., strain IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01.

    • Include virus control (cells + virus, no drug) and cell control (cells only) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the culture supernatant.

  • p24 ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen.

    • Add the collected supernatants and a series of p24 antigen standards to the wells.

    • Incubate, wash, and add a biotinylated anti-p24 detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a colorimetric substrate (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the p24 standards.

    • Determine the p24 concentration in each well from the standard curve.

    • Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control.

    • Determine the EC₅₀ value by non-linear regression analysis.

p24_Assay_Workflow start Start cell_prep Prepare MT-4 Cell Suspension start->cell_prep plate_setup Seed Cells in 96-well Plate cell_prep->plate_setup add_drug Add Serial Dilutions of this compound plate_setup->add_drug infect Infect Cells with HIV-1 add_drug->infect incubate Incubate for 4-5 Days infect->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform p24 Antigen Capture ELISA collect_supernatant->elisa read_plate Read Absorbance at 450 nm elisa->read_plate analyze Calculate % Inhibition and EC50 read_plate->analyze end End analyze->end

Figure 2: Experimental Workflow for p24 Antigen Capture Assay.
In Vitro Selection of this compound-Resistant HIV-1 Mutants

This protocol is designed to identify the genetic mutations in HIV-1 that confer resistance to this compound through prolonged exposure to the drug in cell culture.

Protocol: Resistance Selection

  • Initial Infection: Infect a culture of MT-4 cells with a wild-type HIV-1 strain in the presence of this compound at a concentration equal to its EC₅₀.

  • Virus Passage:

    • Monitor the culture for signs of viral replication (e.g., syncytia formation or p24 antigen production).

    • When viral breakthrough is observed, harvest the cell-free supernatant containing the virus.

    • Use this virus-containing supernatant to infect fresh MT-4 cells.

  • Dose Escalation: Gradually increase the concentration of this compound in the subsequent passages (e.g., 2-fold increments).

  • Endpoint: Continue the passages until the virus can replicate in the presence of a significantly higher concentration of this compound compared to the initial EC₅₀.

  • Genotypic Analysis:

    • Extract viral RNA from the supernatant of the resistant virus culture.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the reverse transcriptase coding region of the pol gene.

    • Sequence the PCR product to identify mutations compared to the wild-type virus sequence.

Resistance_Selection_Workflow start Start infect_initial Infect MT-4 cells with wild-type HIV-1 at EC50 start->infect_initial monitor Monitor for Viral Replication infect_initial->monitor harvest Harvest Virus Supernatant monitor->harvest passage Infect Fresh Cells with Harvested Virus harvest->passage increase_conc Increase this compound Concentration passage->increase_conc endpoint Endpoint Reached? (High Resistance) increase_conc->endpoint endpoint->monitor No genotype Genotypic Analysis: RNA Extraction, RT-PCR, Sequencing endpoint->genotype Yes end End genotype->end

Figure 3: Workflow for In Vitro Selection of Resistant HIV-1.

Conclusion

This compound is a nucleoside analog with a well-defined mechanism of action against HIV-1. The provided protocols offer standardized methods for the in vitro characterization of its antiviral activity and resistance profile. This information is crucial for the continued research and development of novel antiretroviral agents.

References

Elvucitabine as a Cytosine Nucleoside Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elvucitabine (also known as β-L-Fd4C) is a synthetic L-cytosine nucleoside analog that has demonstrated potent antiviral activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a nucleoside reverse transcriptase inhibitor (NRTI), its mechanism of action involves the inhibition of viral replication through the termination of DNA chain elongation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, cellular metabolism, pharmacokinetic profile, clinical efficacy, and safety data from key clinical trials. Detailed experimental protocols for the evaluation of its antiviral activity and potential for mitochondrial toxicity are also presented, alongside visual representations of its metabolic pathway and mechanism of action.

Introduction

This compound is an investigational drug that has been evaluated in Phase II clinical trials for the treatment of HIV-1 infection and chronic Hepatitis B.[1][2] Its chemical structure, 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one, is similar to other approved NRTIs such as lamivudine and emtricitabine.[2] However, in vitro studies have suggested that this compound may retain activity against certain viral strains that have developed resistance to these other NRTIs.[2] This guide aims to provide a comprehensive technical resource for researchers and professionals involved in the development of antiviral therapeutics.

Chemical and Physical Properties

PropertyValue
IUPAC Name 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one[1]
Molecular Formula C₉H₁₀FN₃O₃[1]
Molecular Weight 227.19 g/mol [3]
CAS Number 181785-84-2[1]
Synonyms ACH-126,443, L-Fd4C, β-L-Fd4C[1]

Mechanism of Action and Cellular Metabolism

This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[4] As a cytosine analog, it is metabolized by cellular kinases to its triphosphate form, this compound triphosphate (ELV-TP).[4]

ELV-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme.[5] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[5]

The intracellular metabolic activation pathway of this compound is depicted below:

Elvucitabine_Metabolism This compound This compound Elvucitabine_MP This compound Monophosphate (ELV-MP) This compound->Elvucitabine_MP Phosphorylation Elvucitabine_DP This compound Diphosphate (ELV-DP) Elvucitabine_MP->Elvucitabine_DP Phosphorylation Elvucitabine_TP This compound Triphosphate (ELV-TP) Elvucitabine_DP->Elvucitabine_TP Phosphorylation dCK Deoxycytidine Kinase dCK->Elvucitabine_MP CMPK CMP/UMP Kinase CMPK->Elvucitabine_DP NDPK Nucleoside Diphosphate Kinase NDPK->Elvucitabine_TP

Figure 1: Intracellular phosphorylation cascade of this compound.

The subsequent inhibition of viral reverse transcriptase is illustrated in the following diagram:

Elvucitabine_MOA cluster_viral_replication Viral DNA Synthesis Viral_RNA Viral RNA Template Growing_DNA Growing Viral DNA Viral_RNA->Growing_DNA Primer DNA Primer Primer->Growing_DNA RT Reverse Transcriptase RT->Growing_DNA catalyzes Terminated_DNA Chain-Terminated DNA RT->Terminated_DNA incorporates dNTPs Natural dNTPs dNTPs->Growing_DNA incorporates Elvucitabine_TP This compound-TP Elvucitabine_TP->RT competes with dCTP for Elvucitabine_TP->Terminated_DNA

Figure 2: Mechanism of action of this compound triphosphate on viral reverse transcriptase.

Pharmacokinetic Properties

This compound exhibits a unique pharmacokinetic profile characterized by a long plasma half-life.[4]

Table 1: Pharmacokinetic Parameters of this compound in HIV-1-Infected Subjects

Parameter 5 mg Once Daily 10 mg Once Daily 20 mg Every 48h
Cmax (ng/mL) - Day 21 30.8 ± 7.2 60.1 ± 13.9 94.7 ± 21.8
AUC0-24 (ng*h/mL) - Day 21 525 ± 117 1085 ± 240 1656 ± 361
Plasma Half-life (t½) (hours) ~100 ~100 ~100
Intracellular Half-life (t½) of ELV-TP (hours) ≥ 20 ≥ 20 ≥ 20

Data are presented as mean ± standard deviation. Data extracted from a study in HIV-1-infected subjects receiving this compound with lopinavir-ritonavir.[4]

Clinical Efficacy

HIV-1 Infection

A Phase II clinical trial (NCT00350272) evaluated the efficacy and safety of this compound in combination with efavirenz and tenofovir in treatment-naive HIV-1 infected patients, compared to a regimen containing lamivudine.[6]

Table 2: Efficacy of this compound in Treatment-Naive HIV-1 Infected Patients (Week 48)

Outcome This compound + EFV + TDF (n=37) Lamivudine + EFV + TDF (n=37)
Proportion with HIV-1 RNA <50 copies/mL (ITT) 65% 78%
Mean Change in CD4+ T-cell Count (cells/mm³) +178 +165

ITT: Intent-to-Treat analysis. Data are from a 48-week interim analysis.[6]

Another study in HIV-positive participants showed that a 7-day monotherapy with 10 mg once-daily this compound resulted in a mean viral load decline of 0.85 log10 copies/mL.[7]

Hepatitis B Virus (HBV) Infection

This compound has also demonstrated activity against HBV. A Phase II clinical trial (NCT00034359) was completed to assess its safety and antiviral activity in treatment-naive adults with chronic HBV infection.[8] While detailed quantitative results from this specific trial are not publicly available in a structured format, preclinical data and other clinical observations suggest its potential in this indication.[2]

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated.[7] The incidence and severity of adverse events were reportedly similar to those observed with lamivudine in a comparative study.[6] High doses of this compound (50 and 100 mg once daily) have been associated with reversible leucopenia and neutropenia.[4]

In Vitro Antiviral Activity and Resistance Profile

This compound has shown potent in vitro activity against wild-type HIV-1 isolates, with a 50% inhibitory concentration (IC50) of approximately 1 ng/mL in peripheral blood mononuclear cells, which is 5- to 10-fold more potent than lamivudine.[4] Importantly, it has also demonstrated activity against a variety of nucleoside-resistant viral isolates, particularly those with resistance to zidovudine and tenofovir.[4] While the M184V mutation confers high-level resistance to lamivudine and emtricitabine, it only leads to a smaller increase in the IC50 for this compound.[9]

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the antiviral properties and potential toxicity of nucleoside analogs like this compound.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay is designed to measure the ability of the active triphosphate form of this compound (ELV-TP) to inhibit the enzymatic activity of HIV-1 reverse transcriptase. A common method is a non-radioactive ELISA-based assay.[10]

Workflow Diagram:

RT_Inhibition_Workflow start Start reagent_prep Prepare Reagents: - HIV-1 RT Enzyme - Poly(A) Template - Oligo(dT) Primer - dNTP mix with Biotin-dUTP & DIG-dUTP - this compound-TP (inhibitor) start->reagent_prep reaction_setup Set up reaction in microplate wells: - RT enzyme - Template/Primer - dNTP mix - Varying concentrations of this compound-TP reagent_prep->reaction_setup incubation1 Incubate at 37°C to allow for reverse transcription reaction_setup->incubation1 capture Transfer reaction product to streptavidin-coated plate incubation1->capture incubation2 Incubate to allow capture of biotinylated DNA capture->incubation2 wash1 Wash to remove unbound components incubation2->wash1 detection Add anti-DIG-HRP conjugate wash1->detection incubation3 Incubate for conjugate binding detection->incubation3 wash2 Wash to remove unbound conjugate incubation3->wash2 substrate_add Add HRP substrate (e.g., TMB) wash2->substrate_add color_dev Incubate for color development substrate_add->color_dev stop_reaction Add stop solution color_dev->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate data_analysis Calculate % inhibition and IC50 value read_plate->data_analysis end End data_analysis->end

Figure 3: Workflow for an ELISA-based HIV-1 Reverse Transcriptase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant HIV-1 RT, a poly(A) RNA template annealed to an oligo(dT) primer, a mixture of dNTPs including biotin-dUTP and digoxigenin (DIG)-dUTP, and serial dilutions of this compound triphosphate.

  • Reaction: In a microplate, combine the HIV-1 RT, template/primer, dNTP mix, and varying concentrations of this compound triphosphate. Include controls with no inhibitor (positive control) and no enzyme (negative control). Incubate the plate at 37°C for 1-2 hours.

  • Capture: Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.

  • Detection: Wash the plate and add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). After incubation and a subsequent wash, add a chromogenic HRP substrate (e.g., TMB).

  • Analysis: Stop the reaction and measure the absorbance at 450 nm. The percentage of inhibition is calculated relative to the positive control, and the IC50 value is determined.

Intracellular Phosphorylation Assay

This assay quantifies the conversion of this compound to its active triphosphate form within cells, typically Peripheral Blood Mononuclear Cells (PBMCs). High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a standard method.[11]

Methodology:

  • Cell Culture and Treatment: Culture PBMCs and incubate them with a known concentration of this compound for various time points.

  • Cell Lysis and Extraction: Harvest the cells, wash them to remove extracellular drug, and lyse them. Extract the intracellular contents, including the phosphorylated metabolites of this compound.

  • Sample Preparation: Precipitate proteins from the cell lysate and concentrate the nucleotide fraction.

  • LC-MS/MS Analysis: Separate the phosphorylated metabolites (ELV-MP, ELV-DP, and ELV-TP) using HPLC with an appropriate column and mobile phase. Quantify the metabolites using tandem mass spectrometry by monitoring specific parent-to-daughter ion transitions for each analyte.

  • Quantification: Use a standard curve generated with known amounts of synthetic this compound mono-, di-, and triphosphates to determine the intracellular concentrations of each metabolite.

Mitochondrial DNA Polymerase Gamma Inhibition Assay

This assay assesses the potential for this compound to inhibit human mitochondrial DNA polymerase gamma (Pol γ), which is a key indicator of potential mitochondrial toxicity.

Methodology:

  • Enzyme and Substrate Preparation: Purify recombinant human Pol γ (catalytic and accessory subunits). Prepare a DNA primer-template substrate.

  • Inhibition Assay: Set up reactions containing Pol γ, the primer-template, a mixture of dNTPs, and varying concentrations of this compound triphosphate. Include a positive control (a known Pol γ inhibitor) and a negative control (no inhibitor).

  • Reaction and Analysis: Initiate the reaction by adding MgCl₂ and incubate at 37°C. Stop the reaction at various time points. Analyze the DNA products by denaturing polyacrylamide gel electrophoresis and autoradiography (if using a radiolabeled primer) or fluorescence imaging (if using a fluorescently labeled primer).

  • Data Analysis: Quantify the amount of full-length DNA product to determine the extent of inhibition by this compound triphosphate. Calculate the IC50 value.

Conclusion

This compound is a potent cytosine nucleoside analog with a favorable pharmacokinetic profile, including a long plasma half-life that could allow for less frequent dosing. It has demonstrated significant antiviral activity against both wild-type and drug-resistant strains of HIV-1 and shows promise for the treatment of chronic Hepatitis B. While high doses have been associated with hematologic side effects, lower doses have been generally well-tolerated in clinical trials. Further clinical development and research are warranted to fully elucidate the therapeutic potential of this compound in the management of these viral infections. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of antiviral drug development.

References

Methodological & Application

Application Notes and Protocols: Elvucitabine In Vitro Resistance Profiling Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvucitabine (β-L-Fd4C) is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with a chemical structure similar to the approved NRTIs lamivudine and emtricitabine.[1] As an L-cytosine nucleoside analog, this compound targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. By inhibiting this enzyme, this compound prevents the conversion of the viral RNA genome into DNA, thereby halting the establishment of infection in host cells.[1][2] Preclinical in vitro studies have suggested that this compound may retain activity against certain HIV-1 strains that have developed resistance to other NRTIs, making it a candidate for further investigation in the context of evolving HIV-1 drug resistance.[1]

These application notes provide detailed protocols for conducting in vitro resistance profiling of this compound against HIV-1. The described assays are fundamental for characterizing the drug's resistance profile, identifying specific resistance mutations, and understanding its cross-resistance profile with other NRTIs.

Mechanism of Action of this compound

This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent viral DNA chain by the HIV-1 reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group on the this compound moiety leads to chain termination, thus inhibiting viral DNA synthesis.

Elvucitabine_Mechanism_of_Action cluster_cell Host Cell cluster_hiv HIV-1 Replication Cycle This compound This compound Elvucitabine_TP This compound Triphosphate (Active Form) This compound->Elvucitabine_TP Intracellular Phosphorylation RT Reverse Transcriptase (RT) Elvucitabine_TP->RT Competitive Inhibition dCTP dCTP (Natural Substrate) dCTP->RT Incorporation Viral_RNA Viral RNA Viral_RNA->RT Template Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Synthesis Provirus Proviral DNA (Blocked) Viral_DNA->Provirus Chain Termination

This compound's mechanism of action.

Data Presentation

Quantitative data from in vitro resistance profiling assays should be summarized in clear and structured tables to facilitate comparison and interpretation. Below are template tables for presenting phenotypic susceptibility data and the results of in vitro resistance selection studies.

Table 1: Phenotypic Susceptibility of NRTI-Resistant HIV-1 Recombinant Viruses to this compound

HIV-1 Strain/CloneGenotype (RT Mutations)This compound IC₅₀ (nM)Fold Change vs. Wild-TypeLamivudine IC₅₀ (nM)Fold Change vs. Wild-TypeZidovudine IC₅₀ (nM)Fold Change vs. Wild-Type
Wild-Type (NL4-3)None1.01.01.0
M184V Variants
M184V
M184I
K65R Variants
K65R
TAMs Variants
M41L + T215Y
D67N + K70R + K219Q
Complex Mutants
K65R + M184V
M41L + M184V + T215Y

IC₅₀ values should be presented as the mean ± standard deviation from at least three independent experiments. Fold change is calculated as the IC₅₀ for the mutant virus divided by the IC₅₀ for the wild-type virus.

Table 2: Genotypic and Phenotypic Characterization of this compound-Selected Resistant HIV-1 Variants

Passage NumberThis compound Conc. (µM)Dominant RT MutationsThis compound IC₅₀ (nM)Fold Change vs. Wild-Type
00Wild-Type1.0
5
10
15
20

Experimental Protocols

Phenotypic Susceptibility Assay Using Recombinant HIV-1

This protocol describes the generation of recombinant HIV-1 strains containing specific NRTI resistance mutations and the subsequent determination of their susceptibility to this compound.

Phenotypic_Assay_Workflow cluster_prep Virus Generation cluster_assay Susceptibility Assay Patient_Sample Patient Plasma RNA or Site-Directed Mutagenesis PCR RT-PCR Amplification of RT Gene Patient_Sample->PCR Transfection Co-transfection into Producer Cells (e.g., 293T) PCR->Transfection Vector Proviral Vector (RT-deleted, Luciferase reporter) Vector->Transfection Harvest Harvest & Titer Recombinant Virus Transfection->Harvest Infection Infect Cells with Recombinant Virus Harvest->Infection Target_Cells Seed Target Cells (e.g., TZM-bl) Target_Cells->Infection Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Infection Incubation Incubate for 48h Infection->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Calculate IC₅₀ Values Luminescence->Analysis

Workflow for the phenotypic susceptibility assay.

Materials:

  • HIV-1 proviral vector with a deleted RT gene and a reporter gene (e.g., luciferase or GFP).

  • HEK293T cells (for virus production).

  • TZM-bl cells or other suitable target cells.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Transfection reagent.

  • This compound and other control NRTIs.

  • Luciferase assay system.

  • 96-well cell culture plates.

  • Standard molecular biology reagents and equipment for PCR and cloning.

Procedure:

  • Generation of Recombinant Virus:

    • Amplify the reverse transcriptase coding region from patient-derived HIV-1 RNA or from plasmids containing site-directed mutations of interest.

    • Co-transfect HEK293T cells with the RT-deleted proviral vector and the amplified RT gene fragment.

    • After 48-72 hours, harvest the cell culture supernatant containing the recombinant virus.

    • Determine the virus titer (e.g., by measuring p24 antigen concentration or by titrating on target cells).

  • Drug Susceptibility Assay:

    • Seed TZM-bl cells in a 96-well plate at an appropriate density.

    • Prepare serial dilutions of this compound and control drugs in cell culture medium.

    • Add the diluted drugs to the wells containing the cells.

    • Infect the cells with a standardized amount of each recombinant virus.

    • Incubate the plates for 48 hours at 37°C.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (no drug).

    • Determine the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curves.

    • Calculate the fold change in resistance by dividing the IC₅₀ of the mutant virus by the IC₅₀ of the wild-type virus.

In Vitro Resistance Selection Assay

This protocol describes the serial passage of HIV-1 in the presence of escalating concentrations of this compound to select for resistant variants.

Resistance_Selection_Workflow Start Infect Susceptible Cells (e.g., MT-2 or PMBCs) with Wild-Type HIV-1 Passage Culture with Sub-inhibitory Concentration of this compound Start->Passage Monitor Monitor for Viral Replication (e.g., p24 ELISA, RT activity) Passage->Monitor Harvest_Virus Harvest Virus Supernatant Monitor->Harvest_Virus Replication Detected Increase_Conc Increase this compound Concentration Monitor->Increase_Conc Breakthrough Replication Next_Passage Infect Fresh Cells with Harvested Virus Harvest_Virus->Next_Passage Analysis Genotypic & Phenotypic Analysis of Resistant Virus Harvest_Virus->Analysis At defined passages Next_Passage->Passage Repeat Cycle Increase_Conc->Passage

Workflow for in vitro resistance selection.

Materials:

  • Wild-type HIV-1 strain (e.g., NL4-3 or IIIB).

  • Susceptible host cells (e.g., MT-2 cells or peripheral blood mononuclear cells [PBMCs]).

  • Cell culture medium, FBS, and appropriate supplements (e.g., IL-2 for PBMCs).

  • This compound.

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit.

  • Reagents and equipment for viral RNA extraction, RT-PCR, and DNA sequencing.

Procedure:

  • Initiation of Culture:

    • Infect a culture of susceptible cells with wild-type HIV-1 at a low multiplicity of infection (MOI).

    • Add this compound at a concentration approximately equal to its IC₅₀.

  • Serial Passage:

    • Monitor the culture for signs of viral replication (e.g., cytopathic effect, p24 antigen production).

    • When viral replication is detected, harvest the cell-free supernatant.

    • Use the harvested virus to infect a fresh culture of cells.

    • If viral replication is robust, increase the concentration of this compound in the new culture (typically a 2-fold increase).

    • If replication is suppressed, maintain the same drug concentration for the next passage.

    • Continue this process for multiple passages (typically 20 or more).

  • Analysis of Resistant Variants:

    • At regular intervals (e.g., every 5 passages) and at the end of the selection, harvest viral supernatant.

    • Extract viral RNA and perform RT-PCR to amplify the reverse transcriptase gene.

    • Sequence the amplified DNA to identify mutations that have emerged.

    • Perform phenotypic susceptibility testing (as described in Protocol 1) on the selected virus population to quantify the level of resistance to this compound and other NRTIs.

Conclusion

The protocols outlined in these application notes provide a framework for the comprehensive in vitro resistance profiling of this compound. Consistent and rigorous application of these methods will enable researchers to generate crucial data on the efficacy of this compound against NRTI-resistant HIV-1, identify the genetic determinants of resistance, and better understand its potential role in future antiretroviral therapy.

References

Application Notes and Protocols for the Quantification of Elvucitabine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvucitabine (β-L-Fd4C) is a nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated potent in vitro activity against wild-type and drug-resistant strains of the human immunodeficiency virus (HIV). To support pharmacokinetic and toxicokinetic studies, as well as therapeutic drug monitoring, robust and reliable analytical methods for the quantification of this compound in human plasma are essential. This document provides detailed application notes and protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Summary

A comparative summary of the two primary analytical methods for this compound quantification in plasma is presented below. The LC-MS/MS method offers significantly higher sensitivity and selectivity, making it the preferred method for clinical and research applications requiring low detection limits.

ParameterLC-MS/MS MethodHPLC-UV Method (Projected)
Principle Chromatographic separation followed by mass analysis of precursor and product ions.Chromatographic separation followed by UV absorbance detection.
Linearity Range 0.500 - 100 ng/mL[1]10 - 2000 ng/mL (Estimated based on similar NRTIs)
Lower Limit of Quantification (LLOQ) 0.500 ng/mL[1]10 ng/mL (Estimated)
Accuracy 99.7% - 103.3% of nominal values[1]85% - 115% of nominal values (Typical)
Precision (%CV) ≤5.2%[1]<15% (Typical)
Sample Volume 100 - 200 µL200 - 500 µL
Selectivity High (based on mass-to-charge ratio)Moderate (potential for interference from co-eluting compounds)
Throughput HighModerate

Experimental Protocols

Detailed methodologies for sample preparation, and both LC-MS/MS and HPLC-UV analysis are provided below.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the plasma matrix and ensuring accurate quantification. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a) Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

  • Protocol:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the chromatographic system.

b) Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT but is more labor-intensive.

  • Protocol:

    • To 200 µL of plasma sample in a glass tube, add a suitable internal standard.

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and diethyl ether).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

c) Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and allows for analyte concentration, but it is the most complex and costly of the three methods.

  • Protocol:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 200 µL of the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

G cluster_0 Sample Preparation Workflow plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt lle Liquid-Liquid Extraction (Ethyl Acetate) is->lle spe Solid-Phase Extraction (C18 Cartridge) is->spe vortex Vortex ppt->vortex lle->vortex transfer Transfer Supernatant/ Organic Layer spe->transfer centrifuge Centrifuge vortex->centrifuge vortex->centrifuge centrifuge->transfer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS or HPLC-UV Analysis reconstitute->analysis

Figure 1: General workflow for plasma sample preparation.

LC-MS/MS Method

This method is highly sensitive and specific for the quantification of this compound in plasma.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions (Proposed based on similar compounds):

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined experimentally)

      • Emtricitabine (similar structure): 248.1 -> 130.1[2]

    • Internal Standard (IS): A stable isotope-labeled this compound (this compound-d4) is recommended.

G cluster_1 LC-MS/MS Analysis Workflow autosampler Autosampler (Prepared Sample) hplc HPLC System C18 Column Gradient Elution autosampler->hplc:p1 ms Tandem Mass Spectrometer ESI+ Source Quadrupole 1 (Precursor Ion Selection) Quadrupole 2 (Collision Cell) Quadrupole 3 (Product Ion Selection) Detector hplc->ms:p1 data Data Acquisition and Processing ms:p5->data

Figure 2: Workflow for LC-MS/MS analysis.

HPLC-UV Method (Projected)

While less sensitive than LC-MS/MS, an HPLC-UV method can be a cost-effective alternative for applications where lower sensitivity is acceptable. The following is a projected method based on common practices for NRTIs.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 85:15 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 270 nm for similar compounds).

    • Internal Standard (IS): A structurally similar compound with a distinct retention time, such as Lamivudine.

Method Validation

All bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the data. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, endogenous components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -20°C or -80°C).

Stability Considerations

  • Freeze-Thaw Stability: Limit the number of freeze-thaw cycles to a minimum, as repeated cycles can lead to degradation of some analytes. It is recommended to aliquot plasma samples into smaller volumes before freezing if multiple analyses are anticipated.

  • Short-Term (Bench-Top) Stability: Keep plasma samples on ice or at 4°C during processing to minimize enzymatic degradation.

  • Long-Term Stability: For long-term storage, plasma samples should be kept at -70°C or lower.

Conclusion

The LC-MS/MS method is the recommended approach for the quantification of this compound in human plasma due to its superior sensitivity and selectivity. The provided protocols, along with appropriate validation, will enable researchers to obtain reliable data for pharmacokinetic studies and other applications in drug development. The projected HPLC-UV method offers a viable alternative for situations where high sensitivity is not a primary requirement.

References

Elvucitabine: Application Notes and Protocols for Cell-Based Antiviral Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvucitabine (also known as β-L-Fd4C) is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated in vitro activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] As a cytosine analog, its mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a critical component in the replication cycle of both viruses.[1] Upon intracellular phosphorylation to its active triphosphate form, this compound is incorporated into the growing viral DNA chain, leading to premature chain termination and halting viral replication.[3] In vitro studies have indicated that this compound possesses greater potency against wild-type HIV-1 than the established NRTI lamivudine and also shows efficacy against certain NRTI-resistant HIV strains.[1][3]

These application notes provide detailed protocols for conducting cell-based assays to determine the antiviral efficacy and cytotoxicity of this compound.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following tables summarize the quantitative data on the antiviral activity (EC₅₀) and cytotoxicity (CC₅₀) of this compound against HIV and HBV in various cell lines. The Selectivity Index (SI), a crucial measure of a compound's therapeutic window, is calculated as the ratio of CC₅₀ to EC₅₀.[4]

Table 1: Anti-HIV Activity of this compound
Cell Line Virus Strain Assay Endpoint EC₅₀ (µM) Reference Compound (EC₅₀ µM)
Peripheral Blood Mononuclear Cells (PBMCs)Wild-type HIV-1p24 antigen~0.0044 (1 ng/mL)Lamivudine (~0.022-0.044 µM)
CEMHIV-1Not SpecifiedNot SpecifiedNot Specified
Table 2: Anti-HBV Activity of this compound
Cell Line Assay Endpoint EC₅₀ (µM) Reference Compound (EC₅₀ µM)
HepG2 2.2.15Extracellular HBV DNAMore potent than LamivudineLamivudine
Table 3: Cytotoxicity of this compound
Cell Line Assay CC₅₀ (µM)
HepG2Cell Growth InhibitionNot Specified (2-3 fold less toxic than in CEM)
CEMCell Growth InhibitionNot Specified
Peripheral Blood Mononuclear Cells (PBMCs)Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Determination of Anti-HIV Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the procedure for assessing the efficacy of this compound against HIV-1 in primary human PBMCs. The endpoint of this assay is the quantification of the HIV-1 p24 core antigen, a marker of viral replication.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA (2 µg/mL) in RPMI 1640 medium for 2-3 days. After stimulation, wash the cells and resuspend them in fresh medium containing IL-2 (10 U/mL).

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Seeding and Infection: Seed the stimulated PBMCs into a 96-well plate at a density of 2 x 10⁵ cells/well. Add the serially diluted this compound to the wells. Subsequently, infect the cells with a pre-titered amount of HIV-1 virus stock. Include appropriate controls: virus-infected cells without compound (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plates for 7 days in a humidified CO₂ incubator at 37°C.

  • p24 Antigen Quantification: After the incubation period, collect the cell culture supernatant. Determine the concentration of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits p24 production by 50% compared to the virus control.

Protocol 2: Determination of Anti-HBV Activity in HepG2 2.2.15 Cells

This protocol describes the evaluation of this compound's anti-HBV activity in the HepG2 2.2.15 cell line, which stably expresses HBV. The primary endpoint is the quantification of extracellular HBV DNA.[5]

Materials:

  • HepG2 2.2.15 cells

  • DMEM/F-12 medium supplemented with FBS, penicillin, and streptomycin

  • This compound

  • 96-well cell culture plates

  • DNA extraction kit

  • Quantitative PCR (qPCR) reagents for HBV DNA

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HepG2 2.2.15 cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control.

  • Incubation and Medium Change: Incubate the cells for 6 days. On day 3, replace the medium with fresh medium containing the respective concentrations of this compound.[5]

  • Supernatant Collection and DNA Extraction: On day 6, collect the cell culture supernatant. Extract the viral DNA from the supernatant using a commercial DNA extraction kit.[5]

  • HBV DNA Quantification: Quantify the amount of HBV DNA in the extracted samples using a qPCR assay with primers and probes specific for the HBV genome.

  • Data Analysis: Determine the EC₅₀ value, which is the concentration of this compound that reduces the amount of extracellular HBV DNA by 50% compared to the no-drug control.

Protocol 3: Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound using a colorimetric assay such as the MTT or XTT assay, which measures cell viability.

Materials:

  • Target cell line (e.g., PBMCs, CEM, HepG2)

  • Appropriate culture medium

  • This compound

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a cell-only control without any compound.

  • Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 7 days for the anti-HIV assay).

  • Cell Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add a solubilization solution to dissolve the crystals.

    • For XTT assay: Add the XTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of this compound that reduces cell viability by 50% compared to the cell-only control.

Visualizations

Elvucitabine_Mechanism_of_Action cluster_virus HIV/HBV Virion cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT This compound This compound Elvucitabine_MP This compound Monophosphate This compound->Elvucitabine_MP Host Kinases Elvucitabine_DP This compound Diphosphate Elvucitabine_MP->Elvucitabine_DP Elvucitabine_TP This compound Triphosphate (Active) Elvucitabine_DP->Elvucitabine_TP Elvucitabine_TP->RT Incorporation vDNA Viral DNA (growing chain) RT->vDNA Reverse Transcription Terminated_DNA Chain-Terminated Viral DNA RT->Terminated_DNA No_Replication Viral Replication Blocked Terminated_DNA->No_Replication

Caption: Mechanism of action of this compound.

HIV_Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_PBMC Isolate & Stimulate PBMCs Seed_Cells Seed PBMCs in 96-well Plate Isolate_PBMC->Seed_Cells Prepare_Drug Prepare this compound Serial Dilutions Add_Drug Add this compound Dilutions Prepare_Drug->Add_Drug Seed_Cells->Add_Drug Infect_Cells Infect with HIV-1 Add_Drug->Infect_Cells Incubate Incubate for 7 Days Infect_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant p24_ELISA Perform p24 ELISA Collect_Supernatant->p24_ELISA Calculate_EC50 Calculate EC₅₀ p24_ELISA->Calculate_EC50

Caption: Workflow for HIV antiviral activity assay in PBMCs.

HBV_Antiviral_Assay_Workflow cluster_prep_hbv Preparation cluster_assay_hbv Assay cluster_analysis_hbv Analysis Seed_HepG2 Seed HepG2 2.2.15 Cells Treat_Cells Treat Cells with This compound Seed_HepG2->Treat_Cells Prepare_Drug_HBV Prepare this compound Serial Dilutions Prepare_Drug_HBV->Treat_Cells Incubate_6_Days Incubate for 6 Days (with medium change on Day 3) Treat_Cells->Incubate_6_Days Collect_Supernatant_HBV Collect Supernatant Incubate_6_Days->Collect_Supernatant_HBV Extract_DNA Extract Viral DNA Collect_Supernatant_HBV->Extract_DNA qPCR Quantify HBV DNA by qPCR Extract_DNA->qPCR Calculate_EC50_HBV Calculate EC₅₀ qPCR->Calculate_EC50_HBV

Caption: Workflow for HBV antiviral activity assay in HepG2 2.2.15 cells.

References

Application Notes and Protocols: Phase II Clinical Trial Design for Elvucitabine in HIV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Elvucitabine is an investigational L-cytosine nucleoside analog reverse transcriptase inhibitor (NRTI) being developed for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] As an NRTI, its mechanism of action involves inhibiting the HIV enzyme reverse transcriptase, which is essential for the conversion of viral RNA into DNA.[4][5] By blocking this process, this compound prevents the virus from replicating and can reduce the amount of HIV in the body.[2][3][4] In vitro studies have suggested that this compound may be effective against certain HIV strains that are resistant to other NRTIs, such as lamivudine and emtricitabine.[3][4]

These application notes outline the design and protocols for a Phase IIb clinical trial to evaluate the efficacy, safety, and dose-response of this compound in treatment-naive adults with HIV-1 infection. Phase II trials are designed to determine the effectiveness of an investigational drug and to further evaluate its safety in a larger group of people, typically several hundred participants.[3][6] This proposed study is a randomized, double-blind, active-controlled trial, a design frequently recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for developing new antiretroviral agents.[7]

1. Clinical Trial Protocol

1.1. Study Title

A Phase IIb, Randomized, Double-Blind, Active-Controlled Study to Evaluate the Efficacy and Safety of this compound in Combination with a Background Regimen in Treatment-Naive HIV-1 Infected Adults.

1.2. Study Objectives

  • Primary Objective: To assess the antiviral efficacy of this compound 10 mg once daily compared to a standard-of-care NRTI (Lamivudine 300 mg) as part of a combination antiretroviral therapy (cART) regimen over 48 weeks.

  • Secondary Objectives:

    • To evaluate the safety and tolerability profile of this compound.

    • To assess the change in CD4+ T-cell count from baseline.

    • To characterize the pharmacokinetic (PK) profile of this compound.

    • To evaluate the emergence of genotypic and phenotypic resistance to this compound and background regimen components.

1.3. Study Design

This will be a multicenter, randomized, double-blind, active-controlled, non-inferiority trial. Approximately 300 treatment-naive participants will be randomized in a 1:1 ratio to one of two treatment arms. The study duration for each participant will be 48 weeks.

Table 1: Study Arms and Treatment Regimens

Treatment Arm Investigational NRTI (Blinded) Background Regimen (Open-Label) N (Participants)
Arm A (Experimental) This compound 10 mg, once daily, oral Tenofovir Disoproxil Fumarate (TDF) 300 mg + Efavirenz (EFV) 600 mg, once daily, oral[8] ~150

| Arm B (Active Control) | Lamivudine (3TC) 300 mg, once daily, oral[8] | Tenofovir Disoproxil Fumarate (TDF) 300 mg + Efavirenz (EFV) 600 mg, once daily, oral[8] | ~150 |

1.4. Patient Population

The study will enroll adult participants with documented HIV-1 infection who have not previously received antiretroviral therapy.

Table 2: Inclusion and Exclusion Criteria

Inclusion Criteria Exclusion Criteria
1. Male or female, aged 18 years or older. 1. Previous use of any antiretroviral therapy.
2. Documented HIV-1 infection. 2. Evidence of genotypic resistance to any of the study drugs at screening.[8]
3. Plasma HIV-1 RNA ≥ 5,000 copies/mL at screening.[8] 3. Active AIDS-defining opportunistic infection.[8]
4. CD4+ T-cell count >200 and <500 cells/mm³ at screening.[8] 4. Chronic Hepatitis B infection (positive HBsAg).[9]
5. Willing and able to provide written informed consent. 5. Significant renal or hepatic impairment.
6. For females of childbearing potential, a negative pregnancy test and agreement to use effective contraception. 6. Pregnancy or breastfeeding.[9]

| | 7. History of alcohol or drug dependence.[9] |

1.5. Study Endpoints

Table 3: Efficacy and Safety Endpoints

Endpoint Type Endpoint Assessment Timepoint
Primary Efficacy Proportion of participants with plasma HIV-1 RNA < 50 copies/mL.[8][10] Week 48
Secondary Efficacy Mean change in CD4+ T-cell count from baseline.[8] Week 48
Proportion of participants with plasma HIV-1 RNA < 400 copies/mL.[8] Weeks 12, 24, 48
Time to virologic failure. Through Week 48
Safety Incidence and severity of adverse events (AEs) and serious adverse events (SAEs). Through Week 48
Incidence of Grade 3 or 4 laboratory abnormalities. Through Week 48
Pharmacokinetic Trough plasma concentrations (Ctrough) of this compound. Weeks 4, 12, 24, 48

| Resistance | Emergence of viral mutations associated with resistance to study drugs. | At virologic failure |

1.6. Schedule of Assessments

Table 4: Schedule of Assessments

Assessment Screening Baseline (Day 1) Wk 2 Wk 4 Wk 8 Wk 12 Wk 24 Wk 36 Wk 48 (End of Study)
Informed Consent X
Physical Exam X X X X X X
Demographics X
Medical History X X
HIV-1 RNA (Viral Load) X X X X X X X X X
CD4+ T-Cell Count X X X X X X X
Resistance Genotyping X If VF¹
Hematology X X X X X X X X X
Serum Chemistry X X X X X X X X X
Urinalysis X X X X X
Adverse Event Monitoring X X X X X X X X
Pharmacokinetics X X X X

¹VF = Virologic Failure

2. Experimental Protocols

2.1. Protocol: HIV-1 RNA Quantification by RT-qPCR

  • Objective: To quantify the number of copies of HIV-1 RNA in plasma samples.

  • Methodology: Real-Time Polymerase Chain Reaction (RT-qPCR).

  • Procedure:

    • Sample Collection: Collect 8-10 mL of whole blood in EDTA-containing tubes.

    • Plasma Separation: Centrifuge blood at 800-1600 x g for 20 minutes at room temperature within 6 hours of collection. Aliquot plasma into cryovials and store at -80°C until analysis.

    • RNA Extraction: Use a commercially available viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions to isolate HIV-1 RNA from 1 mL of plasma.

    • Reverse Transcription & Amplification: Perform one-step RT-qPCR using a validated commercial assay (e.g., Abbott RealTime HIV-1 or Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test). The assay combines reverse transcription of the viral RNA and amplification of the resulting cDNA in a single reaction.

    • Quantification: A fluorescent probe binds to the target DNA during amplification, and the resulting fluorescence is measured in real-time. A standard curve generated from known concentrations of HIV-1 RNA is used to calculate the viral load in copies/mL. The lower limit of quantification for this assay is typically <50 copies/mL.

2.2. Protocol: CD4+ T-Cell Count by Flow Cytometry

  • Objective: To determine the absolute number of CD4+ T-lymphocytes per microliter of whole blood.

  • Methodology: Flow Cytometry.

  • Procedure:

    • Sample Collection: Collect 3-5 mL of whole blood in an EDTA-containing tube. Maintain the sample at room temperature and process within 24 hours.

    • Antibody Staining: Pipette 100 µL of whole blood into a test tube. Add a pre-titered cocktail of fluorescently-labeled monoclonal antibodies, including anti-CD3 (to identify T-cells), anti-CD4 (to identify helper T-cells), and anti-CD45 (a pan-leukocyte marker).

    • Incubation: Gently vortex the tube and incubate for 20 minutes in the dark at room temperature.

    • Red Blood Cell Lysis: Add a lysing solution (e.g., FACS Lysing Solution) to the tube to lyse red blood cells. Incubate for 10 minutes.

    • Data Acquisition: Acquire the sample on a calibrated flow cytometer (e.g., BD FACSCanto™ II). The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells.

    • Data Analysis: Use analysis software to gate on the lymphocyte population based on CD45 expression and side scatter properties. Within the lymphocyte gate, identify the T-cell population (CD3+) and then quantify the subset that is also CD4+. The absolute count (cells/µL) is calculated using reference beads or a dual-platform method.

3. Visualizations

3.1. Mechanism of Action of this compound

Elvucitabine_MoA cluster_cell Host T-Cell HIV_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase HIV_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis Integration Integration into Host Genome Viral_DNA->Integration This compound This compound (NRTI) This compound->Block Block->Reverse_Transcriptase   Inhibits

Caption: Mechanism of this compound, an NRTI that inhibits HIV reverse transcriptase.

3.2. Phase II Clinical Trial Workflow

Clinical_Trial_Workflow Screening Patient Screening (N≈450) Consent Informed Consent Screening->Consent Eligibility Assess Inclusion/ Exclusion Criteria Consent->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Eligible (N≈300) Screen_Fail Screen Failure Eligibility->Screen_Fail Not Eligible Arm_A Arm A (N=150) This compound + TDF/EFV Randomization->Arm_A Arm_B Arm B (N=150) Lamivudine + TDF/EFV Randomization->Arm_B FollowUp_A 48-Week Treatment & Follow-Up Arm_A->FollowUp_A FollowUp_B 48-Week Treatment & Follow-Up Arm_B->FollowUp_B Analysis Primary Endpoint Analysis (Week 48) FollowUp_A->Analysis FollowUp_B->Analysis

Caption: Workflow diagram for the randomized, controlled Phase II clinical trial.

3.3. Conceptual "Kick and Kill" HIV Eradication Strategy

Kick_and_Kill cluster_strategy HIV Eradication Strategy Latent_Reservoir Latent HIV Reservoir (Hidden from ART & Immune System) Activated_Cell HIV Reactivated Cell (Virus production starts) Latent_Reservoir->Activated_Cell 'Kick' LRA Latency Reversing Agent (LRA) e.g., EBC-46 Elimination Cell Elimination Activated_Cell->Elimination 'Kill' Therapy Antiretroviral Therapy (ART) + Immune-Based Therapy

Caption: Conceptual "Kick and Kill" strategy for eradicating latent HIV reservoirs.[11]

References

Application Notes and Protocols: Elvucitabine Combination Therapy with other Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of elvucitabine, an investigational nucleoside reverse transcriptase inhibitor (NRTI), when used in combination with other antiretroviral (ARV) agents for the treatment of HIV-1 infection. This document summarizes key clinical trial data, outlines detailed experimental protocols for relevant assays, and provides visual representations of the underlying mechanisms of action and therapeutic strategies.

Introduction

This compound (β-L-Fd4C) is an L-cytosine nucleoside analog that inhibits the HIV-1 reverse transcriptase enzyme.[1] By acting as a chain terminator during the conversion of viral RNA to DNA, this compound effectively suppresses viral replication.[2][3] It has demonstrated potent antiviral activity against wild-type HIV and certain strains resistant to other NRTIs.[1] Combination therapy is the cornerstone of modern HIV treatment, aiming to enhance efficacy, reduce drug dosages, minimize toxicity, and prevent the emergence of drug-resistant viral strains.[4][5] This document focuses on the application of this compound in combination regimens.

Data Presentation

Clinical Trial Efficacy Data

The following tables summarize the efficacy data from a key clinical trial (ACH443-015/NCT00350272) evaluating this compound in combination with tenofovir and efavirenz compared to a standard-of-care regimen of lamivudine, tenofovir, and efavirenz in treatment-naive HIV-1 infected patients.[6]

Table 1: Virologic Response at 48 and 96 Weeks

Time PointTreatment ArmPatients with Undetectable Viral Load (<50 copies/mL)
Week 48 This compound + Tenofovir + Efavirenz96%
Lamivudine + Tenofovir + Efavirenz97%
Week 96 This compound + Tenofovir + Efavirenz95%
Lamivudine + Tenofovir + EfavirenzNot Reported

Table 2: Mean Change in HIV-1 RNA from Baseline

Treatment ArmMean Change in HIV-1 RNA (log10 copies/mL)
This compound + Tenofovir + Efavirenz-3.0 (±0.55)
Lamivudine + Tenofovir + Efavirenz-3.2 (±0.6)
Pharmacokinetic Parameters

A study investigating the pharmacokinetics of this compound in combination with lopinavir-ritonavir revealed a long terminal half-life of approximately 100 hours.[7] The co-administration with ritonavir, a potent CYP3A4 inhibitor, may increase the bioavailability of this compound, potentially by inhibiting an efflux gut transporter.[7]

Experimental Protocols

The following are detailed methodologies for key experiments typically conducted in clinical trials of antiretroviral agents.

Quantification of HIV-1 RNA Viral Load

Objective: To measure the number of HIV-1 RNA copies in patient plasma to assess the antiviral efficacy of the treatment regimen.

Methodology: Real-Time Polymerase Chain Reaction (RT-PCR) Assay (based on commonly used commercial assays like Roche COBAS AmpliPrep/COBAS TaqMan or Abbott RealTime HIV-1).[8][9]

Procedure:

  • Specimen Collection and Processing:

    • Collect whole blood in EDTA-containing tubes.

    • Separate plasma by centrifugation at 800-1600 x g for 20 minutes at room temperature.

    • Store plasma at -70°C until analysis.

  • RNA Extraction:

    • Utilize an automated extraction system (e.g., COBAS AmpliPrep) for the isolation of HIV-1 RNA from plasma samples.[8]

  • Reverse Transcription and Real-Time PCR:

    • Perform reverse transcription of the extracted RNA to complementary DNA (cDNA).

    • Amplify the cDNA using real-time PCR with primers and probes targeting a conserved region of the HIV-1 genome (e.g., gag gene).[8]

    • The assay includes an internal quantitation standard to ensure accuracy.

  • Data Analysis:

    • The viral load is calculated based on the cycle threshold (Ct) value, which is the PCR cycle number at which the fluorescence of the reporter dye exceeds a set threshold.

    • Results are reported as HIV-1 RNA copies/mL. The lower limit of quantification for most assays is typically between 20 and 50 copies/mL.[9][10]

Enumeration of CD4+ T-Cell Count

Objective: To measure the absolute number of CD4+ T-lymphocytes in whole blood to assess the immunological status of the patient.

Methodology: Single-Platform Flow Cytometry with CD45 Gating.[11][12]

Procedure:

  • Specimen Collection:

    • Collect whole blood in EDTA-containing tubes.

  • Antibody Staining:

    • Pipette a defined volume of whole blood into a tube.

    • Add a cocktail of fluorescently-labeled monoclonal antibodies, typically including anti-CD45, anti-CD3, and anti-CD4.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Red Blood Cell Lysis:

    • Add a lysing solution to remove red blood cells.

  • Flow Cytometric Analysis:

    • Acquire the stained sample on a flow cytometer.

    • Use CD45 staining and side scatter properties to create a gate that specifically identifies the lymphocyte population.

    • Within the lymphocyte gate, identify the T-cell population (CD3+) and then the helper T-cell subpopulation (CD4+).

  • Data Analysis:

    • The absolute CD4+ T-cell count (cells/µL) is calculated by the instrument's software based on the number of CD4+ T-cells counted relative to a known concentration of fluorescent beads added to the sample.[11]

Assessment of Treatment Safety

Objective: To monitor and grade the severity of adverse events (AEs) experienced by patients during the clinical trial.

Methodology: Common Terminology Criteria for Adverse Events (CTCAE).[13]

Procedure:

  • Adverse Event Identification:

    • Record any unfavorable and unintended sign, symptom, or disease temporally associated with the use of the investigational product, whether or not it is considered to be related to the product.[13]

  • Severity Grading:

    • Grade the severity of each AE using a standardized scale, such as the CTCAE, which categorizes AEs from Grade 1 (Mild) to Grade 5 (Death).[13][14]

      • Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

      • Grade 2 (Moderate): Minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).

      • Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.

      • Grade 4 (Life-Threatening): Life-threatening consequences; urgent intervention indicated.

      • Grade 5 (Death): Death related to the AE.

  • Causality Assessment:

    • The investigator assesses the relationship between the study drug and the occurrence of the AE (e.g., related, possibly related, not related).

  • Reporting:

    • Serious Adverse Events (SAEs) are reported to regulatory authorities and the institutional review board (IRB) within a specified timeframe.

Visualizations

Elvucitabine_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Template Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Synthesis Chain Termination Chain Termination Reverse Transcription->Chain Termination dNTPs Cellular dNTPs dNTPs->Reverse Transcription Incorporation This compound This compound (Prodrug) Cellular Kinases Cellular Kinases This compound->Cellular Kinases This compound-TP This compound Triphosphate (Active Form) This compound-TP->Reverse Transcription Competitive Inhibition Cellular Kinases->this compound-TP Phosphorylation Integration into\nHost Genome Integration into Host Genome Viral DNA->Integration into\nHost Genome Combination_Therapy_Rationale cluster_hiv_lifecycle HIV Life Cycle cluster_arv_classes Antiretroviral Drug Classes Binding & Fusion Binding & Fusion Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Integration Integration Reverse Transcription->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Entry Inhibitors Entry Inhibitors Entry Inhibitors->Binding & Fusion Inhibit NRTIs & NNRTIs This compound (NRTI) Tenofovir (NRTI) Efavirenz (NNRTI) NRTIs & NNRTIs->Reverse Transcription Inhibit Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->Integration Inhibit Protease Inhibitors Lopinavir (PI) Protease Inhibitors->Budding & Maturation Inhibit

References

Application Notes and Protocols for the Use of Elvucitabine in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvucitabine (β-L-Fd4C) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant in vitro activity against the human immunodeficiency virus (HIV).[1] As a cytosine analog, its mechanism of action involves the inhibition of viral reverse transcriptase, a crucial enzyme for the replication of HIV.[2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in human peripheral blood mononuclear cells (PBMCs), a primary target of HIV infection. The provided methodologies are intended to guide researchers in evaluating the antiviral efficacy, cytotoxicity, and cellular effects of this compound in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro anti-HIV activity of this compound in PBMCs.

Table 1: In Vitro Anti-HIV Activity of this compound in PBMCs

ParameterCell TypeVirus StrainValueReference
IC50PBMCsWild-type HIV~1 ng/mL[1]

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Table 2: Pharmacokinetic Properties of this compound

ParameterValueReference
Half-lifeApproximately 100 hours[1][6]

Mechanism of Action

This compound, as a nucleoside analog, requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the this compound moiety leads to the termination of DNA chain elongation, thus halting viral replication.

Elvucitabine_Mechanism cluster_cell PBMC cluster_hiv HIV Replication Cycle This compound This compound Elvucitabine_MP This compound Monophosphate This compound->Elvucitabine_MP Cellular Kinases Elvucitabine_DP This compound Diphosphate Elvucitabine_MP->Elvucitabine_DP Cellular Kinases Elvucitabine_TP This compound Triphosphate (Active) Elvucitabine_DP->Elvucitabine_TP Cellular Kinases Reverse_Transcriptase Reverse Transcriptase Elvucitabine_TP->Reverse_Transcriptase Competitive Inhibition with dCTP Elvucitabine_TP->Reverse_Transcriptase Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA (Incomplete) Reverse_Transcriptase->Viral_DNA Chain Termination

Figure 1: Mechanism of action of this compound in PBMCs.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in PBMCs.

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., heparin or EDTA)

  • Phosphate-buffered saline (PBS), sterile

  • Ficoll-Paque™ PLUS or other density gradient medium

  • 50 mL conical tubes, sterile

  • Serological pipettes, sterile

  • Centrifuge with a swinging-bucket rotor

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a separate 50 mL conical tube. To avoid mixing, hold the tube at a 45-degree angle and slowly add the blood down the side of the tube.

  • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake turned off.

  • After centrifugation, four distinct layers will be visible: plasma, a buffy coat of PBMCs, the density gradient medium, and red blood cells at the bottom.

  • Carefully aspirate the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to bring the volume up to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

PBMC_Isolation_Workflow Start Whole Blood Dilute Dilute 1:1 with PBS Start->Dilute Layer Layer over Density Gradient Medium Dilute->Layer Centrifuge1 Centrifuge (400 x g, 30 min, no brake) Layer->Centrifuge1 Harvest Harvest Buffy Coat (PBMCs) Centrifuge1->Harvest Wash1 Wash with PBS Harvest->Wash1 Centrifuge2 Centrifuge (300 x g, 10 min) Wash1->Centrifuge2 Resuspend Resuspend in Culture Medium Centrifuge2->Resuspend Count Count and Assess Viability Resuspend->Count End PBMCs Ready for Use Count->End

Figure 2: Workflow for the isolation of PBMCs.

Protocol 2: In Vitro Anti-HIV Activity Assay

This protocol outlines the steps to determine the anti-HIV activity of this compound in PBMCs.

Materials:

  • Isolated PBMCs

  • HIV-1 stock (e.g., laboratory-adapted strains or clinical isolates)

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • Complete RPMI-1640 medium

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Stimulate PBMCs with PHA (2 µg/mL) and IL-2 (20 U/mL) in complete RPMI-1640 medium for 2-3 days at 37°C in a 5% CO2 incubator.

  • Seed the stimulated PBMCs into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium and add them to the wells. Include a no-drug control.

  • Infect the cells with a pre-titered amount of HIV-1. Include an uninfected cell control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • On day 7, collect the cell culture supernatant.

  • Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the log of the this compound concentration.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound in PBMCs using the MTT assay.

Materials:

  • Isolated PBMCs

  • This compound stock solution

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed PBMCs into a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium and add them to the wells. Include a no-drug control (vehicle control).

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired exposure time (e.g., 7 days, to parallel the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration.

Experiment_Relationship PBMC_Isolation PBMC Isolation (Protocol 1) Anti_HIV_Assay Anti-HIV Activity Assay (Protocol 2) PBMC_Isolation->Anti_HIV_Assay Cytotoxicity_Assay Cytotoxicity Assay (Protocol 3) PBMC_Isolation->Cytotoxicity_Assay Therapeutic_Index Therapeutic Index (TI) Calculation (CC50/IC50) Anti_HIV_Assay->Therapeutic_Index Cytotoxicity_Assay->Therapeutic_Index

Figure 3: Logical relationship of experimental protocols.

Concluding Remarks

The protocols and data presented in this document provide a comprehensive guide for the in vitro evaluation of this compound in PBMCs. Adherence to these standardized methods will facilitate the generation of reliable and reproducible data, which is crucial for the preclinical development of this promising anti-HIV agent. Further investigations could explore the long-term effects of this compound on mitochondrial function in PBMCs, as this is a known class effect of some NRTIs.

References

Quantitative Analysis of Elvucitabine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elvucitabine (β-L-2',3'-dideoxy-5-fluoro-3'-thiacytidine) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a robust and sensitive method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is based on a validated method and provides a comprehensive framework for researchers. A pharmacokinetic study confirmed a validated LC-MS/MS assay for this compound in human plasma.[1]

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantitative analysis of this compound. The procedure involves the extraction of this compound and an internal standard (IS) from human plasma, followed by chromatographic separation on a reverse-phase HPLC column, and subsequent detection by a triple quadrupole mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both the analyte and the IS.

Quantitative Data Summary

A validated LC-MS/MS assay for this compound in human plasma demonstrated the following performance characteristics[1]:

ParameterResult
Analytical Range0.500 - 100 ng/mL
Precision (%CV)≤5.2%
Accuracy (%Bias)0.3% to 3.3%

Table 1: Summary of Quantitative Data for the Validated LC-MS/MS Assay for this compound in Human Plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (with EDTA as anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards covering the analytical range (e.g., 0.5, 1, 5, 10, 25, 50, 80, and 100 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 1.5, 15, and 75 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the IS working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientIsocratic or a shallow gradient optimized for separation
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
Ionization ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by direct infusion of this compound and IS. For this compound (MW: 247.2 g/mol ), a potential transition would be m/z 248.1 → [fragment ion].
Dwell Time100 ms
Collision GasArgon

Table 2: Suggested LC-MS/MS Parameters for the Analysis of this compound.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add IS in Acetonitrile (200 µL) plasma_sample->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lc_separation HPLC Separation (C18 Column) reconstitute->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Peak Area Ratio) ms_detection->quantification results Concentration Determination quantification->results

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway cluster_hiv HIV Replication Cycle cluster_drug_action This compound Mechanism of Action hiv_rna HIV RNA reverse_transcriptase Reverse Transcriptase hiv_rna->reverse_transcriptase viral_dna Viral DNA reverse_transcriptase->viral_dna This compound This compound intracellular_phosphorylation Intracellular Phosphorylation This compound->intracellular_phosphorylation elvucitabine_tp This compound Triphosphate intracellular_phosphorylation->elvucitabine_tp inhibition Inhibition elvucitabine_tp->inhibition inhibition->reverse_transcriptase

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Assessing Elvucitabine Efficacy in HBV-Infected Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvucitabine (β-L-2',3'-dideoxy-5-fluoro-3'-thiacytidine) is an experimental nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated potent antiviral activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] As an L-nucleoside analog, it functions by inhibiting the HBV polymerase, a viral reverse transcriptase essential for the replication of the HBV genome.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against HBV in infected cell cultures. The methodologies described herein are standard in the field of antiviral research and are designed to yield robust and reproducible data for the evaluation of novel anti-HBV compounds.

While specific quantitative efficacy data for this compound against HBV is not extensively available in public literature, likely due to its investigational nature under Achillion Pharmaceuticals (now a part of Alexion Pharmaceuticals), its performance is expected to be comparable to other potent L-nucleoside analogs. For comparative purposes, this document includes efficacy data for other well-characterized NRTIs.

Mechanism of Action: Inhibition of HBV Reverse Transcriptase

This compound, like other NRTIs, targets the reverse transcription step in the HBV replication cycle. Once inside a hepatocyte, this compound is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog then competes with natural deoxynucleotide triphosphates for incorporation into the nascent viral DNA strand by the HBV polymerase. The incorporation of the this compound analog results in chain termination, thereby halting viral DNA synthesis.

HBV_NRTI_Mechanism cluster_Hepatocyte Hepatocyte Cytoplasm cluster_Replication HBV Replication Complex This compound This compound (Prodrug) Elvucitabine_TP This compound Triphosphate (Active Form) This compound->Elvucitabine_TP Host Cell Kinases HBV_Polymerase HBV Polymerase (Reverse Transcriptase) Elvucitabine_TP->HBV_Polymerase dCTP dCTP (Natural Nucleotide) Nascent_DNA Nascent HBV DNA dCTP->Nascent_DNA Incorporation pgRNA pgRNA Template pgRNA->HBV_Polymerase HBV_Polymerase->Nascent_DNA Reverse Transcription Terminated_DNA Terminated HBV DNA HBV_Polymerase->Terminated_DNA Incorporation & Chain Termination experimental_workflow cluster_workflow Experimental Workflow A 1. Cell Culture: Seed HepG2.2.15 cells in multi-well plates. B 2. Compound Treatment: Add serial dilutions of This compound to the cells. A->B C 3. Incubation: Incubate for a defined period (e.g., 6-9 days). B->C D 4. Sample Collection: - Collect cell culture supernatants. - Lyse cells to extract intracellular DNA. C->D E 5. Endpoint Analysis: - Quantify extracellular HBV DNA (qPCR). - Quantify intracellular HBV DNA (qPCR). - Measure HBsAg and HBeAg levels (ELISA). D->E F 6. Data Analysis: Calculate EC50 and CC50 values. E->F HBV_Replication_Cycle cluster_Hepatocyte Hepatocyte Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating To_Nucleus 3. Transport to Nucleus Uncoating->To_Nucleus cccDNA_Formation 4. rcDNA to cccDNA Conversion To_Nucleus->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription Translation 6. Translation Transcription->Translation Encapsidation 7. Encapsidation of pgRNA & Polymerase Transcription->Encapsidation pgRNA Translation->Encapsidation Reverse_Transcription 8. Reverse Transcription (pgRNA to rcDNA) Encapsidation->Reverse_Transcription Assembly 9. Nucleocapsid Assembly Reverse_Transcription->Assembly Release 10. Viral Release Assembly->Release This compound This compound (NRTI) This compound->Reverse_Transcription Inhibits

References

Elvucitabine: In Vitro Antiviral Activity Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvucitabine (β-D-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine) is a nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated in vitro activity against Human Immunodeficiency Virus (HIV) and potential efficacy against Hepatitis B Virus (HBV). As an analogue of cytidine, its mechanism of action involves the inhibition of viral reverse transcriptase, a crucial enzyme in the replication cycle of retroviruses.[1][2][3][4] This document provides detailed application notes and protocols for the in vitro evaluation of this compound's antiviral activity, intended to guide researchers in their virology and drug development studies.

Data Presentation: In Vitro Antiviral Activity of this compound

The following tables summarize the quantitative data on the in vitro antiviral efficacy and cytotoxicity of this compound against HIV-1 and its potential activity against HBV.

Table 1: In Vitro Anti-HIV-1 Activity of this compound
HIV-1 Strain Cell Line EC50 (ng/mL) CC50 (µM) Selectivity Index (SI)
Wild-TypePBMCs~1>100 (in various human cell types)>100,000
Resistant Strains (e.g., Zidovudine and Tenofovir resistant)PBMCsPotentially more potent than against wild-type>100 (in various human cell types)Not fully established

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC50/EC50.

Note: Data for resistant strains and various cell lines are still emerging. The provided information is based on available preclinical data.[5]

Table 2: Potential In Vitro Anti-HBV Activity of this compound
HBV Strain Cell Line EC50 CC50 Selectivity Index (SI)
Wild-TypeHepG2.2.15Data not yet fully availableData not yet fully availableData not yet fully available
Lamivudine-ResistantHepG2.2.15This compound may be effectiveData not yet fully availableData not yet fully available

In vitro studies have suggested that this compound may be effective against HBV.[2] However, specific EC50 and CC50 values from in vitro studies using cell lines like HepG2.2.15 are not yet widely published.

Experimental Protocols

Protocol 1: Determination of Anti-HIV Activity using a Reverse Transcriptase (RT) Assay

This protocol outlines the steps to determine the inhibitory effect of this compound on HIV-1 reverse transcriptase activity.

Materials:

  • This compound

  • Recombinant HIV-1 Reverse Transcriptase

  • Appropriate buffers and reagents for RT assay (commercially available kits are recommended)

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Reaction Setup: In a 96-well plate, add the reaction mixture containing the template-primer, dNTPs (including a labeled dUTP), and recombinant HIV-1 RT.

  • Drug Addition: Add the different concentrations of this compound to the wells. Include a positive control (no drug) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 37°C for 1 hour to allow the reverse transcription reaction to proceed.

  • Detection: Stop the reaction and detect the amount of newly synthesized DNA using a colorimetric or fluorometric method as per the kit instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of RT inhibition for each this compound concentration compared to the positive control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

Protocol 2: Determination of Anti-HBV Activity in HepG2.2.15 Cells

This protocol describes a method to evaluate the in vitro anti-HBV activity of this compound using the HepG2.2.15 cell line, which constitutively expresses HBV.

Materials:

  • This compound

  • HepG2.2.15 cells

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound. Include a positive control (e.g., lamivudine) and a negative control (no drug).

  • Incubation: Incubate the cells for a defined period (e.g., 6-8 days), changing the medium with fresh drug every 2-3 days.

  • Supernatant Collection: Collect the cell culture supernatant for the analysis of extracellular HBV DNA.

  • DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR Analysis: Quantify the amount of HBV DNA using a specific qPCR assay targeting a conserved region of the HBV genome.

  • Data Analysis: Calculate the percentage of inhibition of HBV replication for each this compound concentration compared to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

Protocol 3: Cytotoxicity Assay

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound in a relevant cell line (e.g., MT-4, CEM, PBMCs for HIV; HepG2 for HBV).

Materials:

  • This compound

  • Target cell line

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate.

  • Drug Addition: Add serial dilutions of this compound to the wells. Include a cell-only control (no drug).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay.

  • Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability for each this compound concentration compared to the cell-only control. Determine the CC50 value by plotting the percentage of cell viability against the drug concentration.

Mandatory Visualizations

HIV_Replication_and_Elvucitabine_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA Uncoating Uncoating Viral_RNA->Uncoating Entry Reverse_Transcriptase Reverse Transcriptase Reverse_Transcription Reverse Transcription Reverse_Transcriptase->Reverse_Transcription Uncoating->Reverse_Transcription Viral_DNA Viral DNA (ds) Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus This compound This compound-TP This compound->Reverse_Transcription Inhibits Reverse_Transcription->Viral_DNA

Caption: Mechanism of Action of this compound in HIV-1 Replication.

Antiviral_Assay_Workflow cluster_setup Experiment Setup cluster_infection_treatment Infection and Treatment cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Treat Cells with This compound Dilutions A->D B Seed Target Cells (e.g., PBMCs, HepG2.2.15) C Infect Cells with Virus (HIV-1 or HBV) B->C C->D E Incubate for a Defined Period D->E F Measure Viral Replication (e.g., RT activity, qPCR) E->F G Measure Cell Viability (Cytotoxicity Assay) E->G H Calculate EC50 and CC50 F->H G->H

Caption: General Workflow for In Vitro Antiviral Efficacy and Cytotoxicity Testing.

References

Application Notes and Protocols for Studying Elvucitabine in Treatment-Naive HIV Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of elvucitabine, an investigational nucleoside reverse transcriptase inhibitor (NRTI), for the treatment of HIV-1 in treatment-naive patients. This document includes a summary of clinical trial data, detailed experimental protocols, and visualizations of the drug's mechanism of action and clinical trial workflow.

Introduction

This compound (also known as β-L-Fd4C) is an L-cytosine nucleoside analog with potent in vitro activity against wild-type HIV-1.[1] As an NRTI, its mechanism of action involves the inhibition of the HIV reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA, thereby preventing the virus from multiplying.[2] this compound has a similar chemical structure to the FDA-approved NRTIs lamivudine and emtricitabine.[3] Notably, it has a long plasma half-life of approximately 100 hours.[4]

Data Presentation

The following tables summarize the available quantitative data from clinical studies of this compound in HIV-infected patients.

Table 1: Efficacy of this compound in Treatment-Naive HIV-1 Infected Patients (48-Week Data)
ParameterThis compound (10 mg daily) + Tenofovir/EfavirenzLamivudine (300 mg daily) + Tenofovir/Efavirenz
Proportion of subjects with HIV-1 RNA <50 copies/mL (ITT population) 65%78%
Proportion of subjects with HIV-1 RNA <50 copies/mL (As-treated population) 96%97%
Mean change in percent CD4+ T-cells (± SD) +9.9% (± 6.3)+9.1% (± 7.2)

Data from a Phase II, prospective, randomized, blinded comparison study (NCT00350272).[2]

Table 2: Antiviral Activity of this compound Monotherapy (7-Day Study)
ParameterThis compound (10 mg daily)Placebo
Mean change in HIV-1 RNA at Day 7 (log10 copies/mL) -0.85 (p < 0.001)No significant change
Maximum decrease in HIV-1 RNA from baseline at Day 21 (log10 copies/mL) -1.72N/A
Mean change in CD4+ T-cell count at Day 7 (cells/mm³) +62+9

Data from a 7-day monotherapy study in HIV-infected subjects.[5]

Table 3: Pharmacokinetic Parameters of this compound
ParameterValueStudy Population
Half-life (t½) ~100 hoursHIV-infected subjects
IC50 (in vitro) ~1 ng/mL in PBMCsN/A

Pharmacokinetic data is derived from multiple studies and may not be specific to treatment-naive patients.[1][4]

Experimental Protocols

Phase II Clinical Trial Protocol for this compound in Treatment-Naive HIV-1 Patients (Based on NCT00350272)

1. Study Design: A Phase II, prospective, randomized, double-blind, active-controlled, multicenter study.[6][2]

2. Patient Population:

  • HIV-1 infected, treatment-naive adults.[6]

  • Plasma HIV-1 RNA levels ≥ 5000 copies/mL.[6]

  • CD4+ T-cell counts > 200 cells/mL and < 500 cells/mL.[6]

  • Genotypic sensitivity to this compound, lamivudine, emtricitabine, efavirenz, and tenofovir at screening.[6]

  • Absence of Hepatitis B surface antigen.[7]

3. Treatment Arms:

  • Experimental Arm: this compound (10 mg, orally, once daily) in combination with open-label efavirenz (600 mg, orally, once daily) and tenofovir DF (300 mg, orally, once daily).[6][7]

  • Active Comparator Arm: Lamivudine (300 mg, orally, once daily) in combination with open-label efavirenz (600 mg, orally, once daily) and tenofovir DF (300 mg, orally, once daily).[6][7]

4. Study Duration:

  • 12 weeks of blinded study medication.[6]

  • Followed by an optional 84-week open-label extension phase for eligible participants.[6]

5. Efficacy Assessments:

  • Plasma HIV-1 RNA levels measured at baseline and at regular intervals throughout the study.[6]

  • CD4+ T-cell counts measured at baseline and at regular intervals.[6]

  • Virologic response is defined as achieving undetectable HIV-1 RNA levels (<50 copies/mL).[7]

6. Safety Assessments:

  • Monitoring of adverse events, physical examinations, and clinical laboratory tests (hematology and chemistry).[6]

7. Pharmacokinetic Analysis:

  • Plasma samples are collected to determine the pharmacokinetic profile of this compound.[6] Analysis is performed using a validated liquid chromatography-tandem mass spectrometry assay.[4]

Visualizations

Mechanism of Action of this compound

Elvucitabine_Mechanism_of_Action cluster_host_cell Host Cell (e.g., CD4+ T-cell) This compound This compound Elvucitabine_TP This compound Triphosphate (Active Form) This compound->Elvucitabine_TP Cellular Kinases Viral_DNA Viral DNA (Incomplete) Elvucitabine_TP->Viral_DNA Incorporation by Reverse Transcriptase HIV_RNA HIV Viral RNA HIV_RNA->Viral_DNA Reverse Transcription Proviral_DNA Proviral DNA Viral_DNA->Proviral_DNA Chain Termination (Blocked) RT Reverse Transcriptase Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks Blinded) cluster_follow_up Follow-up & Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment (HIV-1 RNA, CD4 count, Genotype) Informed_Consent->Inclusion_Exclusion Randomize Randomization (1:1) Inclusion_Exclusion->Randomize Arm_A Arm A: This compound + Tenofovir/Efavirenz Randomize->Arm_A Arm_B Arm B: Lamivudine + Tenofovir/Efavirenz Randomize->Arm_B Assessments Efficacy & Safety Assessments (HIV-1 RNA, CD4 count, Adverse Events) Arm_A->Assessments Arm_B->Assessments Data_Analysis Data Analysis Assessments->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Elvucitabine Resistance in HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting guides related to elvucitabine resistance mutations in HIV-1 reverse transcriptase (RT).

Frequently Asked Questions (FAQs)

Q1: What are the primary reverse transcriptase mutations that confer resistance to this compound?

A1: The primary mutation known to confer high-level resistance to this compound is the M184V substitution in the HIV-1 reverse transcriptase.[1][2][3] This mutation is rapidly selected under drug pressure from L-nucleoside analogs like this compound, lamivudine (3TC), and emtricitabine (FTC).[1][2] The M184I substitution can also be selected and has a similar, though sometimes less pronounced, effect. Another key mutation that can be selected by some nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) is K65R , which can reduce susceptibility to this compound.[4][5]

Q2: How do these mutations quantitatively affect this compound susceptibility?

A2: The M184V mutation has the most significant impact, causing a substantial increase in the concentration of this compound required to inhibit viral replication by 50% (EC50). The K65R mutation generally confers low- to intermediate-level resistance.

Table 1: Impact of Key Mutations on this compound and other NRTI Susceptibility

MutationFold-Change in EC50 vs. Wild-Type (this compound/FTC)Key Cross-Resistances ConferredNotes
M184V >100-fold[3]High-level resistance to lamivudine (3TC) and emtricitabine (FTC).[2] Low-level resistance to abacavir and didanosine.[5][6]Increases susceptibility (hypersensitivity) to zidovudine (AZT), stavudine (d4T), and tenofovir (TDF).[1][3] Reduces viral replicative capacity ("fitness").[1]
K65R Low to Intermediate (e.g., ~2-5 fold)Reduces susceptibility to tenofovir (TDF), abacavir (ABC), didanosine (ddI), stavudine (d4T), lamivudine (3TC), and emtricitabine (FTC).[4][5]Increases susceptibility to zidovudine (AZT).[5] The K65R and M184V mutations are generally antagonistic and rarely coexist.[7]

Q3: What is the mechanism behind M184V-mediated resistance to this compound?

A3: The M184V mutation confers resistance through a mechanism of steric hindrance. The valine residue at position 184, with its branched side chain, physically clashes with the L-nucleoside analog (like this compound triphosphate), preventing its efficient binding and incorporation into the nascent viral DNA chain by the reverse transcriptase enzyme. This leads to a significant decrease in the drug's inhibitory activity.

Q4: What is the cross-resistance profile for viruses with this compound resistance mutations?

A4: Viruses with the M184V mutation are highly cross-resistant to the closely related drugs lamivudine (3TC) and emtricitabine (FTC).[2] However, this mutation can paradoxically increase susceptibility to thymidine analogs like zidovudine (AZT) and to tenofovir.[1][3][5] The K65R mutation confers a broader pattern of low-to-moderate cross-resistance to most NRTIs, with the notable exception of AZT, to which it increases susceptibility.[4][8]

Q5: How can I test for this compound resistance in experimental HIV isolates?

A5: Resistance testing is primarily performed using two methods:

  • Genotypic Testing: This is the most common approach.[9][10] It involves sequencing the viral reverse transcriptase gene to detect the presence of known resistance-associated mutations, such as M184V and K65R.[11][12] Results are typically available within 1-2 weeks.[9]

  • Phenotypic Testing: This method directly measures the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.[13][14] The result is reported as the "fold-change" in the EC50 value compared to a wild-type reference virus.[13] While more complex and time-consuming, it provides a direct measure of drug susceptibility and can be crucial for evaluating complex mutation patterns.[13][15]

Troubleshooting Experimental Issues

Q: My phenotypic assay results show high well-to-well variability. What are the common causes?

A: High variability can stem from several sources:

  • Inconsistent Virus Titer: Ensure the viral input (p24 antigen level or TCID50) is consistent across all wells. Perform accurate titrations of your viral stocks before each experiment.

  • Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure a uniform cell density is plated in each well. Over-confluent or unhealthy cells can lead to inconsistent infection and reporter gene expression.

  • Reagent Preparation: Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. Ensure thorough mixing of all reagents.

  • Assay Edge Effects: Plate edges can be prone to evaporation, affecting cell growth and drug concentrations. Consider avoiding the outer wells of the plate or ensuring proper humidification during incubation.

Q: I am unable to amplify the RT gene from my viral isolate via RT-PCR. What should I check?

A: Amplification failure is a common issue. Consider the following:

  • RNA Quality: Ensure the viral RNA extraction was successful and the RNA is of high quality. Use of a carrier RNA during extraction can improve yield.

  • Primer Design: Verify that your PCR primers are specific to the region of interest and match the consensus sequence for the HIV-1 subtype you are working with.

  • RT-PCR Conditions: Optimize the annealing temperature and extension time for your specific primer set and polymerase. The reverse transcription step is critical; ensure the use of a robust reverse transcriptase and optimal reaction conditions.

  • Viral Load: Genotypic assays generally require a plasma viral load of at least 500 to 1,000 copies/mL for reliable amplification.[9] If working with cell culture supernatants, concentrate the virus via ultracentrifugation if the titer is low.

Q: My sequencing results show mixed peaks (ambiguities) at key resistance codons. What does this indicate?

A: Mixed peaks in Sanger sequencing data indicate the presence of more than one viral variant (a mixed population or quasispecies) in your sample. For example, an ambiguity at codon 184 could mean both the wild-type (M) and the resistant variant (V) are present. This is a clinically relevant finding, as even minority resistant variants can be selected under drug pressure and lead to treatment failure. For more sensitive detection of minority species, consider using next-generation sequencing (NGS) techniques.

Key Experimental Protocol: Phenotypic Resistance Assay

This protocol describes a common method for assessing drug susceptibility using recombinant viruses in a single-cycle infectivity assay with TZM-bl indicator cells.

1. Amplification of Patient-Derived RT Sequence:

  • Extract viral RNA from patient plasma or cell culture supernatant.

  • Perform a reverse transcription-polymerase chain reaction (RT-PCR) using primers that flank the coding region of the HIV-1 reverse transcriptase.

  • Use a high-fidelity polymerase to minimize PCR-induced errors.

  • Purify the resulting PCR product using a standard gel or column purification kit.

2. Generation of Recombinant Expression Vector:

  • Digest both the purified PCR product and a shuttle vector (containing the 5' and 3' portions of the pol gene) with appropriate restriction enzymes.

  • Ligate the patient-derived RT fragment into the shuttle vector.

  • Transform competent E. coli with the ligation product, select for positive colonies, and confirm the insert sequence via Sanger sequencing.

3. Production of Recombinant Virus Stocks:

  • Co-transfect HEK293T cells with the recombinant expression vector and a vector encoding an envelope protein (e.g., VSV-G for pseudotyping) using a suitable transfection reagent.

  • Harvest the cell culture supernatant containing the pseudotyped, replication-incompetent viral particles 48-72 hours post-transfection.

  • Clarify the supernatant by centrifugation and filtration.

  • Determine the virus titer, typically by measuring the p24 antigen concentration via ELISA.

4. Drug Susceptibility Assay:

  • Plate TZM-bl cells (which express CD4, CXCR4, and CCR5 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

  • Prepare serial dilutions of this compound and control drugs in culture medium.

  • Add the drug dilutions to the plated cells.

  • Infect the cells with a standardized amount of the recombinant virus stock (e.g., based on p24 value).

  • Incubate for 48 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the EC50 value (the drug concentration that inhibits luciferase activity by 50%) by fitting the dose-response data to a nonlinear regression curve. The fold-change in resistance is determined by dividing the EC50 of the test virus by the EC50 of a drug-susceptible wild-type control virus.

Visualizations

Elvucitabine_Resistance_Workflow cluster_genotype Genotypic Analysis cluster_phenotype Phenotypic Analysis rna Viral RNA Extraction rtpcr RT-PCR of pol Gene rna->rtpcr seq Sanger Sequencing rtpcr->seq analysis Sequence Analysis (Identify Mutations) seq->analysis clone Clone RT into Vector analysis->clone Inform Vector Construction result Resistance Profile Determined analysis->result virus Generate Recombinant Virus clone->virus assay Phenotypic Assay (TZM-bl cells + this compound) virus->assay ec50 Calculate Fold-Change in EC50 assay->ec50 ec50->result start Patient Sample (Plasma or Isolate) start->rna

Caption: Workflow for identifying and characterizing this compound resistance.

References

Elvucitabine Dosage Optimization: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Elvucitabine dosage to minimize toxicity during preclinical and clinical research.

Frequently Asked Questions (FAQs)

General Information

Q1: What is the mechanism of action of this compound?

This compound (also known as β-L-Fd4C) is a cytidine analogue belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs).[1][2][3] Its mechanism of action involves the inhibition of the viral enzyme reverse transcriptase.[1][4] Once inside a host cell, this compound is phosphorylated to its active triphosphate form. This active form competes with natural deoxynucleotides for incorporation into newly synthesized viral DNA. By incorporating into the growing DNA chain, it causes premature chain termination, thus halting the replication of the virus, such as HIV.[1][2]

Q2: What are the primary toxicity concerns associated with this compound?

The principal dose-limiting toxicity observed in early clinical studies of this compound was bone marrow suppression, manifesting as reversible leukopenia and neutropenia.[5][6] This hematological toxicity was noted at higher doses of 50 mg and 100 mg administered once daily.[5][6] Like other NRTIs, there is a theoretical risk of mitochondrial toxicity, as this class of drugs can potentially inhibit the human mitochondrial DNA polymerase γ.[7][8] However, studies with lower, optimized doses of this compound have been shown to be well-tolerated with no major safety issues identified.[5][9]

Dosage and Administration

Q3: What dosing regimens for this compound have been evaluated in clinical studies?

Early clinical development explored higher doses which were associated with toxicity. Subsequent pharmacokinetic and pharmacodynamic modeling suggested that lower daily doses could be both effective and non-toxic.[5][6] Phase II studies primarily investigated a 10 mg once-daily oral dose.[9][10][11]

Data Summary: this compound Clinical Dosage & Observed Toxicity

Dose RegimenStudy PhaseCombination TherapyKey Observed ToxicitiesSource(s)
100 mg/day Early Phase-Serious bone marrow suppression; significant decrease in white blood cells.[5]
50 mg/day Early Phase-Serious bone marrow suppression; significant decrease in white blood cells; mild to moderate maculopapular rash.[5]
20 mg every 48h Phase I/IILopinavir/RitonavirGenerally well-tolerated and non-toxic at this dose level.[5][6]
10 mg/day Phase I/IILopinavir/RitonavirGenerally well-tolerated and non-toxic at this dose level.[5][6][9]
5 mg/day Phase I/IILopinavir/RitonavirGenerally well-tolerated and non-toxic at this dose level.[5][6]
Troubleshooting & Experimental Design

Q4: My in vivo model is showing signs of hematological toxicity (e.g., leukopenia). What steps should I take?

Observing hematological toxicity requires a systematic approach to determine the cause and adjust the experimental protocol. The primary suspect would be dose-dependent myelosuppression.

  • Immediate Actions: The first step is to confirm the findings with complete blood counts (CBCs) to quantify the decrease in specific cell lineages (neutrophils, lymphocytes, etc.).

  • Dose De-escalation: The most direct approach to mitigate toxicity is to lower the dose of this compound. Given its long half-life (>100 hours), extending the dosing interval (e.g., from daily to every other day) could also be a viable strategy.[9]

  • Bone Marrow Analysis: For a more in-depth investigation in preclinical models, consider performing a bone marrow aspiration or biopsy to assess cellularity and look for signs of drug-induced effects on hematopoietic progenitor cells.

Troubleshooting Workflow for Hematological Toxicity

G A Observation: Unexpected toxicity in vivo (e.g., weight loss, lethargy) B Perform Complete Blood Count (CBC) A->B C Results show significant leukopenia/neutropenia? B->C D Toxicity Confirmed: Primary suspect is dose-dependent myelosuppression C->D  Yes H No significant hematotoxicity. Investigate other causes: - Off-target effects - Vehicle toxicity - Model-specific issues C->H  No E Action 1: Reduce this compound Dose D->E F Action 2: Increase Dosing Interval (e.g., QD to Q48h) D->F G Advanced Analysis: Assess bone marrow progenitors (CFU-GM assay) D->G I Monitor CBCs and clinical signs closely E->I F->I

Caption: Troubleshooting workflow for in vivo hematotoxicity.

Q5: How can I proactively assess the potential for mitochondrial toxicity in my experiments?

While significant mitochondrial toxicity has not been a defining issue for this compound at lower doses, it is a known class effect for NRTIs. Proactive assessment, particularly for novel derivatives or combination therapies, is prudent.

  • In Vitro Screening: Expose relevant cell lines (e.g., HepG2 liver cells, myoblasts) to a range of this compound concentrations.[7] Key endpoints to measure include lactate production (a marker for impaired oxidative phosphorylation) and mitochondrial DNA (mtDNA) content via quantitative PCR.[7][12]

  • Mechanism-Based Assays: Directly assess the inhibitory potential of this compound's triphosphate form on purified human DNA polymerase γ.[7] This can provide a direct measure of the drug's off-target activity.

Mechanism of NRTI-Induced Mitochondrial Toxicity

G cluster_0 Mitochondrion NRTI_TP NRTI-TP (Active form) PolG DNA Polymerase γ (Pol-γ) NRTI_TP->PolG Inhibits mtDNA_rep mtDNA Replication PolG->mtDNA_rep Mediates mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep ETC Electron Transport Chain Dysfunction mtDNA_dep->ETC Lactate Increased Lactate Production ETC->Lactate NRTI This compound (NRTI) (enters cell) Phospho Intracellular Phosphorylation NRTI->Phospho Phospho->NRTI_TP

Caption: Potential pathway for NRTI-induced mitochondrial toxicity.

Experimental Protocols

Protocol 1: In Vitro Hematotoxicity Assessment using Colony-Forming Unit (CFU) Assay

This protocol is designed to assess the direct effect of this compound on hematopoietic progenitor cells.

  • Cell Source: Obtain human bone marrow mononuclear cells (BMMCs) or peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Progenitor Cell Isolation: Isolate CD34+ progenitor cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for a more purified population, or use total mononuclear cells.

  • Culture Setup:

    • Prepare a semi-solid methylcellulose medium (e.g., MethoCult™) supplemented with a cocktail of recombinant cytokines appropriate for the desired lineages (e.g., SCF, GM-CSF, IL-3, EPO for CFU-GM and BFU-E).

    • Plate the progenitor cells at a density of 1x10³ to 5x10⁴ cells/mL in the methylcellulose medium.

    • Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) and include a vehicle control. Plate in duplicate or triplicate.

  • Incubation: Incubate plates at 37°C in a humidified incubator with 5% CO₂ for 14 days.

  • Colony Counting:

    • Using an inverted microscope, identify and count the different types of colonies based on their morphology. Key colony types include:

      • CFU-GM: Granulocyte-macrophage colonies.

      • BFU-E: Burst-forming unit-erythroid colonies.

    • The results are typically expressed as the number of colonies per number of cells plated.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits colony formation by 50% compared to the vehicle control) for each progenitor cell type. This provides a quantitative measure of hematopoietic toxicity.[13][14]

Protocol 2: In Vitro Mitochondrial Toxicity Assessment (Lactate & mtDNA Content)

This protocol provides two key readouts for drug-induced mitochondrial dysfunction in a cell culture model.

  • Cell Culture:

    • Seed a relevant cell line (e.g., HepG2 human liver cells) in 6-well plates and allow them to adhere and grow to approximately 70-80% confluency.

    • Replace the standard glucose-containing medium with a medium containing galactose instead of glucose. This forces cells to rely on oxidative phosphorylation for energy, making them more sensitive to mitochondrial toxins.

  • Drug Treatment: Treat cells with a range of this compound concentrations for a prolonged period (e.g., 5 to 14 days), replacing the medium and drug every 2-3 days. Include a vehicle control and a positive control (e.g., another NRTI known for mitochondrial toxicity like Zalcitabine).

  • Lactate Assay:

    • At the end of the treatment period, collect the cell culture medium.

    • Measure the concentration of lactate in the medium using a commercially available lactate colorimetric assay kit.[7]

    • In parallel, lyse the cells from each well and determine the total protein concentration using a BCA assay to normalize the lactate values.

    • Express results as µg of lactate per mg of total protein.

  • mtDNA Content Assay (qPCR):

    • At the end of the treatment period, wash and harvest the cells.

    • Extract total DNA from the cells using a standard DNA extraction kit.

    • Perform quantitative real-time PCR (qPCR) using two sets of primers: one specific for a mitochondrial gene (e.g., MT-ND1) and one for a nuclear gene (e.g., B2M) that exists in a single copy.

    • Calculate the ratio of mitochondrial DNA to nuclear DNA (mtDNA/nDNA) using the ΔΔCt method. A decrease in this ratio in drug-treated cells compared to controls indicates mtDNA depletion.[7][12]

References

Elvucitabine Drug Interactions with Protease Inhibitors: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the drug interactions between elvucitabine and protease inhibitors.

Frequently Asked Questions (FAQs)

Q1: How does this compound interact with protease inhibitors (PIs) in general?

A1: Preclinical in vitro studies have shown that this compound is not metabolized by cytochrome P450 (CYP) enzymes, nor does it induce or inhibit them.[1][2] Since many protease inhibitors are metabolized by or inhibit CYP enzymes, particularly CYP3A4, the potential for direct CYP-mediated drug-drug interactions with this compound is considered low.[3][4] However, interactions can still occur through other mechanisms, such as effects on drug transporters.[1][2]

Q2: Is there a known interaction between this compound and ritonavir?

A2: Yes, clinical studies have investigated the interaction between this compound and ritonavir, a protease inhibitor frequently used as a pharmacokinetic enhancer. However, the results have shown different outcomes depending on the study design.

  • Multiple-Dose Study (with Lopinavir/Ritonavir): In a study where this compound was administered over 21 days with lopinavir-ritonavir, an increase in the bioavailability of this compound was observed after the first day.[1] This suggests that ritonavir may inhibit an efflux gut transporter, leading to increased absorption of this compound.[1]

  • Single-Dose Study: In contrast, a study involving a single dose of this compound co-administered with a single dose of ritonavir showed a clinically significant decrease in this compound's exposure.[2] The area under the curve (AUC) and maximum concentration (Cmax) of this compound were reduced.[2] This was attributed to a decrease in bioavailability, not a change in the elimination rate.[2]

Q3: Why are the results from the single-dose and multiple-dose ritonavir interaction studies different?

A3: The differing outcomes are likely due to the different study designs (single dose vs. multiple doses). The multiple-dose study with lopinavir-ritonavir allowed for the observation of potential induction or inhibition effects over a longer period, suggesting that chronic administration of ritonavir may lead to an overall increase in this compound absorption by inhibiting efflux transporters.[1] The single-dose study may reflect an initial, more immediate effect on absorption that differs from the long-term effect.[2]

Q4: Should I adjust the dose of this compound when co-administering it with a boosted protease inhibitor regimen?

A4: Based on the available data, co-administration with a ritonavir-boosted protease inhibitor may alter the pharmacokinetics of this compound.[1][2] The increase in bioavailability seen in the multiple-dose study with lopinavir-ritonavir suggests that a dose adjustment might be necessary to avoid potential toxicities.[1] However, the conflicting results from the single-dose study warrant careful monitoring of this compound concentrations and any potential adverse events. Close monitoring of viral load and for any signs of toxicity is recommended.

Q5: Are there any studies on this compound's interaction with other protease inhibitors?

A5: The publicly available clinical trial data primarily focuses on the interaction with lopinavir/ritonavir.[1][5] While this compound is not expected to have CYP-mediated interactions, other interaction mechanisms cannot be ruled out. Therefore, when co-administering this compound with other protease inhibitors, it is crucial to monitor for any unexpected changes in efficacy or safety.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments involving the co-administration of this compound and protease inhibitors.

Observed Issue Potential Cause Recommended Action
Unexpectedly high this compound plasma concentrations when co-administered with a ritonavir-boosted PI. Inhibition of an efflux gut transporter by ritonavir, leading to increased this compound absorption.[1]1. Review the dosing regimen and timing of administration for both drugs. 2. Consider therapeutic drug monitoring (TDM) for this compound. 3. Monitor for any signs of this compound-related toxicity.
Lower than expected this compound plasma concentrations after a single co-administration with ritonavir. Potential for an initial decrease in bioavailability as observed in a single-dose study.[2]1. Evaluate the experimental design. Is it a single-dose or multiple-dose study? 2. For multiple-dose studies, assess if concentrations change over time. 3. Ensure standardized administration conditions (e.g., with or without food).
No significant change in the pharmacokinetics of another protease inhibitor when co-administered with this compound. Consistent with preclinical data showing this compound does not inhibit or induce CYP enzymes.[1][2]This is an expected outcome. Continue with the planned experimental protocol and monitoring.
Variability in this compound exposure among subjects when co-administered with lopinavir-ritonavir. Inter-individual differences in the activity of gut transporters that are inhibited by ritonavir.[1]1. Increase the sample size to account for inter-subject variability. 2. Analyze data for potential outliers. 3. Consider genotyping for relevant drug transporters if feasible.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Co-administered with Ritonavir (Single Dose Study)

ParameterThis compound AloneThis compound + Ritonavir% Change
AUC0-∞ (ng·h/mL) Data not specifiedData not specified↓ 28.3%
Cmax (ng/mL) Data not specifiedData not specified↓ 40.3%
Tmax (h) Data not specifiedShift of 1.3 h-

Source:[2] Note: Specific mean values for AUC and Cmax were not provided in the source material, only the percentage change.

Table 2: Summary of this compound Interaction Potential with Protease Inhibitors

Interacting Drug Mechanism of Interaction Effect on this compound Clinical Recommendation
Ritonavir (as part of Lopinavir/Ritonavir - multiple doses) Inhibition of efflux gut transporter[1]Increased bioavailability[1]Monitor for potential increased exposure and associated toxicities.[1]
Ritonavir (single dose) Decreased bioavailability[2]Decreased AUC and Cmax[2]Be aware of potential for initial lower exposure in single-dose studies.[2]
Other Protease Inhibitors Unlikely to be CYP-mediated[1][2]Unknown, but direct CYP interactions are not expected.Monitor clinical and virological response and for any adverse events.

Experimental Protocols

Methodology for a Multiple-Dose this compound and Lopinavir-Ritonavir Interaction Study

  • Study Design: A multiple-dose study in HIV-1 infected subjects.[1]

  • Participants: HIV-1 infected subjects with moderately elevated viral load.[1] Exclusion criteria included co-infection with Hepatitis B or C, previous history of HIV virologic failure, and underlying liver disease.[1]

  • Dosing Regimens:

    • This compound administered at different dosing regimens (e.g., daily or every other day) for 21 days.[1]

    • Lopinavir-ritonavir (400 mg/100 mg) administered twice daily.[1]

    • To manage the long half-life of this compound, lopinavir-ritonavir dosing was extended for 14 days after the discontinuation of this compound to prevent the development of resistance.[1]

  • Drug Administration: When doses coincided, this compound was administered under fasting conditions, and lopinavir-ritonavir was administered with food two hours later.[1]

  • Sample Collection: Plasma samples were collected over 35 days for pharmacokinetic analysis.[1]

  • Analytical Method: this compound concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[1]

Methodology for a Single-Dose this compound and Ritonavir Interaction Study

  • Study Design: A single-center, comparative, randomized, single-dose crossover study in healthy volunteers.[2]

  • Participants: Thirty healthy subjects were enrolled.[2]

  • Dosing Regimens:

    • Treatment A: Single dose of 20 mg this compound.[2]

    • Treatment B: Single dose of 20 mg this compound co-administered with a single dose of 300 mg ritonavir.[2]

  • Pharmacokinetic Analysis: Plasma concentrations of this compound were measured to determine pharmacokinetic parameters including AUC, Cmax, and Tmax.[2]

Visualizations

Elvucitabine_Metabolism_Pathway cluster_0 Intracellular Phosphorylation This compound This compound Intracellular_Space Intracellular Space Elvucitabine_MP This compound Monophosphate This compound->Elvucitabine_MP Elvucitabine_DP This compound Diphosphate Elvucitabine_MP->Elvucitabine_DP Elvucitabine_TP This compound Triphosphate (Active) Elvucitabine_DP->Elvucitabine_TP Inhibition Inhibition Elvucitabine_TP->Inhibition HIV_RT HIV Reverse Transcriptase Viral_Replication HIV Replication HIV_RT->Viral_Replication Inhibition->HIV_RT

Caption: Intracellular activation pathway of this compound.

Elvucitabine_Ritonavir_Interaction cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte Elvucitabine_Oral Oral this compound Elvucitabine_Absorbed Absorbed this compound Elvucitabine_Oral->Elvucitabine_Absorbed Absorption Efflux_Transporter Efflux Transporter (e.g., P-gp) Elvucitabine_Absorbed->Efflux_Transporter Efflux Systemic_Circulation Systemic Circulation Elvucitabine_Absorbed->Systemic_Circulation Ritonavir Ritonavir Ritonavir->Efflux_Transporter Inhibition

Caption: Proposed mechanism of this compound-ritonavir interaction.

References

Technical Support Center: Overcoming Elvucitabine Resistance in HIV Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elvucitabine and investigating mechanisms of resistance in HIV.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as β-L-Fd4C) is an experimental nucleoside reverse transcriptase inhibitor (NRTI).[1][2] As a cytidine analogue, its primary mechanism of action is to inhibit the HIV-1 reverse transcriptase (RT) enzyme.[1] Like other NRTIs, this compound is a prodrug that requires intracellular phosphorylation by host cell kinases to its active triphosphate form.[3][4][5] This active form, this compound triphosphate, competes with the natural substrate (dCTP) for incorporation into the growing viral DNA chain during reverse transcription. Upon incorporation, it causes chain termination due to the absence of a 3'-hydroxyl group, thus halting viral DNA synthesis.[5][6]

Q2: What are the known or suspected resistance mutations associated with this compound?

While extensive clinical data on this compound resistance is limited due to its experimental nature, in vitro studies and its structural similarity to lamivudine (3TC) and emtricitabine (FTC) provide insights. The M184V/I mutation in the reverse transcriptase gene is a key resistance mutation for 3TC and FTC.[7] However, some studies suggest that this compound may retain activity against HIV strains carrying the M184V mutation.[1][8][9] Genotypic testing in some clinical trials for this compound excluded patients with pre-existing M184V, M184I, and D237E mutations, suggesting these may be associated with reduced susceptibility.[9] The K65R mutation, which confers resistance to several other NRTIs, is another mutation of interest, although its specific impact on this compound susceptibility requires further investigation.[10][11]

Q3: How can I test for this compound resistance in my HIV-1 isolates?

You can assess this compound resistance using either genotypic or phenotypic assays.

  • Genotypic Assays: These assays sequence the HIV-1 pol gene to identify known resistance-associated mutations in the reverse transcriptase. The presence of mutations like M184V/I or K65R may suggest potential resistance.

  • Phenotypic Assays: These assays directly measure the susceptibility of an HIV-1 isolate to this compound by determining the drug concentration required to inhibit viral replication by 50% (IC50). An increase in the IC50 value compared to a wild-type reference strain indicates resistance. A common method for this is a cell-based assay using reporter cell lines like TZM-bl.

Q4: What strategies can be employed in the lab to overcome this compound resistance?

The primary strategy to combat drug resistance is combination therapy.[12][13] By using multiple drugs with different mechanisms of action or different resistance profiles, it is possible to suppress viral replication more effectively and prevent the emergence of resistant strains.[13] In a research setting, you can explore the synergistic or additive effects of this compound with other antiretroviral agents, such as:

  • Other NRTIs: Combining this compound with NRTIs that have different resistance profiles (e.g., zidovudine [AZT] or tenofovir [TDF]) may be effective against strains with specific mutations.[14]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs bind to a different site on the reverse transcriptase, making them a good option for combination therapy.[5]

  • Protease Inhibitors (PIs) or Integrase Strand Transfer Inhibitors (INSTIs): These drug classes target different stages of the HIV life cycle and are therefore unlikely to share cross-resistance with NRTIs.[15]

Troubleshooting Guides

Problem 1: I am seeing a high IC50 value for this compound in my phenotypic assay, suggesting resistance. How do I confirm and characterize this?

Answer:

  • Sequence the Reverse Transcriptase Gene: Perform genotypic analysis on the resistant virus to identify mutations in the reverse transcriptase coding region. Compare the sequence to a wild-type reference to pinpoint specific amino acid changes. The Stanford University HIV Drug Resistance Database can be a valuable resource for interpreting the significance of identified mutations.[16][17]

  • Perform Site-Directed Mutagenesis: To confirm that a specific mutation is responsible for the observed resistance, introduce the mutation into a wild-type HIV-1 molecular clone using site-directed mutagenesis. Generate virus from the mutated clone and perform a phenotypic assay to determine its susceptibility to this compound.

  • Assess Cross-Resistance: Test the resistant isolate against a panel of other NRTIs (e.g., lamivudine, emtricitabine, tenofovir, zidovudine) and drugs from other classes to determine its cross-resistance profile. This information is crucial for designing effective combination therapies.

Problem 2: My in vitro resistance selection experiment with this compound is not yielding resistant viruses.

Answer:

  • Review Drug Concentration Escalation Strategy: The rate of drug concentration increase is critical. If the concentration is increased too quickly, it may completely inhibit viral replication, preventing the selection of resistant variants. Conversely, if the increase is too slow, it may not provide sufficient selective pressure. A common starting point is the IC50 of the drug, with subsequent 2- to 3-fold increases in concentration once viral replication rebounds.[18]

  • Monitor Viral Replication: Ensure you are accurately monitoring viral replication at each passage. This can be done by measuring p24 antigen levels in the culture supernatant using an ELISA or by assessing reverse transcriptase activity.

  • Cell Line and Virus Strain: The choice of cell line (e.g., MT-4, CEM) and HIV-1 strain can influence the selection of resistant mutants. Ensure the cell line is highly permissive to HIV-1 replication and that the starting virus has a high replication capacity.

  • Duration of the Experiment: The emergence of resistance can be a slow process. It may require multiple passages over several weeks or even months to select for high-level resistance.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound Against Wild-Type and NRTI-Resistant HIV-1 Strains

HIV-1 Strain/MutationsThis compound IC50 (nM)Fold Change vs. Wild-TypeReference
Wild-Type (IIIB)10 - 501.0[2]
Zidovudine-ResistantPotentially more potent< 1.0[2]
Tenofovir-ResistantPotentially more potent< 1.0[2]
M184V< 2-fold increase< 2.0[8]
Multi-NRTI Resistant (TAMs)< 2-fold increase< 2.0[8]

Experimental Protocols

Protocol 1: Phenotypic Susceptibility Assay for this compound using TZM-bl Reporter Cells

This protocol is adapted from standard phenotypic assay procedures.[18][19][20]

1. Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin)

  • HIV-1 virus stock (wild-type and resistant isolates)

  • This compound stock solution (in DMSO)

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well cell culture plates (clear bottom, white walls for luminescence)

  • Luminometer

2. Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C.

  • Prepare serial dilutions of this compound in complete growth medium.

  • The following day, remove the medium from the cells and add 50 µL of the serially diluted this compound to triplicate wells.

  • In a separate tube, dilute the HIV-1 virus stock in complete growth medium containing DEAE-Dextran to a final concentration that yields a high signal-to-noise ratio in the luciferase assay.

  • Add 50 µL of the diluted virus to each well containing the drug. Include wells with virus but no drug (virus control) and wells with cells only (background control).

  • Incubate the plate for 48 hours at 37°C.

  • After incubation, remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luminescence of each well using a luminometer.

3. Data Analysis:

  • Subtract the average background luminescence from all other readings.

  • Calculate the percentage of inhibition for each drug concentration relative to the virus control.

  • Plot the percentage of inhibition versus the log10 of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Selection of this compound-Resistant HIV-1 in Cell Culture

This protocol is based on general methods for selecting drug-resistant HIV-1 variants.[18][21]

1. Materials:

  • HIV-1 permissive T-cell line (e.g., MT-4 or CEM)

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS)

  • Wild-type HIV-1 stock

  • This compound stock solution

  • p24 antigen ELISA kit or reverse transcriptase activity assay

2. Procedure:

  • Infect MT-4 cells with the wild-type HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • After 2-4 hours, wash the cells to remove the virus inoculum and resuspend them in fresh medium.

  • Culture the infected cells in the presence of this compound at a starting concentration approximately equal to its IC50.

  • Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production).

  • When viral replication is robust (as indicated by a significant increase in p24 antigen), harvest the cell-free supernatant containing the virus.

  • Use this virus-containing supernatant to infect fresh MT-4 cells, and increase the concentration of this compound by 2- to 3-fold.

  • Repeat steps 4-6 for multiple passages.

  • If viral replication is completely suppressed at a given drug concentration, the passage can be continued at the same concentration or the previous, lower concentration to allow for viral rebound.

  • Once the virus can consistently replicate at a significantly higher concentration of this compound compared to the initial IC50, the selection is considered successful.

3. Characterization of Resistant Virus:

  • Determine the IC50 of the selected virus for this compound to quantify the level of resistance.

  • Sequence the reverse transcriptase gene of the resistant virus to identify mutations.

Mandatory Visualizations

Signaling Pathway

NRTI_Action_Pathway cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_virus HIV Reverse Transcription Complex Elvucitabine_ext This compound Elvucitabine_int This compound Elvucitabine_ext->Elvucitabine_int Cellular Transporter Elvucitabine_MP This compound-MP Elvucitabine_int->Elvucitabine_MP Cellular Kinases Elvucitabine_DP This compound-DP Elvucitabine_MP->Elvucitabine_DP Cellular Kinases Elvucitabine_TP This compound-TP (Active) Elvucitabine_DP->Elvucitabine_TP Cellular Kinases RT Reverse Transcriptase Elvucitabine_TP->RT Competitive Inhibition Chain_Termination Chain Termination Elvucitabine_TP->Chain_Termination dNTP dCTP (Natural Substrate) dNTP->RT Incorporation Viral_DNA Growing Viral DNA RT->Viral_DNA DNA Synthesis RT->Chain_Termination Viral_RNA Viral RNA Template Viral_RNA->RT Phenotypic_Assay_Workflow start Start: Seed TZM-bl cells add_drug Add serial dilutions of this compound start->add_drug infect Infect cells with HIV-1 isolate add_drug->infect incubate Incubate for 48 hours infect->incubate lyse Lyse cells and add luciferase substrate incubate->lyse read Measure luminescence lyse->read analyze Analyze data and calculate IC50 read->analyze end End: Determine susceptibility analyze->end Resistance_Selection_Workflow start Start: Infect cells with wild-type HIV-1 culture_drug Culture in presence of This compound (at IC50) start->culture_drug monitor Monitor viral replication (e.g., p24 ELISA) culture_drug->monitor harvest Harvest virus-containing supernatant monitor->harvest passage Infect fresh cells with harvested virus harvest->passage increase_conc Increase this compound concentration passage->increase_conc loop Repeat passages increase_conc->loop loop->culture_drug Continue characterize Characterize resistant virus: - Phenotypic assay (IC50) - Genotypic sequencing loop->characterize Resistance achieved end End: Identify resistance mutations and profile characterize->end

References

Elvucitabine bioavailability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the bioavailability issues of Elvucitabine.

Troubleshooting Guides

This section offers solutions to specific problems that may be encountered during experiments with this compound.

Issue 1: Lower than Expected Oral Bioavailability in Preclinical Animal Models

  • Question: Our in vivo studies in dogs are showing an oral bioavailability for this compound of less than 50%, which is lower than some published data. What could be the contributing factors?

  • Answer: Preclinical animal studies have indeed shown that this compound's bioavailability is approximately 50% in dogs, indicating that incomplete absorption is an inherent characteristic of the drug.[1][2] Several factors could contribute to variability in these results:

    • Formulation: The vehicle used to dissolve and administer this compound can significantly impact its absorption. Ensure the formulation is optimized for solubility and stability.

    • Animal Health and Diet: The health of the gastrointestinal tract and the diet of the animals can influence drug absorption. Ensure animals are healthy and that their diet is controlled and consistent across the study.

    • Drug Transporters: The expression and activity of influx and efflux transporters in the gut can vary between individual animals and may affect the extent of drug absorption.

    • Analytical Method: Inaccurate quantification of this compound in plasma can lead to an underestimation of bioavailability. It is crucial to use a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate measurements.[1][3]

Issue 2: Conflicting Results in Drug-Drug Interaction Studies with Ritonavir

  • Question: We are observing a decrease in this compound's bioavailability when co-administered with a single dose of ritonavir, which is contrary to the expected increase seen with long-term lopinavir-ritonavir therapy. Why is this happening?

  • Answer: This is a documented phenomenon. A single dose of ritonavir has been shown to decrease this compound's bioavailability by approximately 30-40%.[2][3] The proposed mechanism is the inhibition of intestinal influx transporters by ritonavir, which would reduce the absorption of this compound into the bloodstream.[2][3]

    In contrast, long-term co-administration with the lopinavir-ritonavir combination has been observed to increase this compound's bioavailability.[1] The prevailing hypothesis for this is that over time, ritonavir's inhibitory effect on efflux transporters , such as P-glycoprotein (P-gp/ABCB1), becomes more prominent.[1] This inhibition of efflux pumps reduces the transport of this compound back into the intestinal lumen, thereby increasing its net absorption. The differing effects are likely due to the complex interplay of ritonavir's inhibitory actions on both influx and efflux transporters, with the net effect depending on the duration of administration.

Issue 3: High Variability in Pharmacokinetic Parameters Between Subjects

  • Question: Our clinical study is showing high inter-individual variability in the pharmacokinetic parameters of this compound, particularly when co-administered with lopinavir-ritonavir. How can we explain this?

  • Answer: High variability in the pharmacokinetic profile of this compound, especially in the presence of lopinavir-ritonavir, has been reported.[1] This variability is thought to be linked to genetic polymorphisms in the genes encoding for drug transporters.[1] For instance, variations in the activity of efflux transporters like P-glycoprotein among individuals could lead to different levels of this compound efflux and, consequently, different levels of absorption when the transporter is inhibited by ritonavir.[1] The increase in bioavailability with lopinavir-ritonavir is more pronounced in subjects who have a lower initial bioavailability, suggesting a greater role of efflux transporters in these individuals.[1]

Frequently Asked Questions (FAQs)

General Bioavailability

  • What is the expected oral bioavailability of this compound in humans?

    • Based on early clinical data, the estimated oral bioavailability of this compound is around 64%.[1]

  • What are the main reasons for this compound's incomplete bioavailability?

    • This compound's incomplete bioavailability is likely due to a combination of factors including its transport characteristics across the intestinal epithelium, which may involve both influx and efflux transporters.

Drug Interactions

  • Does co-administration with food affect this compound's bioavailability?

    • Specific studies on the effect of food on this compound's bioavailability are not extensively detailed in the provided search results. However, for many antiretroviral drugs, food can alter absorption, and this should be considered as a potential variable in experimental design.

  • What is the effect of a single dose of ritonavir on this compound's pharmacokinetics?

    • A single dose of ritonavir has been shown to significantly decrease the Cmax (by about 40%) and AUC (by about 30%) of this compound.[2][3]

  • How does long-term co-administration of lopinavir-ritonavir affect this compound's bioavailability?

    • Long-term co-administration of lopinavir-ritonavir has been observed to increase the bioavailability of this compound, in some cases doubling it.[1]

Potential Solutions to Improve Bioavailability

  • Have any prodrug strategies been investigated for this compound?

    • Yes, the S-Acyl-2-thioethyl (SATE) prodrug approach has been explored for this compound as a strategy to improve its delivery.[4]

  • Are there other formulation strategies to enhance this compound's bioavailability?

    • While specific studies on advanced formulations for this compound are limited in the search results, general strategies for improving the bioavailability of poorly absorbed drugs include the use of solid dispersions and nanoparticle-based delivery systems.[5][6][7][8] These approaches aim to improve the solubility and dissolution rate of the drug.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound (20 mg) With and Without a Single Dose of Ritonavir (300 mg) in Healthy Volunteers

ParameterThis compound Alone (Mean ± SD)This compound + Ritonavir (Mean ± SD)% Change
Cmax (ng/mL) 53.5 ± 15.131.9 ± 10.1-40.3%
AUC0-∞ (ng·h/mL) 3380 ± 9402420 ± 710-28.3%
t1/2 (h) ~60~60No significant change

Data compiled from a noncompartmental analysis of a clinical study.[2][3]

Table 2: Noncompartmental Pharmacokinetic Parameters of this compound in HIV-1-Infected Subjects on Day 1 and Day 21 of Co-administration with Lopinavir-Ritonavir

This compound DoseDayCmax (ng/mL) (Mean ± SD)AUC0-24 (ng·h/mL) (Mean ± SD)
10 mg once daily 124.3 ± 9.4268 ± 102
2163.8 ± 21.11140 ± 350
20 mg every other day 142.1 ± 13.9430 ± 150
2164.9 ± 20.31160 ± 400
5 mg once daily 112.0 ± 4.5135 ± 55
2134.5 ± 12.3620 ± 220

Data from a multiple-dose pharmacokinetic study.[1]

Experimental Protocols

1. Noncompartmental Pharmacokinetic Analysis of this compound

This protocol outlines the steps for performing a noncompartmental analysis (NCA) of this compound plasma concentration-time data, as described in clinical studies.[1][9]

  • Objective: To determine key pharmacokinetic parameters of this compound without assuming a specific compartmental model.

  • Procedure:

    • Data Collection: Collect serial blood samples at predefined time points following this compound administration.

    • Plasma Separation: Separate plasma from whole blood by centrifugation.

    • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.[1][3]

    • Data Input: Input the plasma concentration-time data into a validated pharmacokinetic software (e.g., Kinetica, WinNonlin).

    • Parameter Calculation:

      • Cmax (Maximum Observed Concentration): The highest observed plasma concentration.

      • Tmax (Time to Cmax): The time at which Cmax is observed.

      • AUC (Area Under the Curve): Calculated using the linear trapezoidal rule for ascending concentrations and the logarithmic trapezoidal rule for descending concentrations.

        • AUC0-t: The area under the curve from time zero to the last measurable concentration.

        • AUC0-∞: The area under the curve extrapolated to infinity, calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

      • λz (Terminal Elimination Rate Constant): Determined by the slope of the terminal log-linear portion of the plasma concentration-time curve.

      • t1/2 (Terminal Half-Life): Calculated as 0.693 / λz.

      • CL/F (Apparent Total Clearance): Calculated as Dose / AUC0-∞.

      • Vz/F (Apparent Volume of Distribution): Calculated as Dose / (λz * AUC0-∞).

2. Caco-2 Cell Permeability Assay for this compound

This protocol provides a general framework for assessing the intestinal permeability of this compound using the Caco-2 cell line, a widely accepted in vitro model of the human intestinal epithelium.[10][11][12][13]

  • Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, which is predictive of in vivo intestinal absorption.

  • Materials:

    • Caco-2 cells

    • Cell culture medium and supplements

    • Transwell® inserts (e.g., 12- or 24-well plates)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • This compound and a low-permeability marker (e.g., mannitol)

    • LC-MS/MS system for sample analysis

  • Procedure:

    • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Permeability Experiment:

      • Apical to Basolateral (A-B) Transport:

        • Wash the cell monolayer with transport buffer.

        • Add this compound solution to the apical (donor) chamber.

        • Add fresh transport buffer to the basolateral (receiver) chamber.

        • Incubate at 37°C with gentle shaking.

        • Collect samples from the basolateral chamber at specified time points.

        • Analyze the concentration of this compound in the samples by LC-MS/MS.

      • Basolateral to Apical (B-A) Transport:

        • Perform the same procedure as above, but add this compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

        • dQ/dt is the rate of drug transport across the monolayer.

        • A is the surface area of the Transwell® insert.

        • C0 is the initial concentration of the drug in the donor chamber.

      • Efflux Ratio: Calculate the ratio of Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Elvucitabine_Bioavailability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_advanced Advanced Troubleshooting cluster_solutions Potential Solutions issue Low or Variable This compound Bioavailability formulation Review Formulation (Solubility, Stability) issue->formulation animal_model Assess Animal Model (Health, Diet) issue->animal_model analytical Validate Analytical Method (LC-MS/MS) issue->analytical ddi Consider Drug-Drug Interactions (e.g., Ritonavir) formulation->ddi transporters Investigate Transporter Involvement (Influx vs. Efflux) animal_model->transporters analytical->transporters polymorphisms Evaluate Transporter Polymorphisms transporters->polymorphisms prodrug Prodrug Strategies (e.g., SATE) transporters->prodrug formulation_dev Advanced Formulation (Solid Dispersions, Nanoparticles) transporters->formulation_dev

Troubleshooting workflow for this compound bioavailability issues.

Ritonavir_Elvucitabine_Interaction cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Elvucitabine_lumen This compound Influx Influx Transporter (e.g., hENT, hCNT) Elvucitabine_lumen->Influx Absorption Elvucitabine_cell Intracellular This compound Influx->Elvucitabine_cell Efflux Efflux Transporter (e.g., P-gp/ABCB1) Elvucitabine_cell->Efflux Elvucitabine_blood Absorbed This compound Elvucitabine_cell->Elvucitabine_blood To Circulation Efflux->Elvucitabine_lumen Efflux Ritonavir Ritonavir Ritonavir->Influx Inhibition (Acute) Ritonavir->Efflux Inhibition (Chronic)

Proposed mechanism of Ritonavir's dual effect on this compound.

Noncompartmental_Analysis_Workflow start Start: Administer this compound sampling Collect Blood Samples at Predefined Timepoints start->sampling centrifugation Centrifuge to Separate Plasma sampling->centrifugation analysis Quantify this compound Concentration (LC-MS/MS) centrifugation->analysis data_plotting Plot Plasma Concentration vs. Time Curve analysis->data_plotting nca Perform Noncompartmental Analysis (NCA) data_plotting->nca parameters Calculate PK Parameters: Cmax, Tmax, AUC, t1/2, CL/F, Vz/F nca->parameters end End: Report PK Profile parameters->end

Workflow for Noncompartmental Pharmacokinetic Analysis.

References

Managing adverse effects of Elvucitabine in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals managing the adverse effects of Elvucitabine in a clinical trial setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental drug being studied for the treatment of HIV infection.[1][2] It belongs to a class of HIV drugs called nucleoside reverse transcriptase inhibitors (NRTIs).[1][2] Its mechanism of action involves blocking the HIV enzyme reverse transcriptase, which is essential for the virus to create DNA copies of its RNA.[1][3][4][5] By inhibiting this process, this compound prevents HIV from multiplying and can reduce the amount of the virus in the body.[1][2] It is chemically similar to other FDA-approved NRTIs like lamivudine and emtricitabine.[1][2]

cluster_virus HIV Virion cluster_cell Host Cell HIV_RNA Viral RNA RT Reverse Transcriptase HIV_RNA->RT Transcription Viral_DNA Viral DNA (provirus) RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication New Virus Production Integration->Replication This compound This compound This compound->RT Inhibits

Caption: Mechanism of Action of this compound.

Q2: What are the common adverse effects associated with this compound?

Specific adverse event data from this compound clinical trials is not extensively detailed in publicly available sources. However, early studies have indicated that it is generally well-tolerated.[6] As this compound is an NRTI, it is prudent to monitor for adverse effects common to this class of drugs. These can range from short-term issues that resolve as the body adjusts, to less common, more serious conditions.

Q3: How should adverse events (AEs) be monitored during a clinical trial?

In clinical trials, the safety profile of this compound is a primary endpoint.[7][8] Monitoring involves regular collection and evaluation of all adverse events, regardless of perceived causality. Key monitoring activities include:

  • Physical examinations and vital sign measurements at scheduled visits.[8]

  • Regular laboratory analyses, including hematology and blood chemistry, to detect abnormalities.[8]

  • Systematic recording of the frequency, type, and severity of all treatment-emergent AEs.[8]

  • Assessment of clinically significant changes in laboratory results.[7]

Adverse Effects Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments and clinical trials.

Problem: A trial participant reports gastrointestinal (GI) issues (e.g., nausea, vomiting, diarrhea). What is the recommended management protocol?

Answer: GI disturbances are common side effects when initiating antiretroviral therapy.[9][10] The following steps can be taken:

  • Initial Assessment:

    • Grade the severity of the symptoms (e.g., Mild, Moderate, Severe).

    • Document the onset, duration, and frequency.

    • Assess for dehydration or electrolyte imbalance, especially with persistent vomiting or diarrhea.

  • Management Strategies:

    • Nausea/Vomiting: Suggest eating small, frequent meals and avoiding greasy or spicy foods.[11] Eating cold foods may also help.[11] Over-the-counter antacids or prescription antiemetics may be considered after consulting with the principal investigator.[10][11]

    • Diarrhea: Advise the participant to maintain adequate fluid intake.[9] The "BRAT" diet (bananas, rice, applesauce, toast) can be helpful.[10] Over-the-counter medications like loperamide may be appropriate, subject to the study protocol.[10]

Problem: A participant complains of persistent headaches or fatigue. What are the initial steps?

Answer: Headaches and fatigue are common, often transient, side effects of HIV medications.[9][11][12]

  • Initial Assessment:

    • Evaluate the severity, location, and timing of headaches.

    • Assess the level of fatigue and its impact on daily activities.

    • Rule out other potential causes (e.g., stress, lack of sleep, other illnesses).

  • Management Strategies:

    • Headache: Ensure adequate hydration.[11] Over-the-counter analgesics like acetaminophen or ibuprofen may be recommended per the protocol.[11] Suggest rest in a quiet, dimly lit environment.[11]

    • Fatigue: Recommend low-impact exercise, such as walking.[11] Ensure the participant is maintaining a balanced diet and getting adequate rest.[10][11]

AE_Reported Participant Reports Adverse Event (AE) Assess Assess & Grade AE (Severity, Causality) AE_Reported->Assess Is_Serious Is AE Serious? (SAE) Assess->Is_Serious Report_SAE Immediate Reporting to Sponsor & IRB/EC Is_Serious->Report_SAE Yes Manage_AE Implement AE Management Protocol Is_Serious->Manage_AE No Report_SAE->Manage_AE Resolved AE Resolved or Stabilized? Manage_AE->Resolved Continue_Trial Continue Trial with Close Monitoring Dose_Mod Consider Dose Modification/Interruption Dose_Mod->Manage_AE Re-evaluate Resolved->Continue_Trial Yes Resolved->Dose_Mod No

Caption: General Adverse Event (AE) Triage Workflow.

Data Presentation

As specific quantitative data for this compound is limited, the following table summarizes common adverse effects associated with the NRTI class of drugs, to which this compound belongs.

System Organ ClassCommon Adverse Effects (NRTI Class)
Gastrointestinal Nausea, Vomiting, Diarrhea, Abdominal Pain
Neurological Headache, Dizziness, Insomnia
General Fatigue, Malaise
Metabolic Lactic Acidosis (rare but serious), Lipodystrophy
Hepatic Elevated Liver Enzymes, Fatty Liver (hepatic steatosis)
Musculoskeletal Muscle pain (myalgia)
Skin Rash
Hematologic Anemia, Neutropenia

Note: This table represents general class effects. The specific AE profile of this compound may differ.

Experimental Protocols

Protocol: Monitoring and Grading of Laboratory Abnormalities

1. Objective: To systematically monitor, identify, and grade laboratory abnormalities to ensure participant safety during the clinical trial.

2. Scope: This protocol applies to all hematology, clinical chemistry, and urinalysis samples collected as per the study schedule.

3. Methodology:

  • 3.1. Sample Collection & Analysis:
  • Collect blood and urine samples at screening, baseline, and all subsequent follow-up visits as defined in the main trial protocol.
  • Ensure samples are processed and analyzed by a central, certified laboratory to maintain consistency.
  • Analytes must include, at a minimum: Complete Blood Count (CBC) with differential, liver function tests (ALT, AST, bilirubin), renal function tests (creatinine, eGFR), and electrolytes.
  • 3.2. Grading of Abnormalities:
  • All out-of-range laboratory values must be graded for severity.
  • Use a standardized grading scale, such as the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.
  • Grading is typically on a scale from 1 (Mild) to 4 (Potentially Life-Threatening).
  • 3.3. Action Protocol for Clinically Significant Abnormalities (Grade 3 or 4):
  • The central laboratory must immediately notify the site investigator of any Grade 3 or 4 abnormality.
  • The investigator must confirm the result with a repeat test as soon as possible (ideally within 24-48 hours).
  • A thorough clinical assessment of the participant must be conducted to check for associated signs or symptoms.
  • If confirmed, the event must be documented as an Adverse Event (AE) or Serious Adverse Event (SAE), as appropriate.
  • The study sponsor must be notified within 24 hours of confirmation, following the trial's safety reporting plan.
  • Decisions regarding dose interruption, modification, or discontinuation of the investigational product must be made in consultation with the medical monitor.

Start [label="Scheduled Lab Test", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample [label="Collect & Analyze\n(Hematology, Chemistry)", fillcolor="#FFFFFF", fontcolor="#202124"]; Check_Range [label="Result within\nNormal Range?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Continue [label="Continue Routine\nMonitoring", fillcolor="#FFFFFF", fontcolor="#202124"]; Grade [label="Grade Abnormality\n(e.g., DAIDS Scale)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Grade [label="Grade 3 or 4?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Notify [label="Immediate Notification\nto Investigator", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Repeat [label="Repeat Test\nfor Confirmation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess [label="Clinical Assessment\nof Participant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Report [label="Report as AE/SAE\nto Sponsor/IRB", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Sample [color="#5F6368"]; Sample -> Check_Range [color="#5F6368"]; Check_Range -> Continue [label="Yes", color="#34A853"]; Check_Range -> Grade [label="No", color="#EA4335"]; Grade -> Check_Grade [color="#5F6368"]; Check_Grade -> Continue [label="No (Grade 1-2)", color="#5F6368"]; Check_Grade -> Notify [label="Yes", color="#EA4335"]; Notify -> Repeat [color="#5F6368"]; Repeat -> Assess [color="#5F6368"]; Assess -> Report [color="#5F6368"]; }

Caption: Workflow for Managing Laboratory Abnormalities.

References

Elvucitabine Stability and Storage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of elvucitabine for research applications. As detailed stability data for this compound is limited in publicly available literature, this guide combines general knowledge of nucleoside reverse transcriptase inhibitors (NRTIs) with information on structurally similar compounds to offer best-practice recommendations. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: While specific data for this compound is scarce, solid forms of nucleoside analogs are generally stable when stored in a cool, dark, and dry place. It is recommended to store solid this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, 4°C may be acceptable.

Q2: How should I prepare and store this compound solutions?

A2: this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) for in vitro studies. Stock solutions should be prepared in high concentration, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For short-term use, aliquots may be stored at -20°C. The stability of this compound in aqueous solutions for extended periods is not well-documented; therefore, fresh preparation of aqueous dilutions from stock solutions is recommended for each experiment.

Q3: What are the potential degradation pathways for this compound?

A3: this compound, being a nucleoside analog, may be susceptible to degradation under certain conditions. Potential degradation pathways could include hydrolysis of the glycosidic bond, particularly under acidic conditions, and oxidation.[1] Structurally similar compounds like emtricitabine have shown degradation under acidic, basic, and oxidative stress.[1] It is crucial to protect this compound from extreme pH and oxidizing agents.

Q4: Is this compound sensitive to light?

Q5: How can I check the stability of my this compound sample?

A5: The stability of your this compound sample can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to monitor the purity of the compound over time and to detect the appearance of any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected activity in biological assays. Compound degradation due to improper storage or handling.- Prepare fresh dilutions from a new stock aliquot. - Verify the storage conditions of the stock solution. - Perform an analytical check (e.g., HPLC) on the compound's purity.
Precipitation observed in stock solution upon thawing. Poor solubility or solution instability at lower temperatures.- Gently warm the solution to 37°C and vortex to redissolve. - If precipitation persists, consider preparing a fresh stock solution, possibly at a lower concentration.
Color change in solid compound or solution. Potential degradation or contamination.- Do not use the compound. - Discard the discolored material and use a fresh, properly stored sample.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). Presence of degradation products or impurities.- Compare the chromatogram to a reference standard if available. - Re-evaluate storage and handling procedures. - Consider re-purification of the compound if necessary.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Duration Container Additional Precautions
Solid -20°CLong-termTightly sealed, opaqueProtect from moisture and light
4°CShort-term (days to weeks)Tightly sealed, opaqueProtect from moisture and light
DMSO Stock Solution -80°CLong-term (months)Single-use aliquots, amber vialsAvoid repeated freeze-thaw cycles
-20°CShort-term (weeks)Single-use aliquots, amber vialsAvoid repeated freeze-thaw cycles
Aqueous Dilutions 2-8°CShort-term (hours)Sterile, opaque tubesPrepare fresh for each experiment
Table 2: Potential Degradation Triggers for this compound
Trigger Potential Degradation Pathway Preventive Measures
Acidic Conditions (low pH) Hydrolysis of the N-glycosidic bond, leading to the separation of the pyrimidine base from the sugar moiety.Maintain neutral pH in solutions. Use appropriate buffers.
Basic Conditions (high pH) Potential for base-catalyzed hydrolysis or other rearrangements.Maintain neutral pH in solutions. Use appropriate buffers.
Oxidizing Agents Oxidation of the pyrimidine ring or the sugar moiety.Avoid contact with strong oxidizing agents. Use antioxidants if compatible with the experimental system.
Light Exposure Photodegradation, leading to the formation of various photoproducts.Store and handle in light-protected containers (e.g., amber vials, foil-wrapped tubes).
Elevated Temperatures Increased rate of all degradation reactions.Store at recommended cool or frozen temperatures. Avoid prolonged exposure to ambient or higher temperatures.

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution

Objective: To determine the stability of this compound in a specific solvent and temperature condition over time.

Materials:

  • This compound (solid)

  • Solvent (e.g., DMSO, PBS pH 7.4)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath set to the desired temperature

  • Amber vials

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.

  • Preparation of Test Samples: Dilute the stock solution with the same solvent to a working concentration (e.g., 100 µM). Aliquot the working solution into several amber vials.

  • Time-Zero Analysis (T=0): Immediately analyze one of the aliquots using a validated HPLC or LC-MS method to determine the initial purity and peak area of this compound. This will serve as the baseline.

  • Incubation: Place the remaining aliquots in the incubator or water bath set at the desired test temperature (e.g., 25°C, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator.

  • Sample Analysis: Analyze the sample using the same HPLC or LC-MS method as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_samples Prepare and Aliquot Test Samples prep_stock->prep_samples t0_analysis T=0 Analysis (HPLC/LC-MS) prep_samples->t0_analysis incubation Incubate Samples at Test Condition t0_analysis->incubation tp_analysis Time-Point Analysis (HPLC/LC-MS) incubation->tp_analysis data_analysis Calculate % Remaining & Identify Degradants tp_analysis->data_analysis kinetics Determine Degradation Kinetics data_analysis->kinetics

Caption: Workflow for assessing this compound stability.

troubleshooting_flow start Unexpected Experimental Result check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Compound Storage Conditions check_prep->check_storage Protocol OK fresh_prep Prepare Fresh Solutions check_prep->fresh_prep Error Found analytical_check Perform Analytical Purity Check (HPLC/LC-MS) check_storage->analytical_check Storage OK new_compound Use New Lot of Compound check_storage->new_compound Improper Storage analytical_check->fresh_prep Purity OK analytical_check->new_compound Degradation Detected outcome_unresolved Issue Persists: Contact Supplier/Technical Support analytical_check->outcome_unresolved Purity OK, still issues outcome_resolved Issue Resolved fresh_prep->outcome_resolved new_compound->outcome_resolved

Caption: Troubleshooting logic for stability-related issues.

References

Troubleshooting Elvucitabine in vitro assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Elvucitabine in in vitro assays. For optimal results, it is crucial to adhere to standardized protocols and consider the factors that can contribute to assay variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus (HIV) and potentially Hepatitis B Virus (HBV).[1][2] As a cytidine analog, it is intracellularly phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain by HIV's reverse transcriptase, leading to chain termination and halting viral replication.[1][3]

Q2: Which cell lines are commonly used for in vitro testing of this compound?

A2: Common cell lines for assessing the antiviral activity and cytotoxicity of NRTIs like this compound include human T-cell lines such as MT-4 and CEM-SS, as well as peripheral blood mononuclear cells (PBMCs).[4]

Q3: What are the expected EC50 and CC50 values for this compound?

A3: The 50% effective concentration (EC50) for this compound against wild-type HIV-1 is approximately 1 ng/mL in PBMCs.[2] The 50% cytotoxic concentration (CC50) varies depending on the cell line but is generally significantly higher than the EC50, indicating a favorable therapeutic index. In vitro studies have suggested that this compound may retain activity against certain HIV strains that are resistant to other NRTIs like lamivudine and emtricitabine.[2][5]

Q4: What are the key sources of variability in this compound in vitro assays?

A4: Variability can arise from several factors, including:

  • Cell Health and Density: The metabolic state and confluency of cells can impact drug metabolism and viral replication rates.

  • Viral Stock Quality: Titer and infectivity of the viral stock must be consistent across experiments.

  • Reagent Quality and Consistency: Variations in media, serum, and the this compound compound itself can affect results.

  • Assay Protocol Adherence: Inconsistent incubation times, temperatures, and pipetting techniques are common sources of error.

  • Laboratory Equipment: Proper calibration of pipettes and plate readers is essential.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound

ParameterCell LineVirus StrainValue (µM)
EC50 PBMCsWild-Type~0.0044

Note: The EC50 value was converted from ~1 ng/mL using a molar mass of 227.19 g/mol .

Table 2: General Cytotoxicity of NRTIs in Various Cell Lines

Cell LineTypical CC50 Range for NRTIs (µM)
MT-4 >10
CEM-SS >10
PBMCs >10

Experimental Protocols

Protocol 1: HIV-1 Reverse Transcriptase Activity Assay (Colorimetric)

This assay measures the activity of HIV-1 reverse transcriptase (RT) by quantifying the incorporation of digoxigenin-labeled dUTP into a DNA strand.

Materials:

  • Recombinant HIV-1 RT standard

  • Cell culture supernatant containing viral particles

  • Lysis buffer

  • Reaction buffer

  • Template/primer hybrid (e.g., poly(A) x oligo(dT)15)

  • dUTP/Biotin-dUTP mix

  • Streptavidin-coated microplate

  • Anti-digoxigenin-peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the HIV-1 RT standard to generate a standard curve.

  • Lyse the viral particles in the cell culture supernatant to release the RT enzyme.

  • Add the reaction buffer, template/primer, and dUTP/Biotin-dUTP mix to the wells of a microplate.

  • Add the prepared standards and samples to their respective wells.

  • Incubate the plate to allow for the synthesis of the biotinylated and digoxigenin-labeled DNA.

  • Transfer the reaction products to a streptavidin-coated microplate and incubate to allow for binding.

  • Wash the plate to remove unbound components.

  • Add the anti-DIG-POD conjugate and incubate.

  • Wash the plate to remove the unbound conjugate.

  • Add the peroxidase substrate and incubate until a color change is observed.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Plot the standard curve of absorbance versus RT concentration.

  • Determine the RT activity in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: p24 Antigen ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants as a measure of viral replication.

Materials:

  • p24 antigen standard

  • Cell culture supernatants

  • Lysis buffer (containing Triton X-100)

  • p24 capture antibody-coated 96-well plate

  • Detector antibody (e.g., biotinylated anti-p24)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the p24 antigen standard to create a standard curve.

  • Treat cell culture supernatants with lysis buffer to inactivate the virus and release the p24 antigen.

  • Add the prepared standards and samples to the capture antibody-coated plate.

  • Incubate for 1-2 hours at 37°C.

  • Wash the plate multiple times with wash buffer.

  • Add the detector antibody to each well and incubate for 1 hour at 37°C.

  • Wash the plate.

  • Add the streptavidin-HRP conjugate and incubate for 1 hour at 37°C.

  • Wash the plate.

  • Add the TMB substrate and incubate in the dark until a color develops.

  • Add the stop solution.

  • Read the absorbance at 450 nm.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the p24 standards.

  • Determine the concentration of p24 in the samples by interpolating their absorbance values from the standard curve, accounting for any dilution factors.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • Target cell line (e.g., MT-4, CEM-SS, PBMCs)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density.

  • Incubate the plate overnight to allow cells to adhere (for adherent cells).

  • Prepare serial dilutions of this compound in culture medium.

  • Add the different concentrations of this compound to the wells. Include untreated control wells.

  • Incubate the plates for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength between 550 and 600 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.

  • Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 value.

Mandatory Visualizations

Elvucitabine_Metabolism_and_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication HIV Replication This compound This compound Elvucitabine_MP This compound Monophosphate This compound->Elvucitabine_MP Phosphorylation Elvucitabine_DP This compound Diphosphate Elvucitabine_MP->Elvucitabine_DP Phosphorylation Elvucitabine_TP This compound Triphosphate (Active) Elvucitabine_DP->Elvucitabine_TP Phosphorylation RT HIV Reverse Transcriptase Elvucitabine_TP->RT dCK dCK dCK->Elvucitabine_MP CMPK UMP/CMP Kinase CMPK->Elvucitabine_DP NDPK NDP Kinase NDPK->Elvucitabine_TP DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Incorporates Chain_termination Chain Termination DNA_synthesis->Chain_termination Leads to

Caption: Intracellular activation and mechanism of action of this compound.

Troubleshooting_Workflow cluster_initial_checks Initial Checks cluster_procedural_review Procedural Review cluster_data_analysis Data Analysis start High In Vitro Assay Variability Observed check_reagents Reagent Integrity: - Freshly prepared? - Correct storage? - Lot consistency? start->check_reagents check_cells Cell Health: - Viability >95%? - Consistent passage number? - Optimal confluency? start->check_cells check_virus Viral Stock: - Titer consistent? - Stored correctly? start->check_virus check_pipetting Pipetting Technique: - Calibrated pipettes? - Consistent technique? check_reagents->check_pipetting check_cells->check_pipetting check_virus->check_pipetting check_incubation Incubation Conditions: - Correct time and temp? - Consistent CO2 levels? check_pipetting->check_incubation check_plates Plate Handling: - Edge effects? - Proper sealing? check_incubation->check_plates check_controls Control Performance: - Positive/negative controls valid? - Standard curve acceptable? check_plates->check_controls check_calculations Calculations: - Dilution factors correct? - Appropriate curve fitting? check_controls->check_calculations end Consistent Results check_calculations->end

Caption: A logical workflow for troubleshooting in vitro assay variability.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix gently between pipetting.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Pre-wet pipette tips.
Edge Effects Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.
Incomplete Reagent Mixing Ensure thorough but gentle mixing after adding reagents, especially viscous ones like lysis buffers or substrates.

Problem 2: Inconsistent Results Between Assays

Possible Cause Recommended Solution
Reagent Variability Use the same lot of critical reagents (media, serum, etc.) for a set of experiments. Prepare fresh dilutions of this compound for each experiment.
Cell Passage Number Use cells within a consistent and narrow passage number range. High passage numbers can lead to phenotypic drift.
Variation in Incubation Times Strictly adhere to the protocol's incubation times. Use a calibrated timer.
Contamination Regularly test cell cultures for mycoplasma contamination.

Problem 3: EC50/CC50 Values Differ Significantly from Expected

Possible Cause Recommended Solution
Incorrect Drug Concentration Verify the initial stock concentration of this compound. Check all dilution calculations.
Degradation of this compound Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Cell Line Sensitivity The EC50 and CC50 can vary between different cell lines. Ensure you are comparing your results to data from the same cell line.
High Viral Input (MOI) A high multiplicity of infection may require higher concentrations of the inhibitor to achieve 50% inhibition. Titer your viral stock and use a consistent MOI.

References

Technical Support Center: Elvucitabine and Ritonavir Drug-Drug Interaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacokinetic interaction between elvucitabine and ritonavir.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic interaction observed between this compound and ritonavir in a single-dose administration?

A: In a single-dose study in healthy volunteers, co-administration of 300 mg of ritonavir with 20 mg of this compound resulted in a clinically significant decrease in this compound exposure. Specifically, this compound's Area Under the Curve (AUC) was reduced by approximately 28.3%, and the maximum plasma concentration (Cmax) was decreased by about 40.3%.[1] The time to reach Cmax (Tmax) was also delayed by about 1.3 hours.[1]

Q2: What is the proposed mechanism for the reduction in this compound exposure when co-administered with a single dose of ritonavir?

A: The observed decrease in this compound's bioavailability is not believed to be related to cytochrome P450 (CYP) enzyme metabolism, as this compound is not a substrate for these enzymes.[1][2][3] The most plausible explanation is the inhibition of influx transporters in the gut by ritonavir, which would reduce the absorption of this compound.[1][4]

Q3: Are there conflicting findings regarding the interaction between this compound and ritonavir?

A: Yes, there are conflicting results between single-dose and multiple-dose studies. While a single-dose study showed a decrease in this compound exposure[1], a study involving multiple doses of this compound co-administered with a lopinavir-ritonavir combination in HIV-infected subjects suggested an increase in this compound's bioavailability.[2][3] This effect was more pronounced in individuals who initially had lower this compound bioavailability.[2][3]

Q4: What is the proposed mechanism for the potential increase in this compound bioavailability in the multiple-dose study?

A: The hypothesis for the increased bioavailability in the multiple-dose study is that ritonavir inhibits an efflux gut transporter.[2][3] By inhibiting a transporter that pumps this compound out of cells and back into the intestinal lumen, ritonavir could enhance the net absorption of this compound.

Q5: How does ritonavir's well-known effect on CYP3A4 relate to its interaction with this compound?

A: Ritonavir is a potent, mechanism-based inactivator of CYP3A4.[5][6][7] This is the basis for its use as a pharmacokinetic enhancer or "booster" for other drugs that are metabolized by CYP3A4.[5][8] However, since this compound is not metabolized by CYP enzymes, this strong inhibitory effect of ritonavir on CYP3A4 is not the primary mechanism driving the pharmacokinetic interaction between these two drugs.[1]

Troubleshooting Guide

Issue: Unexpectedly low this compound plasma concentrations in a single-dose co-administration study with ritonavir.

  • Possible Cause: As demonstrated in clinical studies, ritonavir can inhibit influx transporters in the gastrointestinal tract, leading to decreased absorption of this compound.[1][4]

  • Troubleshooting Steps:

    • Review Dosing Schedule: Confirm that this compound and ritonavir were administered concurrently. Staggering the administration times might alter the impact on transporters, though this has not been formally studied.

    • Assess for Confounding Factors: Evaluate if other co-medications or subject-specific factors (e.g., gastrointestinal conditions) could be influencing drug absorption.

    • Consider Study Design: For future studies, consider a multiple-dose design to investigate if the effect of ritonavir on this compound bioavailability changes over time, as suggested by conflicting study results.[2][3]

Issue: Higher than anticipated this compound exposure in a multiple-dose study with a ritonavir-containing regimen.

  • Possible Cause: Chronic administration of ritonavir may lead to a predominant inhibition of efflux transporters, resulting in increased net absorption of this compound.[2][3] The effect may also be more variable between individuals.[2][3]

  • Troubleshooting Steps:

    • Monitor for this compound-Related Adverse Events: Increased exposure could potentially lead to a higher incidence of adverse effects.

    • Therapeutic Drug Monitoring (TDM): If clinically warranted, TDM could be employed to ensure this compound concentrations remain within the therapeutic window.

    • Evaluate Inter-individual Variability: Analyze pharmacokinetic data to assess the degree of variability in the boosting effect of ritonavir among study participants.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (20 mg Single Dose) With and Without Co-administration of Ritonavir (300 mg Single Dose) in Healthy Volunteers

Pharmacokinetic ParameterThis compound Alone (Mean)This compound + Ritonavir (Mean)Geometric Mean Ratio (%) (90% CI)
AUC0-∞ (ng·h/mL) Data Not ProvidedData Not Provided71.7 (61.7 to 83.3)
Cmax (ng/mL) Data Not ProvidedData Not Provided59.7 (44.8 to 79.6)
t1/2 (h) ~60Data Not ProvidedNot Reported
Tmax (h) Data Not ProvidedDelayed by ~1.3 hNot Applicable

Data adapted from a study in healthy volunteers.[1]

Experimental Protocols

Single-Dose this compound and Ritonavir Interaction Study [1][4][9]

  • Study Design: A three-way crossover study in 30 healthy subjects.

  • Treatment Arms:

    • A single 20 mg dose of this compound.

    • A single 300 mg dose of ritonavir.

    • Co-administration of a single 20 mg dose of this compound and a single 300 mg dose of ritonavir.

  • Pharmacokinetic Sampling: Plasma samples were collected at predefined time points to determine this compound concentrations.

  • Analytical Method: this compound plasma concentrations were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

  • Data Analysis: Pharmacokinetic parameters were calculated using noncompartmental and compartmental analyses.

Multiple-Dose this compound and Lopinavir-Ritonavir Interaction Study [2][3]

  • Study Design: A study in 24 HIV-infected subjects with three different this compound dosing cohorts.

  • Treatment Regimens:

    • Cohort 1 (n=8): 5 mg this compound once daily (QD) for 21 days.

    • Cohort 2 (n=8): 10 mg this compound QD for 21 days.

    • Cohort 3 (n=8): 20 mg this compound every 48 hours (Q48h) for 21 days.

    • All subjects received concomitant treatment with 400 mg lopinavir/100 mg ritonavir twice daily.

  • Pharmacokinetic Sampling: Plasma samples were collected over 35 days.

  • Analytical Method: this compound concentrations were determined using a validated LC-MS/MS assay.

  • Data Analysis: Pharmacokinetic parameters were assessed using noncompartmental and compartmental modeling.

Visualizations

experimental_workflow cluster_single_dose Single-Dose Crossover Study cluster_multi_dose Multiple-Dose Cohort Study sd_subjects 30 Healthy Volunteers sd_arm1 20 mg this compound sd_subjects->sd_arm1 Crossover sd_arm2 300 mg Ritonavir sd_subjects->sd_arm2 Crossover sd_arm3 20 mg this compound + 300 mg Ritonavir sd_subjects->sd_arm3 Crossover sd_pk Pharmacokinetic Sampling sd_arm1->sd_pk sd_arm3->sd_pk sd_analysis LC-MS/MS Analysis sd_pk->sd_analysis sd_result Decreased this compound AUC and Cmax sd_analysis->sd_result md_subjects 24 HIV-Infected Subjects md_cohort1 5 mg this compound QD md_subjects->md_cohort1 md_cohort2 10 mg this compound QD md_subjects->md_cohort2 md_cohort3 20 mg this compound Q48h md_subjects->md_cohort3 md_booster + Lopinavir/Ritonavir BID md_cohort1->md_booster md_cohort2->md_booster md_cohort3->md_booster md_pk Pharmacokinetic Sampling md_booster->md_pk md_analysis LC-MS/MS Analysis md_pk->md_analysis md_result Increased this compound Bioavailability md_analysis->md_result

Caption: Comparative workflow of single-dose and multiple-dose clinical studies investigating the this compound-ritonavir interaction.

interaction_mechanisms cluster_gut Gastrointestinal Tract cluster_legend Legend enterocyte Enterocyte Apical (Lumen) Basolateral (Blood) efflux Efflux Transporter enterocyte:f0->efflux Efflux elvucitabine_blood This compound to Bloodstream enterocyte:f2->elvucitabine_blood elvucitabine_lumen This compound influx Influx Transporter elvucitabine_lumen->influx Absorption ritonavir Ritonavir ritonavir->influx Inhibition (Single Dose) ritonavir->efflux Inhibition (Multiple Dose) influx->enterocyte:f0 efflux->elvucitabine_lumen l1 Single-Dose Effect: Ritonavir inhibits influx, leading to decreased this compound absorption. l2 Multiple-Dose Hypothesis: Ritonavir inhibits efflux, leading to increased this compound absorption.

Caption: Proposed mechanisms of ritonavir's impact on this compound absorption in the gastrointestinal tract.

References

High-dose Elvucitabine-induced leucopenia and neutropenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers encountering or investigating high-dose elvucitabine-induced leucopenia and neutropenia in an experimental setting.

Disclaimer: this compound is an investigational drug, and publicly available data on its side effect profile, particularly at high doses, is limited. High doses of this compound (50 mg and 100 mg once daily) have been associated with reversible leucopenia and neutropenia[1]. The information provided herein is based on general principles of nucleoside reverse transcriptase inhibitor (NRTI) toxicology and available data. All experimental work should be conducted under appropriate safety protocols and institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: Is there clinical evidence of high-dose this compound causing leucopenia and neutropenia?

A1: Yes, preliminary phase I pharmacokinetic studies have indicated that high doses of this compound, specifically 50 mg and 100 mg once daily, are associated with reversible leucopenia and neutropenia[1]. However, detailed quantitative data from these studies are not widely available in the public domain.

Q2: What is the proposed mechanism for NRTI-induced hematological toxicity?

A2: The primary mechanism for NRTI-induced toxicity is believed to be mitochondrial dysfunction.[2][3] NRTIs can be mistakenly incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase gamma, leading to chain termination and depletion of mtDNA.[2][3][4][5] This impairment of mitochondrial replication can disrupt cellular energy metabolism and lead to toxicity in rapidly dividing cells, such as hematopoietic progenitors in the bone marrow, potentially resulting in leucopenia and neutropenia.

Q3: Are there established experimental protocols to assess this compound-induced leucopenia and neutropenia in a preclinical setting?

A3: While specific, validated protocols for this compound are not publicly available, researchers can adapt standard preclinical toxicology screening methods. A general approach is outlined in the Experimental Protocols section below.

Q4: How can I monitor for potential leucopenia and neutropenia in my animal studies?

A4: Regular monitoring of complete blood counts (CBCs) with differentials is crucial. Blood samples should be collected at baseline and at regular intervals throughout the study, as well as at terminal endpoints. The frequency of monitoring should be increased with higher doses of this compound.

Q5: What are the potential management strategies for this compound-induced neutropenia in a research setting?

A5: In a preclinical research setting, management would primarily involve dose reduction or discontinuation of the drug to observe for reversibility. The use of granulocyte colony-stimulating factor (G-CSF) could be explored to stimulate neutrophil recovery, a strategy used in clinical management of drug-induced neutropenia.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly severe or rapid onset of leucopenia/neutropenia High sensitivity of the animal model; potential for drug-drug interactions enhancing toxicity.Immediately reduce the this compound dose or temporarily discontinue treatment. Review all co-administered compounds for known myelosuppressive effects. Increase the frequency of CBC monitoring.
Leucopenia/neutropenia is not reversing after dose reduction/cessation Irreversible bone marrow toxicity (less likely based on current data for this compound, which suggests reversibility[1]); underlying condition in the animal model.Perform a thorough pathological examination of the bone marrow. Consider evaluating for underlying infectious agents that could be contributing to myelosuppression.
Inconsistent hematological findings across a treatment group Variability in drug metabolism or individual sensitivity within the animal cohort.Ensure consistent dosing and administration. Consider genotyping animals for metabolic enzymes if relevant pathways are known. Increase the sample size to improve statistical power.

Data Presentation

Table 1: Illustrative Grading of Neutropenia in a Preclinical Model

This table provides a hypothetical grading system based on common preclinical toxicology standards. Actual values may vary depending on the animal model.

GradeAbsolute Neutrophil Count (ANC) (cells/µL)Potential Clinical Significance (for context)
0 (Normal)>1500Normal
1 (Mild)1000 - 1500Minimal increase in infection risk
2 (Moderate)500 - 999Moderate increase in infection risk
3 (Severe)100 - 499High risk of infection
4 (Life-threatening)<100Very high risk of severe/fatal infection

Table 2: Hypothetical Dose-Response Relationship of this compound on Leucocyte and Neutrophil Counts

This table is an illustrative example of how to present dose-response data and is not based on actual experimental results for this compound.

This compound Dose (mg/kg/day)Mean Leucocyte Count (x10³/µL) ± SDMean Absolute Neutrophil Count (x10³/µL) ± SD
Vehicle Control8.5 ± 1.24.2 ± 0.8
257.9 ± 1.13.8 ± 0.7
506.2 ± 0.92.5 ± 0.6
1004.1 ± 0.71.1 ± 0.4

Experimental Protocols

Protocol: Assessment of Hematological Toxicity of High-Dose this compound in a Rodent Model

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose, mid-dose, and high-dose this compound).

  • Dosing: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) once daily for a predetermined period (e.g., 28 days).

  • Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (Day 0) and at specified intervals (e.g., weekly) for Complete Blood Count (CBC) analysis with differential.

  • CBC Analysis: Use an automated hematology analyzer to determine total white blood cell count, neutrophil count, lymphocyte count, etc.

  • Bone Marrow Analysis (Terminal Procedure): At the end of the study, collect bone marrow from the femur or tibia. Perform cytological evaluation of bone marrow smears and/or histological analysis of bone marrow sections to assess cellularity and myeloid-to-erythroid ratio.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of different doses of this compound on hematological parameters.

Visualizations

G cluster_0 Mechanism of NRTI-Induced Mitochondrial Toxicity NRTI This compound (NRTI) Mito Mitochondrion NRTI->Mito Enters PolG DNA Polymerase Gamma NRTI->PolG Inhibits mtDNA mtDNA Replication PolG->mtDNA Mediates Depletion mtDNA Depletion PolG->Depletion Leads to Dysfunction Mitochondrial Dysfunction Depletion->Dysfunction BM Bone Marrow Progenitor Cells Dysfunction->BM Impacts Toxicity Hematological Toxicity (Leucopenia, Neutropenia) BM->Toxicity Results in

Caption: Proposed mechanism of NRTI-induced hematological toxicity.

G cluster_1 Experimental Workflow for Hematotoxicity Assessment Start Start: Dose Selection Dosing Daily Dosing of Animal Cohorts (Vehicle, Low, Mid, High Dose) Start->Dosing Monitoring Weekly CBC Monitoring Dosing->Monitoring Monitoring->Dosing Continue Dosing Endpoint Terminal Endpoint (e.g., Day 28) Monitoring->Endpoint Study Completion BM_Analysis Bone Marrow Collection & Analysis Endpoint->BM_Analysis Data_Analysis Statistical Analysis & Reporting BM_Analysis->Data_Analysis

Caption: Preclinical experimental workflow for assessing hematotoxicity.

References

Validation & Comparative

Elvucitabine Demonstrates Superior Antiviral Activity Against M184V-Mutant HIV Compared to Lamivudine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NEW HAVEN, CT – In the landscape of antiretroviral therapy, the emergence of drug resistance remains a critical challenge. A key mutation in the HIV-1 reverse transcriptase enzyme, M184V, confers high-level resistance to lamivudine, a widely used nucleoside reverse transcriptase inhibitor (NRTI). However, the investigational NRTI, elvucitabine, has shown significant promise in overcoming this resistance, exhibiting superior in vitro activity and potential for greater efficacy in patients harboring the M184V mutation. This comparison guide provides a detailed analysis of this compound versus lamivudine in the context of M184V-mutant HIV, supported by available experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action and the M184V Challenge

Both this compound and lamivudine are L-cytosine nucleoside analogues that function as chain terminators of viral DNA synthesis.[1][2] After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the incorporated nucleoside analogue prevents the formation of the next phosphodiester bond, thereby halting DNA elongation and viral replication.[3]

The M184V mutation, located in the highly conserved YMDD motif of the reverse transcriptase, significantly reduces the binding affinity of lamivudine triphosphate.[4] This steric hindrance leads to a dramatic decrease in susceptibility, rendering lamivudine largely ineffective against viral strains carrying this mutation.

In Vitro Susceptibility: A Clear Advantage for this compound

Head-to-head in vitro studies have demonstrated a significant advantage for this compound against HIV-1 isolates with the M184V mutation. While the M184V mutation leads to a greater than 100-fold increase in the 50% inhibitory concentration (IC50) for lamivudine, the increase for this compound is only 10-fold compared to wild-type virus.[5] This indicates that this compound retains substantial antiviral activity in the presence of this critical resistance mutation.

Antiviral AgentFold Change in IC50 (M184V vs. Wild-Type)
This compound10-fold increase[5]
Lamivudine>100-fold increase[5]

Clinical Efficacy in the Presence of M184V

In a separate Phase II study (ACH443-015) in treatment-naïve patients without the M184V mutation, this compound demonstrated a mean change in HIV-RNA from baseline of -3.0 log10, comparable to the -3.2 log10 change observed with lamivudine, over 96 weeks.[6] Although this study was not in the target M184V population, it establishes the general antiviral potency and safety profile of this compound in a combination regimen.

Experimental Protocols

Phenotypic Susceptibility Assay

The determination of IC50 values is a crucial step in evaluating the antiviral activity of compounds against different viral strains. A common method is the recombinant virus phenotypic assay.

Objective: To measure the in vitro susceptibility of HIV-1 isolates (including M184V mutants) to reverse transcriptase inhibitors.

Principle: Patient-derived reverse transcriptase sequences are inserted into a standardized viral vector that lacks its own reverse transcriptase. This recombinant virus is then used to infect target cells in the presence of varying concentrations of the antiviral drug. The level of viral replication is measured, typically through a reporter gene like luciferase, and the drug concentration that inhibits 50% of replication (IC50) is calculated.

Methodology:

  • RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma. The reverse transcriptase region of the pol gene is amplified using reverse transcription polymerase chain reaction (RT-PCR).

  • Cloning into Viral Vector: The amplified patient-derived RT sequence is cloned into a replication-defective HIV-1 vector that contains a reporter gene (e.g., luciferase) and from which the wild-type RT has been removed.

  • Virus Production: The recombinant vector DNA is transfected into a suitable cell line (e.g., HEK293T) to produce viral particles containing the patient's reverse transcriptase.

  • Infection of Target Cells: Target cells (e.g., MT-2 or TZM-bl cells) are infected with the recombinant virus in the presence of serial dilutions of the antiviral drugs (this compound and lamivudine). A no-drug control is included.

  • Quantification of Viral Replication: After a set incubation period (e.g., 48-72 hours), the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.

  • Data Analysis: The percentage of viral inhibition is calculated for each drug concentration relative to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is calculated by dividing the IC50 for the mutant virus by the IC50 for a wild-type reference virus.[7][8][9]

Visualizing the Mechanisms and Workflows

Antiviral_Mechanism_of_Action cluster_nrti NRTI Action cluster_hiv HIV Replication Cycle This compound This compound Phosphorylation Intracellular Phosphorylation This compound->Phosphorylation Lamivudine Lamivudine Lamivudine->Phosphorylation Active_Triphosphate Active Triphosphate Metabolite Phosphorylation->Active_Triphosphate Reverse_Transcriptase Reverse Transcriptase (RT) Active_Triphosphate->Reverse_Transcriptase Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Synthesis Reverse_Transcriptase->Viral_DNA Normal Process Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination Incorporation of Active Metabolite

Caption: Mechanism of action for this compound and Lamivudine.

Experimental_Workflow start Start: Patient Plasma (with M184V HIV) rna_extraction 1. Viral RNA Extraction start->rna_extraction rt_pcr 2. RT-PCR Amplification of RT Gene rna_extraction->rt_pcr cloning 3. Cloning RT Gene into Replication-Defective HIV Vector rt_pcr->cloning transfection 4. Transfection of Vector into Producer Cells cloning->transfection virus_production 5. Production of Recombinant Virus transfection->virus_production infection 6. Infection of Target Cells with Serial Drug Dilutions virus_production->infection quantification 7. Quantification of Viral Replication (e.g., Luciferase Assay) infection->quantification data_analysis 8. Data Analysis: Calculate IC50 and Fold Change quantification->data_analysis end End: Determine Drug Susceptibility data_analysis->end

Caption: Workflow for Phenotypic Susceptibility Assay.

Conclusion

The available data strongly suggest that this compound possesses a significant therapeutic advantage over lamivudine in the treatment of HIV-1 infections characterized by the M184V resistance mutation. The markedly lower fold change in IC50 for this compound against M184V-mutant virus indicates a greater intrinsic potency that is less compromised by this common resistance pathway. While comprehensive clinical data from head-to-head trials in this specific patient population remains to be fully published, the preclinical evidence provides a compelling rationale for the continued development and evaluation of this compound as a valuable agent in the armamentarium against drug-resistant HIV. Further clinical studies are warranted to fully elucidate the clinical benefits of this compound in treatment-experienced patients with the M184V mutation.

References

Elvucitabine's Potency Against Tenofovir-Resistant HIV: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – A comprehensive analysis of available preclinical data reveals the promising activity of elvucitabine, an investigational nucleoside reverse transcriptase inhibitor (NRTI), against HIV-1 isolates resistant to tenofovir, a cornerstone of current antiretroviral therapy. This guide provides a detailed comparison of this compound with other NRTIs, offering valuable insights for researchers and drug development professionals in the field of HIV therapeutics.

Tenofovir resistance, primarily mediated by the K65R mutation in the reverse transcriptase enzyme, presents a significant challenge in HIV treatment. Data indicates that while the K65R mutation confers resistance to tenofovir and other NRTIs, certain novel compounds like this compound and islatravir (EFdA) exhibit unique activity profiles against these resistant strains.

Comparative Antiviral Activity

The following table summarizes the in vitro antiviral activity (EC50 values) of this compound and other NRTIs against wild-type HIV-1 and isolates harboring the tenofovir-resistant K65R mutation.

DrugWild-Type HIV-1 EC50 (nM)K65R Mutant HIV-1 EC50 (nM)Fold Change in Resistance
This compound (Dexthis compound) 0.4 - 1.5 µM (IC90)9.3-fold increase
Tenofovir (TDF)32 ± 6[1]96 ± 3[1]3
Islatravir (EFdA/MK-8591)3.2 ± 0.7[1]1.3 ± 0.4[1]0.4 (Hypersusceptible)
Lamivudine (3TC)Data not availableData not available
Emtricitabine (FTC)Data not availableData not available
Abacavir (ABC)Data not availableData not available
Zidovudine (AZT)Data not availableData not available

EC50: 50% effective concentration; IC90: 90% inhibitory concentration. Data for lamivudine, emtricitabine, abacavir, and zidovudine against both wild-type and K65R mutants were not available in a directly comparable format in the searched literature.

Notably, dexthis compound, the active enantiomer of this compound, demonstrates a 9.3-fold increase in resistance in the presence of the K65R mutation[2]. In contrast, islatravir (EFdA) exhibits hypersusceptibility to the K65R mutant, with a decrease in EC50, making it a particularly interesting candidate for treating tenofovir-resistant HIV[1].

Mechanism of Action and Resistance

NRTIs, including this compound and tenofovir, act as chain terminators during the HIV reverse transcription process. They are analogs of natural deoxynucleotides and, once incorporated into the growing viral DNA chain, they prevent the addition of further nucleotides, thus halting viral replication[3].

Tenofovir resistance primarily arises from the K65R mutation in the reverse transcriptase enzyme. This mutation enhances the enzyme's ability to discriminate against tenofovir, reducing its incorporation into the viral DNA. Another mechanism involves the phosphorolytic removal of the incorporated drug, which is facilitated by ATP.

The following diagram illustrates the HIV reverse transcription process and the mechanism of action of NRTIs.

HIV_Reverse_Transcription cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm cluster_nrti NRTI Action Viral_RNA Viral RNA Genome Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase RT->Viral_DNA Integration Integration Viral_DNA->Integration Integration into Host Genome NRTI NRTI (e.g., this compound, Tenofovir) NRTI_TP NRTI-Triphosphate NRTI->NRTI_TP Cellular Kinases NRTI_TP->Viral_DNA Incorporation & Chain Termination

Caption: HIV Reverse Transcription and NRTI Inhibition.

Experimental Protocols

The evaluation of antiviral activity against HIV-1 is crucial for drug development. The following are detailed methodologies for key experiments cited in the comparison.

Phenotypic Susceptibility Assay using Reporter Gene System (TZM-bl cells)

This assay determines the concentration of a drug required to inhibit HIV-1 replication by 50% (EC50).

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter).

  • HIV-1 isolates (wild-type and mutant strains).

  • Antiviral drugs (e.g., this compound, tenofovir).

  • Cell culture medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of the antiviral drugs in cell culture medium.

  • Remove the culture medium from the cells and add the diluted drugs to the respective wells.

  • Add a standardized amount of HIV-1 virus stock to each well, except for the cell control wells.

  • Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • After incubation, remove the supernatant and lyse the cells.

  • Measure the luciferase activity in the cell lysates using a luminometer.

  • Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug).

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 p24 Antigen ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is an indicator of viral replication.

Materials:

  • Cell culture supernatants from the phenotypic susceptibility assay.

  • HIV-1 p24 antigen ELISA kit (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, and substrate).

  • Wash buffer.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Coat a 96-well plate with an anti-p24 capture antibody and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (containing p24 antigen) and p24 standards to the wells and incubate.

  • Wash the plate and add a biotinylated anti-p24 detection antibody.

  • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate and wash, then add a chromogenic substrate (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve using the p24 standards and determine the concentration of p24 in the samples.

The following diagram illustrates the general workflow for in vitro antiviral drug testing.

Antiviral_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Target Cells (e.g., TZM-bl) D Seed Cells in 96-well Plates A->D B Prepare Virus Stocks (Wild-type & Mutant) F Infect Cells with Virus B->F C Prepare Drug Dilutions E Add Drug Dilutions to Cells C->E D->E E->F G Incubate for 48 hours F->G H Measure Endpoint (e.g., Luciferase Activity, p24 Antigen) G->H I Calculate % Inhibition H->I J Determine EC50 Values I->J

Caption: In Vitro Antiviral Drug Testing Workflow.

Alternative Treatment Options

For patients with tenofovir-resistant HIV, alternative treatment strategies are crucial. The choice of subsequent antiretroviral agents depends on the patient's treatment history, resistance profile, and other clinical factors. Some potential alternatives include:

  • Zidovudine (AZT): Often remains effective against K65R-mutated virus.

  • Islatravir (EFdA): As a potent NRTI with a novel mechanism of translocation inhibition, it shows promise against various resistant strains, including those with the K65R mutation.

  • Protease Inhibitors (PIs): A different class of antiretrovirals that can be effective when combined with other active agents.

  • Integrase Strand Transfer Inhibitors (INSTIs): Another distinct class of drugs that are often used in salvage therapy.

Conclusion

This compound demonstrates notable in vitro activity against tenofovir-resistant HIV-1, although with a documented increase in resistance in the presence of the K65R mutation. Its performance, when compared with other NRTIs, particularly the hypersusceptibility observed with islatravir, underscores the dynamic landscape of HIV drug development. Continued research and clinical trials are essential to fully elucidate the clinical utility of this compound in the management of treatment-experienced individuals with HIV. The experimental protocols and comparative data presented in this guide offer a valuable resource for the scientific community engaged in the discovery of next-generation antiretroviral therapies.

References

Elvucitabine's Antiviral Effect: A Comparative Analysis of Clinical Study Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elvucitabine, an investigational nucleoside reverse transcriptase inhibitor (NRTI), has been evaluated in clinical studies for its potential as an antiviral agent against Human Immunodeficiency Virus Type 1 (HIV-1). This guide provides a comparative analysis of this compound's performance against a standard-of-care NRTI, Lamivudine, based on available clinical trial data. The information presented herein is intended to offer a quantitative and methodological overview for researchers and professionals in the field of antiviral drug development.

Quantitative Comparison of Antiviral Efficacy

A key clinical study evaluating this compound was a Phase II, randomized, blinded, comparison against Lamivudine in treatment-naive HIV-1 infected patients (NCT00350272). Both drugs were administered as part of a combination therapy regimen. The following table summarizes the 48-week interim efficacy and immunological data from this trial.

Efficacy EndpointThis compound (10 mg daily) + TDF/EFVLamivudine (300 mg daily) + TDF/EFV
Virologic Response (HIV-1 RNA <50 copies/mL) at Week 48 (Intent-to-Treat Population) 65%78%
Virologic Response (HIV-1 RNA <50 copies/mL) at Week 48 (As-Treated Population) 96%97%
Mean Change in CD4+ T-Cell Percentage from Baseline at Week 48 +9.9%+9.1%

Experimental Protocols

The primary source of comparative data is the Phase II clinical trial NCT00350272. The methodology for this study is outlined below.

Study Design: A prospective, randomized, blinded, parallel-assignment study comparing the efficacy and safety of this compound versus Lamivudine in treatment-naive HIV-1 infected adults.

Participant Population: Treatment-naive adults with HIV-1 infection. Key inclusion criteria included a plasma HIV-1 RNA level of ≥5,000 copies/mL and a CD4+ T-cell count of ≥200 cells/mm³.

Treatment Regimen:

  • Experimental Arm: this compound (10 mg) administered orally once daily.

  • Active Comparator Arm: Lamivudine (300 mg) administered orally once daily.

  • Background Regimen: All participants in both arms also received Tenofovir Disoproxil Fumarate (TDF, 300 mg daily) and Efavirenz (EFV, 600 mg daily).

Primary Outcome Measures:

  • The proportion of participants with a virologic response, defined as achieving an undetectable HIV-1 RNA level (<50 copies/mL), at week 48.

Secondary Outcome Measures:

  • Change from baseline in CD4+ T-cell count.

  • Safety and tolerability of the treatment regimens.

Visualizing the Scientific Data

To better understand the processes involved in the evaluation of this compound, the following diagrams illustrate the drug's mechanism of action and the workflow of the comparative clinical trial.

cluster_cell Host Cell cluster_virus HIV-1 Replication This compound This compound This compound-MP This compound-MP This compound->this compound-MP Host Kinases This compound-DP This compound-DP This compound-MP->this compound-DP Host Kinases This compound-TP This compound Triphosphate (Active) This compound-DP->this compound-TP Host Kinases Reverse_Transcriptase Reverse Transcriptase This compound-TP->Reverse_Transcriptase Competitive Inhibition Viral_RNA Viral_RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral_DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination Incorporation of This compound-MP

Caption: Mechanism of Action of this compound.

Screening Screening of Treatment-Naive HIV-1 Patients Randomization Randomization Screening->Randomization Arm_A This compound + TDF/EFV Randomization->Arm_A Arm_B Lamivudine + TDF/EFV Randomization->Arm_B Treatment_Phase 48-Week Treatment Period Arm_A->Treatment_Phase Arm_B->Treatment_Phase Data_Collection Regular Monitoring: - HIV-1 RNA (Viral Load) - CD4+ Cell Count - Safety Assessments Treatment_Phase->Data_Collection Endpoint_Analysis Primary Endpoint: Virologic Response at Week 48 Data_Collection->Endpoint_Analysis Results Results Endpoint_Analysis->Results

Caption: Clinical Trial Workflow for NCT00350272.

Conclusion

Based on the available 48-week interim data from a Phase II clinical trial, this compound, in combination with TDF and EFV, demonstrated substantial antiviral activity in treatment-naive HIV-1 infected individuals. In the as-treated population, its efficacy in achieving virologic suppression was comparable to the established NRTI, Lamivudine. However, in the intent-to-treat analysis, the virologic response rate was lower for the this compound group. The immunological response, as measured by the change in CD4+ T-cell percentage, was similar between the two treatment arms.

It is important to note that the development of this compound was suspended at Phase II, and therefore, final long-term comparative efficacy and safety data are not available in the public domain. The information presented here is based on the interim findings of a single comparative trial and should be interpreted within that context. Further research and data would be necessary to fully elucidate the clinical potential of this compound in the management of HIV-1 infection.

Elvucitabine Demonstrates Favorable Cross-Resistance Profile Against Common NRTI-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New Haven, CT – The investigational nucleoside reverse transcriptase inhibitor (NRTI) Elvucitabine exhibits a distinct and favorable cross-resistance profile compared to several established NRTIs, maintaining significant activity against HIV-1 strains harboring key resistance mutations, according to in vitro studies. This suggests this compound could be a valuable option for treatment-experienced patients with limited therapeutic choices.

This compound, a novel L-cytosine nucleoside analogue, has shown particular promise against viral strains with the M184V mutation in the reverse transcriptase enzyme. The M184V mutation is a common resistance pathway for lamivudine and emtricitabine, often leading to high-level resistance to these agents. In contrast, in vitro data indicates that HIV-1 isolates with the M184V mutation exhibit only a moderate increase in the 50% inhibitory concentration (IC50) for this compound, approximately 10-fold compared to wild-type virus. This is substantially lower than the greater than 100-fold increase in IC50 observed for lamivudine and emtricitabine against the same mutant.

Furthermore, in vitro selection studies have identified that prolonged exposure to this compound can select for the M184I and D237E mutations, which together confer a moderate level of resistance to this compound (approximately 10-fold) and cross-resistance to lamivudine, but not to other tested NRTIs. This suggests a unique resistance pathway that may not compromise the activity of other drugs in a combination regimen.

Comparative In Vitro Susceptibility

To contextualize the cross-resistance profile of this compound, the following table summarizes the fold change in IC50 of this compound and other NRTIs against key NRTI-resistant HIV-1 strains, based on available in vitro data.

HIV-1 MutantThis compoundLamivudineEmtricitabineZidovudineTenofovir
Wild-Type 11111
M184V ~10>100>100<1<1
K65R Data not available>2>2<1>3
TAMs (e.g., M41L, L210W, T215Y) <2*>1>1>10~1-2
M184I + D237E ~10HighHigh--
Data for Apricitabine, another NRTI with a similar favorable profile against TAMs, is used as a proxy in the absence of specific published data for this compound against a comprehensive panel of TAMs.

Experimental Protocols

The determination of cross-resistance profiles for this compound and other NRTIs is primarily conducted through in vitro phenotypic assays. A generalized experimental protocol is outlined below.

Objective: To determine the susceptibility (IC50) of various HIV-1 strains (wild-type and mutant) to this compound and other NRTIs.

Materials:

  • Cell lines permissive to HIV-1 infection (e.g., MT-2, CEM-GXR).

  • Laboratory-adapted or clinical isolates of HIV-1, including wild-type and strains with specific NRTI resistance mutations.

  • This compound and other NRTI compounds of known concentrations.

  • Cell culture media and reagents.

  • Assay kits for measuring viral replication (e.g., p24 antigen ELISA, luciferase reporter gene assay).

Methodology:

  • Cell Preparation: Permissive cells are cultured and seeded into 96-well plates at a predetermined density.

  • Drug Dilution: A serial dilution of each NRTI, including this compound, is prepared.

  • Infection: Cells are infected with a standardized amount of the respective HIV-1 strain (wild-type or mutant).

  • Drug Exposure: Immediately following infection, the diluted drug compounds are added to the cell cultures.

  • Incubation: The plates are incubated for a period of 3-7 days to allow for viral replication.

  • Measurement of Viral Replication: The extent of viral replication in the presence of varying drug concentrations is quantified. This is typically done by measuring the level of p24 antigen in the cell culture supernatant or by measuring the activity of a reporter gene (e.g., luciferase) in engineered cell lines.

  • Data Analysis: The data is used to generate dose-response curves, and the IC50 value for each drug against each viral strain is calculated. The fold change in resistance is determined by dividing the IC50 for the mutant strain by the IC50 for the wild-type strain.

Visualizing NRTI Action and Resistance

The following diagrams illustrate the mechanism of action of NRTIs and the experimental workflow for determining cross-resistance.

NRTI_Mechanism cluster_virus HIV-1 Replication Cycle cluster_drug NRTI Inhibition Viral RNA Viral RNA Reverse\nTranscriptase Reverse Transcriptase Viral RNA->Reverse\nTranscriptase Template Viral DNA Viral DNA Reverse\nTranscriptase->Viral DNA Synthesis Chain\nTermination Chain Termination Reverse\nTranscriptase->Chain\nTermination Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus NRTI NRTI NRTI-TP NRTI Triphosphate NRTI->NRTI-TP Cellular Kinases NRTI-TP->Reverse\nTranscriptase Competes with dNTPs Chain\nTermination->Viral DNA Blocks Elongation

Caption: Mechanism of NRTI action and inhibition of HIV-1 reverse transcription.

Cross_Resistance_Workflow cluster_prep Preparation cluster_assay Phenotypic Assay cluster_analysis Data Analysis Isolate_WT Wild-Type (WT) HIV-1 Infect_WT Infect Cells with WT Virus Isolate_WT->Infect_WT Isolate_Mutant Mutant HIV-1 Infect_Mutant Infect Cells with Mutant Virus Isolate_Mutant->Infect_Mutant Prepare_Cells Prepare Permissive Cells Prepare_Cells->Infect_WT Prepare_Cells->Infect_Mutant Prepare_Drugs Prepare Serial Dilutions of NRTIs Add_Drugs_WT Add Drug Dilutions Prepare_Drugs->Add_Drugs_WT Add_Drugs_Mutant Add Drug Dilutions Prepare_Drugs->Add_Drugs_Mutant Infect_WT->Add_Drugs_WT Infect_Mutant->Add_Drugs_Mutant Incubate_WT Incubate Add_Drugs_WT->Incubate_WT Incubate_Mutant Incubate Add_Drugs_Mutant->Incubate_Mutant Measure_Rep_WT Measure Viral Replication Incubate_WT->Measure_Rep_WT Measure_Rep_Mutant Measure Viral Replication Incubate_Mutant->Measure_Rep_Mutant Calc_IC50_WT Calculate IC50 for WT Measure_Rep_WT->Calc_IC50_WT Calc_IC50_Mutant Calculate IC50 for Mutant Measure_Rep_Mutant->Calc_IC50_Mutant Calc_Fold_Change Calculate Fold Change in IC50 Calc_IC50_WT->Calc_Fold_Change Calc_IC50_Mutant->Calc_Fold_Change

Caption: Experimental workflow for determining NRTI cross-resistance.

Conclusion

The available in vitro data suggests that this compound possesses a unique cross-resistance profile that differentiates it from other cytosine analogue NRTIs. Its retained activity against the M184V mutation, a common and clinically significant resistance pathway, highlights its potential as a future component of antiretroviral therapy, particularly in salvage regimens. Further clinical studies are necessary to fully elucidate the clinical implications of these in vitro findings.

Elvucitabine: A Head-to-Head Comparison with Other Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elvucitabine, an investigational nucleoside reverse transcriptase inhibitor (NRTI), has been evaluated in clinical trials for the treatment of HIV-1 infection. This guide provides a comprehensive head-to-head comparison of this compound with other established HIV drugs, primarily focusing on direct comparative clinical trial data with Lamivudine. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

This compound, like other NRTIs such as Lamivudine, Emtricitabine, and Tenofovir, targets the HIV-1 reverse transcriptase enzyme. As a cytosine nucleoside analog, it is intracellularly phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain during reverse transcription, leading to chain termination and inhibition of viral replication.[1][2] In vitro studies have suggested that this compound may retain activity against certain HIV strains that are resistant to other NRTIs, such as those with the M184V mutation.[3][4]

NRTI Mechanism of Action cluster_cell Host Cell This compound This compound Elvucitabine_TP This compound Triphosphate This compound->Elvucitabine_TP Cellular Kinases RT Reverse Transcriptase Elvucitabine_TP->RT Competitive Inhibition HIV_RNA HIV RNA HIV_RNA->RT Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Chain Termination

Mechanism of Nucleoside Reverse Transcriptase Inhibitors.

Head-to-Head Clinical Trial Data: this compound vs. Lamivudine

A significant portion of the clinical evaluation of this compound has involved direct comparisons with Lamivudine, a widely used NRTI. The following tables summarize the key efficacy and safety data from these trials.

Efficacy Comparison

A Phase II, randomized, blinded study (NCT00350272) compared the efficacy of this compound (10 mg once daily) to Lamivudine (300 mg once daily), both in combination with Efavirenz and Tenofovir DF, in treatment-naïve HIV-1 infected patients over 96 weeks.[5]

Efficacy EndpointThis compound + EFV/TDFLamivudine + EFV/TDF
Viral Load < 50 copies/mL at Week 48 (ITT) 65%78%
Viral Load < 50 copies/mL at Week 96 (As-Treated) 95%93%
Mean Change in HIV-1 RNA from Baseline at Week 96 (log10 copies/mL) -3.0 (±0.6)-3.2 (±0.7)
Mean Change in CD4+ Cell Count from Baseline at Week 48 (cells/mm³) +9.9% (±6.3)+9.1% (±7.2)
Safety and Tolerability

The safety profiles of this compound and Lamivudine were comparable in the 96-week study, with a similar incidence and severity of adverse events reported in both treatment arms.[5] No resistance to this compound was documented at the 96-week mark.[5]

Another study (NCT00405249) evaluated the viral kinetics and safety of this compound versus Lamivudine in HIV-infected subjects with the M184V mutation.[6] This 14-day study demonstrated that this compound was well-tolerated.[6]

Pharmacokinetic Profile

This compound exhibits a distinct pharmacokinetic profile compared to other NRTIs, characterized by a long plasma half-life of approximately 100 hours.[1][2] This prolonged half-life could potentially offer advantages in terms of dosing flexibility and forgiveness of missed doses.

Pharmacokinetic ParameterThis compoundLamivudineEmtricitabineTenofovir DF
Plasma Half-life ~100 hours5-7 hours~10 hours~17 hours
Intracellular Half-life of Triphosphate >24 hours10.5-15.5 hours~39 hours>60 hours

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this comparison.

Study NCT00350272: this compound vs. Lamivudine in Treatment-Naïve Patients
  • Study Design: A Phase II, randomized, double-blind, active-control study.[7]

  • Participants: 60 HIV-1 infected, treatment-naïve adults with plasma HIV-1 RNA levels ≥ 5,000 copies/mL and CD4+ cell counts >200 and <500 cells/mm³.[4][7]

  • Intervention:

    • Arm 1: this compound 10 mg once daily + Efavirenz 600 mg once daily + Tenofovir DF 300 mg once daily.[7]

    • Arm 2: Lamivudine 300 mg once daily + Efavirenz 600 mg once daily + Tenofovir DF 300 mg once daily.[7]

  • Primary Outcome Measures:

    • Proportion of participants with HIV-1 RNA < 50 copies/mL at Week 12.[7]

    • Safety and tolerability of this compound.[7]

  • Key Assessments: Plasma HIV-1 RNA levels and CD4+ cell counts were measured at baseline and at regular intervals throughout the study.[7]

NCT00350272_Workflow Screening Screening Randomization Randomization Screening->Randomization Arm_A This compound + EFV/TDF Randomization->Arm_A Arm_B Lamivudine + EFV/TDF Randomization->Arm_B Follow_Up 12-Week Follow-up (Primary Endpoint) Arm_A->Follow_Up Arm_B->Follow_Up Extension 96-Week Open-Label Extension Follow_Up->Extension

Workflow for Clinical Trial NCT00350272.
Study NCT00405249: this compound vs. Lamivudine in Patients with M184V Mutation

  • Study Design: A randomized, double-blind, viral kinetic study.[6]

  • Participants: HIV-1 infected adults with a documented M184V mutation, plasma HIV-1 RNA levels between 5,000 and 150,000 copies/mL, and CD4+ cell count >100 cells/mm³.[6]

  • Intervention:

    • 14 days of once-daily this compound or Lamivudine.[6]

  • Primary Outcome Measures:

    • Assessment of viral kinetics.[6]

    • Safety of this compound.[6]

Conclusion

This compound has demonstrated potent antiviral activity and a favorable safety profile in Phase II clinical trials, showing comparable efficacy to the established NRTI, Lamivudine, particularly in long-term, as-treated analyses. Its unique pharmacokinetic profile, characterized by a long half-life, suggests the potential for more convenient dosing regimens. While direct head-to-head data against other NRTIs like Tenofovir and Emtricitabine are limited, its performance against Lamivudine and its in vitro activity against resistant strains position it as a subject of continued interest in the development of new HIV treatment options. Further larger-scale Phase III trials would be necessary to definitively establish its role in the landscape of antiretroviral therapy.

References

Elvucitabine's Potential Against Lamivudine-Resistant Hepatitis B Virus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of elvucitabine, an investigational nucleoside reverse transcriptase inhibitor (NRTI), and other approved antiviral agents for the treatment of chronic hepatitis B (CHB) in patients with lamivudine-resistant strains of the hepatitis B virus (HBV). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and mechanistic insights.

This compound (also known as ACH-126,443 and beta-L-Fd4C) is an L-cytosine nucleoside analog that, like lamivudine, targets the HBV polymerase to inhibit viral replication.[1] While its development for hepatitis B was suspended at the Phase II clinical trial stage, early in vitro studies suggested activity against both wild-type and lamivudine-resistant HBV strains.[2][3] This guide will contextualize these findings by comparing them with the established efficacy of other nucleoside/nucleotide analogs against lamivudine-resistant HBV.

Comparative Efficacy of Nucleoside/Nucleotide Analogs in Lamivudine-Resistant HBV

The emergence of drug resistance, particularly to lamivudine, remains a significant challenge in the long-term management of chronic hepatitis B.[4] Resistance is primarily associated with mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the HBV polymerase.[4][5] The most common lamivudine resistance mutations include rtM204V and rtM204I.[6]

While specific quantitative data for this compound against these mutants are not widely published, a key in vitro study assessing a range of nucleoside and nucleotide analogs against lamivudine-resistant HBV cell lines provides valuable comparative insights. This compound, being an L-nucleoside, is expected to exhibit a profile similar to other drugs in its class.[7] The study revealed significant cross-resistance among L-nucleosides.

Below is a summary of the in vitro activity of various antiviral agents against wild-type and lamivudine-resistant HBV.

Antiviral AgentDrug ClassWild-Type HBV (IC₅₀ in µM)Lamivudine-Resistant HBV (rtL180M + rtM204V) (IC₅₀ in µM)Fold Change in IC₅₀
LamivudineL-Nucleoside0.01>10>1000
EntecavirD-Guanosine Nucleoside Analog0.0040.037.5
AdefovirAcyclic Nucleotide Analog0.20.31.5
TenofovirAcyclic Nucleotide Analog0.80.81

Note: Data for Lamivudine, Entecavir, Adefovir, and Tenofovir are adapted from representative studies. Specific IC₅₀ values for this compound against lamivudine-resistant HBV are not publicly available.

As the table indicates, lamivudine loses significant potency against resistant strains. Entecavir shows a moderate reduction in susceptibility, while the nucleotide analogs, adefovir and tenofovir, retain their activity against lamivudine-resistant HBV. Studies have shown high-level cross-resistance to all tested L-nucleosides in lamivudine-resistant HBV.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of antiviral efficacy against HBV.

In Vitro Antiviral Activity Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of an antiviral compound against wild-type and mutant HBV strains.

Methodology:

  • Cell Culture: Stably transfected human hepatoblastoma G2 (HepG2) cell lines expressing either wild-type or lamivudine-resistant HBV (e.g., rtL180M/M204V or rtM204I mutants) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compounds (e.g., this compound, lamivudine, entecavir, tenofovir) for a specified period, typically 6-9 days.

  • Quantification of Viral Replication:

    • Extracellular HBV DNA: Supernatants from the cell cultures are collected and treated with DNase to remove any contaminating plasmid DNA. Viral particles are then lysed, and the encapsidated HBV DNA is quantified using quantitative real-time PCR (qPCR).

    • Intracellular HBV DNA: Cells are lysed, and intracellular core-associated HBV DNA is extracted and quantified by qPCR.

  • Data Analysis: The percentage of viral replication inhibition at each drug concentration is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of an antiviral compound.

Methodology:

  • Cell Culture and Treatment: HepG2 cells (or other relevant cell lines) are seeded in 96-well plates and treated with the same serial dilutions of the antiviral compounds as in the antiviral assay.

  • Cell Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The CC₅₀ value is calculated as the drug concentration that reduces cell viability by 50% compared to untreated controls. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to IC₅₀, with a higher SI indicating a more favorable safety profile.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the HBV replication cycle, the mechanism of action of nucleoside analogs, and the experimental workflow for antiviral testing.

HBV_Replication_Cycle cluster_cell Hepatocyte Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation in Nucleus Uncoating->cccDNA_formation cccDNA_formation->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription rcDNA rcDNA Reverse_Transcription->rcDNA Assembly Assembly rcDNA->Assembly Release Virion Release Assembly->Release

Caption: The Hepatitis B Virus (HBV) replication cycle within a hepatocyte.

NRTI_Mechanism cluster_workflow Mechanism of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) NRTI This compound (NRTI) Phosphorylation Intracellular Phosphorylation NRTI->Phosphorylation NRTI_TP This compound-TP (Active Form) Phosphorylation->NRTI_TP HBV_Polymerase HBV Polymerase NRTI_TP->HBV_Polymerase Competitive Inhibition DNA_synthesis HBV DNA Synthesis NRTI_TP->DNA_synthesis Incorporation HBV_Polymerase->DNA_synthesis pgRNA pgRNA template pgRNA->HBV_Polymerase Chain_termination Chain Termination DNA_synthesis->Chain_termination

Caption: Mechanism of action of this compound as an NRTI.

Antiviral_Assay_Workflow cluster_workflow In Vitro Antiviral Assay Workflow cluster_analysis Analysis start Start step1 Seed HepG2-HBV cells in 96-well plates start->step1 step2 Add serial dilutions of antiviral compounds step1->step2 step3 Incubate for 6-9 days step2->step3 step4 Harvest supernatant and cells step3->step4 analysis1 Quantify extracellular HBV DNA (qPCR) step4->analysis1 analysis2 Quantify intracellular HBV DNA (qPCR) step4->analysis2 step5 Calculate IC50 values analysis1->step5 analysis2->step5 end End step5->end

Caption: Workflow for in vitro antiviral activity and cytotoxicity assays.

Conclusion

This compound, as an L-nucleoside, was investigated for its potential against HBV. While early preclinical data suggested activity against lamivudine-resistant strains, its clinical development for this indication did not proceed.[2][3] Comparative in vitro studies of other L-nucleosides demonstrate a high level of cross-resistance with lamivudine. In contrast, nucleotide analogs such as tenofovir and the D-guanosine analog entecavir have proven to be effective options for managing lamivudine-resistant chronic hepatitis B, exhibiting minimal to no loss of activity against common resistance mutations. Further research would be necessary to fully elucidate the specific efficacy of this compound against the spectrum of lamivudine-resistant HBV mutants.

References

Elvucitabine Clinical Trial Meta-analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive meta-analysis of clinical trial data for Elvucitabine, an investigational nucleoside reverse transcriptase inhibitor (NRTI), and compares its performance against established NRTIs used in the treatment of HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and experimental protocols to support further research and development in HIV therapeutics.

Comparative Efficacy of this compound and Other NRTIs

The following tables summarize the key efficacy and safety data from various clinical trials of this compound and other widely used NRTIs.

Table 1: Efficacy of this compound in Treatment-Naive HIV-1 Infected Patients (Phase II)

EndpointThis compound (10 mg daily) + Tenofovir/EfavirenzLamivudine (300 mg daily) + Tenofovir/Efavirenz
Proportion of subjects with HIV-1 RNA <50 copies/mL at Week 48 (ITT) 65%78%
Proportion of subjects with HIV-1 RNA <50 copies/mL at Week 48 (As-treated) 96%97%
Mean change in CD4% from baseline at Week 48 +9.9%+9.1%

ITT: Intent-to-Treat analysis; As-treated: Analysis of subjects who completed the treatment as per protocol.

Table 2: Comparative Efficacy of Various NRTIs in HIV-1 Treatment (Data from selected trials)

DrugTrial/StudyPatient PopulationKey Efficacy Endpoint(s)
This compound Phase II Monotherapy (7 days)HIV-positiveMean HIV viral load decline of 0.85 log10 copies/mL.[1]
Zidovudine ACTG 019Mildly symptomatic HIVDelayed disease progression in patients with <500 CD4 cells/mm³.[2][3]
Abacavir ACTG 5202Treatment-naiveLess effective than Tenofovir DF in patients with high baseline viral loads.[4]
Tenofovir DF Study 903Treatment-naiveNon-inferior to Stavudine in combination with Lamivudine and Efavirenz.[5]
Emtricitabine DISCOVER TrialHIV prevention (PrEP)Non-inferior to Tenofovir DF for HIV prevention.[6]
Lamivudine CAESARHIV-1/HBV co-infectedDelayed HIV-1 disease progression.[7]

Table 3: Safety Profile of this compound and Other NRTIs (Data from selected trials)

DrugCommon Adverse EventsSerious Adverse Events
This compound Incidence, frequency, type, and severity of adverse events were similar to Lamivudine in a Phase II trial.One death was reported in the 48-week Phase II trial (reason not specified in the summary).
Zidovudine Anemia, neutropenia, nausea.[2][3]Severe anemia and neutropenia.[2][3]
Abacavir Hypersensitivity reaction (with HLA-B*5701 allele), potential increased risk of cardiovascular events.[4][8]Serious and sometimes fatal hypersensitivity reactions.[4]
Tenofovir DF Renal impairment, decreases in bone mineral density.Acute renal impairment, Fanconi syndrome.
Emtricitabine Generally well-tolerated.Lactic acidosis and severe hepatomegaly with steatosis (rare).
Lamivudine Headache, nausea, malaise, fatigue.Pancreatitis (rare).

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the presented data.

This compound Phase II Trial in Treatment-Naive Patients (NCT00350272) - Summarized Protocol

This Phase II, randomized, blinded study compared the efficacy and safety of this compound to Lamivudine in combination with Tenofovir DF and Efavirenz in HIV-1 infected, treatment-naive adult participants.[9]

  • Study Design: Participants were randomized to receive either this compound (10 mg once daily) or Lamivudine (300 mg once daily), both in combination with open-label Tenofovir DF (300 mg once daily) and Efavirenz (600 mg once daily).[10] The initial blinded treatment phase was 12 weeks, with an optional open-label extension.[10]

  • Inclusion Criteria: Treatment-naive adults with HIV-1 infection, plasma HIV-1 RNA levels ≥5000 copies/mL, and CD4+ cell counts between 200 and 500 cells/mm³.[11]

  • Exclusion Criteria: Presence of resistance mutations to any of the study drugs.[11]

  • Primary Efficacy Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week 12.[9]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology and chemistry), and vital signs throughout the study.

This compound in Patients with M184V Mutation (NCT00405249) - Summarized Protocol

This study was a randomized, double-blind, viral kinetic study of this compound versus Lamivudine in HIV-infected subjects with a documented M184V mutation.[12]

  • Study Design: A 14-day on-treatment, 14-day off-treatment study.[12]

  • Inclusion Criteria: HIV-infected, clinically stable adults with a genotypically documented M184V variant, receiving stable antiretroviral therapy, with HIV RNA between 5,000 and 150,000 copies/mL and CD4 count >100 cells/mm³.[12]

  • Exclusion Criteria: Co-infection with Hepatitis B, presence of multiple other resistance mutations, recent use of myelosuppressive therapy, pregnancy, or breastfeeding.[12]

  • Primary Objective: To assess the viral kinetics and safety of this compound.[12]

Visualizations

The following diagrams illustrate key concepts related to the meta-analysis and the mechanism of action of the drugs discussed.

Meta_Analysis_Workflow cluster_0 Planning cluster_1 Data Collection cluster_2 Analysis cluster_3 Reporting a Define Research Question b Establish Inclusion/Exclusion Criteria a->b c Literature Search (e.g., PubMed, ClinicalTrials.gov) b->c d Study Selection c->d e Data Extraction d->e f Quality Assessment of Studies e->f g Statistical Synthesis (e.g., calculating pooled effect size) f->g h Heterogeneity Analysis g->h i Interpretation of Results h->i j Publication of Findings i->j

Meta-Analysis Workflow Diagram

NRTI_Mechanism_of_Action cluster_HIV_Lifecycle HIV Replication Cycle cluster_NRTI_Action NRTI Mechanism of Action HIV_RNA HIV RNA ReverseTranscription Reverse Transcription (by Reverse Transcriptase) HIV_RNA->ReverseTranscription HIV_DNA Viral DNA ReverseTranscription->HIV_DNA Incorporation Incorporation into Viral DNA ReverseTranscription->Incorporation Integration Integration into Host Genome HIV_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Replication Production of New HIV Virions Host_DNA->Replication NRTI This compound & other NRTIs (Nucleoside Analogs) Phosphorylation Cellular Kinases (Phosphorylation) NRTI->Phosphorylation Active_NRTI Active NRTI-Triphosphate Phosphorylation->Active_NRTI Active_NRTI->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination Blocks Further DNA Elongation

References

A Comparative Guide to Validated Analytical Methods for Elvucitabine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Elvucitabine, a nucleoside reverse transcriptase inhibitor (NRTI). The primary focus is on the robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is the gold standard for bioanalytical studies of this compound. For comparative purposes, this guide also presents a representative High-Performance Liquid Chromatography (HPLC) with UV detection method, a technique widely used for the analysis of other NRTIs. This guide is intended for researchers, scientists, and drug development professionals involved in the pharmaceutical analysis of this compound.

Method Comparison

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table provides a side-by-side comparison of the key performance characteristics of a validated LC-MS/MS method for this compound and a representative HPLC-UV method for similar NRTIs.

ParameterValidated LC-MS/MS for this compoundRepresentative HPLC-UV for NRTIs
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Separation by liquid chromatography followed by detection based on UV absorbance.
Instrumentation HPLC or UHPLC system coupled to a tandem mass spectrometer.HPLC system with a UV-Vis detector.
Sample Matrix Biological fluids (e.g., plasma).[1][2][3]Pharmaceutical formulations, biological fluids.[4][5]
Linearity Range 0.500 ng/mL to 100 ng/mL.[1]Typically in the µg/mL range.
Precision (%CV) ≤5.2%.[1]Generally < 2%.
Accuracy (%) 0.3 to 3.3%.[1]Typically within ±2%.
Limit of Quantification (LOQ) 0.500 ng/mL.[1]In the ng/mL to µg/mL range.
Selectivity Very high, due to specific mass transitions.Moderate, potential for interference from matrix components.[6]
Advantages High sensitivity, high selectivity, suitable for complex matrices.Widely available, cost-effective, robust.
Disadvantages Higher equipment cost, requires specialized expertise.Lower sensitivity and selectivity compared to LC-MS/MS.

Experimental Protocols

Validated LC-MS/MS Method for this compound in Human Plasma

This protocol is based on published and validated methods for the quantification of this compound in pharmacokinetic studies.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 100 µL of the mobile phase and inject it into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for this compound and the internal standard should be optimized.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum sensitivity.

Representative HPLC-UV Method for Nucleoside Reverse Transcriptase Inhibitors

This protocol is a general representation of HPLC-UV methods used for the analysis of NRTIs in pharmaceutical dosage forms.

1. Sample Preparation

  • For tablets, accurately weigh and crush a representative number of tablets to obtain a fine powder.

  • Dissolve a quantity of the powder equivalent to a target concentration of the analyte in a suitable diluent (e.g., a mixture of methanol and water).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon filter before injection.

2. HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for the specific NRTI.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Method Validation Workflow

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use A Define Analytical Target Profile B Select Analytical Technique A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Robustness G->H I System Suitability H->I J Sample Analysis I->J K Quality Control J->K

Caption: A flowchart illustrating the key stages of analytical method development, validation, and routine application.

This guide provides a foundational understanding of the analytical methodologies available for the detection of this compound. The LC-MS/MS method stands out for its superior sensitivity and selectivity, making it the preferred choice for bioanalytical applications. The representative HPLC-UV method serves as a viable alternative for less demanding applications, such as quality control of pharmaceutical formulations. The provided protocols and workflow diagrams are intended to assist researchers in the successful implementation and validation of these analytical methods.

References

Comparative Safety Analysis of Elvucitabine for HIV Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the safety profile of the investigational nucleoside reverse transcriptase inhibitor (NRTI), Elvucitabine, in comparison to established antiretroviral agents.

This guide provides a detailed comparative analysis of the safety profile of this compound, an investigational L-cytosine nucleoside analog, against other widely used NRTIs: Lamivudine, Emtricitabine, and Tenofovir (in both disoproxil fumarate and alafenamide formulations). The information is compiled from available clinical trial data and scientific literature to support evidence-based decision-making in HIV drug development and research.

Executive Summary

This compound has been investigated for the treatment of HIV infection, demonstrating potent antiviral activity. However, its development has been marked by safety concerns, primarily dose-dependent and reversible bone marrow suppression. This comparative guide places these findings in the context of the known safety profiles of commonly prescribed NRTIs, offering a quantitative and qualitative assessment of their respective adverse event profiles. While a Phase II study indicated a comparable safety profile between this compound and Lamivudine, specific incidence rates for some adverse events in this compound trials are not publicly available in detail.

Comparative Safety Data

The following tables summarize the incidence of key adverse events associated with this compound and its comparators. Data is derived from various clinical trials and may not represent head-to-head comparisons unless otherwise specified.

Table 1: Hematologic Adverse Events

Adverse EventThis compound (50mg/100mg)LamivudineEmtricitabineTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Bone Marrow Suppression Dose-dependent, reversible[1]Less commonRareNot a characteristic toxicityNot a characteristic toxicity
NeutropeniaReported, but specific rates unavailableIncidence variesIncidence variesLow incidenceLow incidence
AnemiaNot prominently reportedCan occurCommon in children[1]Low incidenceLow incidence

Table 2: Gastrointestinal and General Adverse Events

Adverse EventThis compoundLamivudineEmtricitabineTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Nausea Mild, similar to comparator groups[1]CommonCommon[1]CommonCommon
Diarrhea Mild, similar to comparator groups[1]CommonCommon[1]CommonCommon
Headache Mild, similar to comparator groups[1]CommonCommon[1]CommonCommon
Fatigue Not prominently reportedCommonCommon[1]CommonCommon
Rash Reported[1]Can occurCommon (up to 30%)[1]CommonCan occur

Table 3: Organ-Specific and Metabolic Adverse Events

Adverse EventThis compoundLamivudineEmtricitabineTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Renal Toxicity Not a primary concernRareRareSignificant concern (tubulopathy, decreased GFR) Lower risk than TDF
Bone Mineral Density Loss Not a primary concernRareRareSignificant concern Lower risk than TDF
Lactic Acidosis Potential class effectBlack box warning Black box warning Black box warning Black box warning
Pancreatitis Not prominently reportedCan occur, particularly in childrenRareCan occurRare
Liver Toxicity (Hepatotoxicity) Not prominently reportedCan occurBlack box warning Can occurCan occur

Experimental Protocols

This compound Phase II Study (NCT00350272): A Randomized, Blinded, 12-week Comparison

  • Objective: To assess the efficacy and safety of this compound compared to Lamivudine in treatment-naive HIV-1 infected participants.

  • Study Design: A prospective, randomized, double-blind, multi-center study.

  • Intervention:

    • Arm 1: this compound (10 mg daily) in combination with Efavirenz (600 mg daily) and Tenofovir DF (300 mg daily).

    • Arm 2: Lamivudine (300 mg daily) in combination with Efavirenz (600 mg daily) and Tenofovir DF (300 mg daily).

  • Key Safety Assessments:

    • Monitoring of treatment-emergent adverse events (AEs).

    • Regular clinical laboratory tests, including complete blood counts with differentials to monitor for hematologic toxicity, and serum chemistry panels for renal and hepatic function.

    • Physical examinations and vital sign measurements at scheduled visits.

    • The frequency, type, and severity of AEs and laboratory abnormalities were recorded and compared between the two treatment groups.

General Safety Monitoring in NRTI Clinical Trials

Standard protocols for monitoring the safety of NRTIs in clinical trials typically include:

  • Hematology: Complete blood counts with differential are monitored at baseline and regularly throughout the trial (e.g., at weeks 2, 4, 8, and then every 8-12 weeks) to detect signs of bone marrow suppression such as neutropenia, anemia, and thrombocytopenia.

  • Renal Function: Serum creatinine, estimated glomerular filtration rate (eGFR), and urinalysis (for proteinuria and glycosuria) are assessed at baseline and periodically. For drugs with known renal toxicity like Tenofovir DF, more intensive monitoring, including serum phosphorus, may be implemented.

  • Hepatic Function: Liver function tests (ALT, AST, bilirubin) are monitored at baseline and at regular intervals to detect potential drug-induced liver injury.

  • Metabolic Parameters: Monitoring for signs and symptoms of lactic acidosis is crucial for all NRTIs. Serum lactate levels may be measured if symptoms occur. Lipid profiles and blood glucose are also monitored.

  • Bone Mineral Density: For drugs like Tenofovir DF, baseline and follow-up dual-energy X-ray absorptiometry (DXA) scans may be included to assess changes in bone mineral density.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for many NRTIs, including the potential for this compound's adverse effects, is related to off-target inhibition of human mitochondrial DNA polymerase gamma (Pol-γ).

NRTI_Mitochondrial_Toxicity cluster_cell Host Cell cluster_mito Mitochondrial Matrix cluster_toxicity Cellular and Clinical Toxicity NRTI NRTI Prodrug NRTI_TP NRTI-Triphosphate (Active Form) NRTI->NRTI_TP Intracellular Phosphorylation Mitochondrion Mitochondrion Pol_gamma DNA Polymerase γ (Pol-γ) NRTI_TP->Pol_gamma Inhibition mtDNA_rep mtDNA Replication Pol_gamma->mtDNA_rep Mediates mtDNA Mitochondrial DNA (mtDNA) mtDNA_rep->mtDNA ETC Electron Transport Chain (ETC) Proteins mtDNA->ETC Encodes ATP ATP Production ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS Dysfunction leads to Increased Production Mito_dysfunction Mitochondrial Dysfunction ATP->Mito_dysfunction Decreased ROS->Mito_dysfunction Increased Lactic_acidosis Lactic Acidosis Mito_dysfunction->Lactic_acidosis Myopathy Myopathy Mito_dysfunction->Myopathy Neuropathy Peripheral Neuropathy Mito_dysfunction->Neuropathy Pancreatitis Pancreatitis Mito_dysfunction->Pancreatitis Bone_marrow Bone Marrow Suppression Mito_dysfunction->Bone_marrow

NRTI-Induced Mitochondrial Toxicity Pathway

This diagram illustrates how NRTIs, after being converted to their active triphosphate form, can inhibit mitochondrial DNA polymerase gamma. This inhibition leads to mitochondrial DNA depletion, impaired synthesis of electron transport chain proteins, decreased ATP production, and increased oxidative stress, ultimately resulting in various clinical toxicities.

Experimental Workflow for Safety Assessment

The following diagram outlines a typical workflow for assessing the safety of an investigational NRTI in a clinical trial setting.

Safety_Assessment_Workflow cluster_pretrial Pre-Trial Phase cluster_trial Clinical Trial Phase cluster_posttrial Post-Trial Phase protocol Develop Safety Monitoring Plan irb IRB/Ethics Committee Approval protocol->irb screening Patient Screening & Informed Consent irb->screening baseline Baseline Safety Assessments (Bloodwork, Vitals, etc.) screening->baseline randomization Randomization to Treatment Arms baseline->randomization treatment Drug Administration & Ongoing Monitoring randomization->treatment data_collection Adverse Event Reporting & Laboratory Data Collection treatment->data_collection Continuous analysis Data Analysis & Statistical Comparison data_collection->analysis reporting Reporting of Safety Findings (Publications, Regulatory Submissions) analysis->reporting

Clinical Trial Safety Assessment Workflow

This workflow highlights the key stages in evaluating the safety of a new drug, from the initial planning and ethical approval to the final analysis and reporting of safety data. Continuous monitoring and reporting of adverse events are central to ensuring participant safety throughout the trial.

References

Safety Operating Guide

Navigating the Final Frontier of Drug Discovery: A Guide to the Proper Disposal of Elvucitabine

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Elvucitabine: Chemical and Safety Profile

A comprehensive understanding of a compound's properties is foundational to its safe handling and disposal.

PropertyData
Chemical Name 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one[1][2]
Molecular Formula C₉H₁₀FN₃O₃[1][3]
Molar Mass 227.195 g·mol−1[1]
Drug Class Nucleoside Reverse Transcriptase Inhibitor (NRTI)[1][2]
Known Hazards Specific hazard information for this compound is not detailed in the provided search results. However, as an investigational drug, it should be handled with care, assuming potential toxicity. General safety precautions for chemical agents, such as avoiding skin and eye contact and inhalation, should be strictly followed.[4]

Experimental Protocols: A Step-by-Step Disposal Procedure

The disposal of investigational drugs must adhere to rigorous safety and regulatory standards to prevent environmental contamination and ensure personnel safety. The following protocol is based on general guidelines for the disposal of pharmaceutical and chemical waste.

1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

2. Waste Segregation and Containerization: Proper segregation of waste is critical to ensure compliant disposal.

  • Solid Waste: Unused or expired this compound, contaminated lab materials (e.g., weighing boats, contaminated gloves, bench paper), and empty stock bottles should be placed in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be robust and have a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.

3. Storage of Waste: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is:

  • Secure and accessible only to authorized personnel.

  • Located at or near the point of generation.

  • Equipped with secondary containment to prevent spills.

4. Disposal Pathway: The disposal of investigational drugs requires specialized handling and should not be mixed with regular trash or poured down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • EHS will coordinate with a licensed hazardous waste vendor for proper disposal, which typically involves incineration at a permitted facility.[5][6]

5. Documentation: Maintain a detailed record of the disposal process, including:

  • The quantity of this compound disposed of.

  • The date of disposal.

  • The names of the personnel involved.

  • A copy of the waste manifest provided by the disposal vendor.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the logical workflow from handling to final disposition.

Elvucitabine_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_documentation Documentation PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Solid_Waste Segregate Solid Waste (Unused drug, contaminated items) into Labeled Hazardous Container PPE->Solid_Waste Liquid_Waste Segregate Liquid Waste (Solutions containing this compound) into Labeled Hazardous Container PPE->Liquid_Waste SAA Store in Designated Satellite Accumulation Area (SAA) Solid_Waste->SAA Liquid_Waste->SAA EHS_Contact Contact Environmental Health & Safety (EHS) SAA->EHS_Contact Vendor_Pickup Arrange for Pickup by Licensed Hazardous Waste Vendor EHS_Contact->Vendor_Pickup Incineration Incineration at a Permitted Facility Vendor_Pickup->Incineration Record_Keeping Maintain Detailed Disposal Records Incineration->Record_Keeping

Caption: this compound Disposal Workflow Diagram

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

Essential Safety and Operational Guide for Handling Elvucitabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Elvucitabine, a nucleoside reverse transcriptase inhibitor (NRTI). The following guidelines are based on general best practices for handling potent pharmaceutical compounds and related NRTIs. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures should be supplemented by a thorough risk assessment and adherence to your institution's safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following personal protective equipment is recommended:

  • Gloves: Two pairs of nitrile gloves are recommended to provide a robust barrier against skin contact. Gloves should be changed immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect the eyes from splashes or airborne particles.

  • Respiratory Protection: A NIOSH-approved respirator is essential when handling the powdered form of this compound to prevent inhalation. Work should be conducted in a certified chemical fume hood.

  • Lab Coat: A disposable, solid-front, back-closing lab coat is required to protect personal clothing and skin from contamination.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Handling and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks. The container should be wiped down with an appropriate decontaminating solution before being introduced into the laboratory.

  • Storage: this compound should be stored in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. It should be stored away from incompatible materials.

  • Weighing and Aliquoting: All weighing and aliquoting of powdered this compound must be performed in a certified chemical fume hood to control airborne particles. Use disposable equipment whenever possible to avoid cross-contamination.

  • Solution Preparation: When preparing solutions, slowly add the powdered this compound to the solvent to prevent splashing.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended personal protective equipment.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the material. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.

  • Dispose of Waste: All materials used for spill cleanup should be placed in a sealed, labeled hazardous waste container for proper disposal.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Contaminated lab coats, gloves, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this compound waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Quantitative Data

The following table summarizes key quantitative data for this compound.[1][2]

PropertyValue
Molecular Formula C₉H₁₀FN₃O₃
Molar Mass 227.19 g/mol
CAS Number 181785-84-2
In Vitro Anti-HIV Activity (IC50) ~1 ng/mL in peripheral blood mononuclear cells[3]
Plasma Half-Life Approximately 100 hours[4]

Experimental Protocol: In Vitro Anti-HIV Activity Assay

This protocol outlines a general method for determining the in vitro anti-HIV activity of this compound using a cell-based assay. This method can be adapted based on specific laboratory resources and cell lines.

Objective: To determine the 50% effective concentration (EC50) of this compound against a laboratory-adapted strain of HIV-1.

Materials:

  • This compound

  • CEM-GFP cell line (or other suitable T-cell line)

  • HIV-1 (e.g., NL4-3 strain)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Flow cytometer or plate reader for quantifying viral replication (e.g., p24 ELISA)

Methodology:

  • Cell Preparation: Culture CEM-GFP cells in complete medium to ensure they are in the logarithmic growth phase on the day of the experiment.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in complete medium. The concentration range should be selected to bracket the expected EC50 value.

  • Infection: a. Plate the CEM-GFP cells in a 96-well plate at a predetermined density. b. Add the diluted this compound to the appropriate wells. Include a "no-drug" control. c. Infect the cells with a pre-titered amount of HIV-1. A multiplicity of infection (MOI) should be chosen to yield a detectable level of infection within the assay timeframe.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Quantification of Viral Replication: a. For CEM-GFP cells: Measure the percentage of GFP-positive cells using a flow cytometer. GFP expression is an indicator of viral gene expression. b. For other cell lines: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.

  • Data Analysis: a. Calculate the percentage of viral inhibition for each concentration of this compound compared to the "no-drug" control. b. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.

Safe Handling Workflow for this compound

Elvucitabine_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Review_SDS Review Safety Information (Or equivalent for NRTIs) Don_PPE Don Appropriate PPE (Double Gloves, Goggles, Respirator, Lab Coat) Review_SDS->Don_PPE Weigh_Aliquot Weighing and Aliquoting (Powder Form) Don_PPE->Weigh_Aliquot Exposure Personal Exposure Don_PPE->Exposure Prepare_Solution Solution Preparation Weigh_Aliquot->Prepare_Solution Spill Spill Occurs Weigh_Aliquot->Spill Decontaminate_Surfaces Decontaminate Work Surfaces Prepare_Solution->Decontaminate_Surfaces Prepare_Solution->Spill Segregate_Waste Segregate Contaminated Waste (Solid, Liquid, Sharps) Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose as Hazardous Waste Segregate_Waste->Dispose_Waste Spill_Response Follow Spill Management Protocol Spill->Spill_Response Exposure_Response Follow Emergency Exposure Protocol Exposure->Exposure_Response

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elvucitabine
Reactant of Route 2
Elvucitabine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.